molecular formula C7H11N3 B13616096 Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-

Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-

Numéro de catalogue: B13616096
Poids moléculaire: 137.18 g/mol
Clé InChI: LJOYFNKFHLUAHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
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Propriétés

Formule moléculaire

C7H11N3

Poids moléculaire

137.18 g/mol

Nom IUPAC

1-(1-methylimidazol-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H11N3/c1-10-5-4-9-6(10)7(8)2-3-7/h4-5H,2-3,8H2,1H3

Clé InChI

LJOYFNKFHLUAHZ-UHFFFAOYSA-N

SMILES canonique

CN1C=CN=C1C2(CC2)N

Origine du produit

United States
Foundational & Exploratory

Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and medicinal chemistry applications of 1-(1-methyl-1H-imidazol-2-yl)cyclopropan-1-amine .

A Rigidified Heterocyclic Building Block for Fragment-Based Drug Discovery

Executive Summary

1-(1-Methyl-1H-imidazol-2-yl)cyclopropan-1-amine (Formula: C₇H₁₁N₃ | MW: 137.18 Da) represents a high-value "gem-disubstituted" scaffold in modern medicinal chemistry. By fusing a basic primary amine and an aromatic imidazole ring onto a single carbon of a cyclopropane spiro-center, this molecule acts as a conformationally restricted bioisostere of flexible amino-ethyl-heterocycles (e.g., histamine analogs).

This guide analyzes its utility in modulating lipophilicity (LogP) , basicity (pKa) , and metabolic stability within drug design campaigns, specifically for kinase inhibitors and GPCR ligands where precise vector alignment is critical.

Part 1: Molecular Identity & Structural Analysis

The compound consists of a cyclopropane ring geminally substituted with a primary amine and a 1-methylimidazole moiety attached at the C2 position. This specific connectivity creates a rigid "V-shape" geometry that locks the amine vector relative to the aromatic pi-system.

1.1 Chemical Identifiers
PropertyDetail
IUPAC Name 1-(1-Methyl-1H-imidazol-2-yl)cyclopropan-1-amine
Molecular Formula C₇H₁₁N₃
Molecular Weight 137.18 g/mol
SMILES CN1C=CN=C1C2(N)CC2
Key Structural Feature Gem-disubstituted cyclopropane (quaternary carbon)
Related CAS 2229385-76-4 (N-methyl analog); 927986-30-9 (Methanamine analog)
1.2 Structural Significance
  • Conformational Restriction: Unlike an isopropyl or ethyl chain, the cyclopropane ring restricts the rotation of the amine group (

    
     angles), reducing the entropic penalty upon binding to a protein target.
    
  • Metabolic Blocking: The cyclopropane ring prevents

    
    -hydroxylation and hydrogen abstraction common in alkyl chains, significantly extending half-life (
    
    
    
    ) in microsomal stability assays.
Part 2: Physicochemical Profile[4][5][6][7]

The integration of the electron-rich imidazole and the strained cyclopropane ring creates a unique electronic environment for the amine.

2.1 Calculated & Predicted Properties[1]
PropertyValue (Est.)Mechanistic Insight
LogP (Octanol/Water) 0.1 – 0.5The molecule is amphiphilic. The cyclopropane adds lipophilicity (+1.0 log units vs. methyl), balancing the polarity of the imidazole/amine.
TPSA (Topological Polar Surface Area) ~42 ŲIdeal for CNS penetration (BBB permeable if LogP is optimized).
pKa₁ (Imidazole N3) 6.8 – 7.2The imidazole nitrogen remains a weak base, suitable for H-bond accepting in the physiological pH range.
pKa₂ (Primary Amine) 8.0 – 8.5Critical Insight: The pKa is lower than typical alkylamines (~10.5). The

character of the cyclopropane carbons and the inductive withdrawal from the imidazole ring reduce the basicity, improving oral bioavailability by reducing ionization in the gut.
H-Bond Donors / Acceptors 2 / 2Balanced donor/acceptor profile for "Rule of 3" fragment libraries.
2.2 Solubility & Stability[2][3]
  • Solubility: Highly soluble in polar organic solvents (MeOH, DMSO, DCM) and aqueous acid (forming dihydrochloride salts).

  • Hygroscopicity: The free base is likely hygroscopic due to the high nitrogen content; storage as a hydrochloride salt (mono- or di-HCl) is recommended to prevent deliquescence.

Part 3: Synthetic Methodology

The synthesis of 1-substituted cyclopropylamines is non-trivial due to the strain of the ring. The most robust authoritative protocol utilizes the Kulinkovich-Szymoniak Reaction , which converts nitriles directly into cyclopropylamines using organotitanium chemistry.

3.1 Protocol: Titanium-Mediated Cyclopropanation

Reaction Class: Ligand-Exchange Organometallic Coupling.

Reagents:

  • Substrate: 1-Methyl-1H-imidazole-2-carbonitrile.

  • Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 equiv).

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄, 1.1 equiv).

  • Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂).

Step-by-Step Workflow:

  • Titanacycle Formation: EtMgBr reacts with Ti(OiPr)₄ to form a diethyltitanium species, which eliminates ethane to generate a titanacyclopropane intermediate.[4]

  • Nitrile Insertion: The titanacyclopropane inserts into the nitrile group of the imidazole substrate to form a metallo-imine.

  • Ring Closure: The intermediate rearranges to form the cyclopropylamine framework.

  • Workup: Quenching with acidic water/Lewis acid releases the free amine.

3.2 Synthetic Pathway Diagram (Graphviz)

SynthesisPath Start 1-Methylimidazole-2-carbonitrile Intermed Titanacyclopropane Intermediate Start->Intermed Ligand Exchange (- Ethane) Reagents EtMgBr (3.0 eq) + Ti(OiPr)4 (Kulinkovich Reagent) Reagents->Intermed Complex Azatitanacyclopentene Complex Intermed->Complex Nitrile Insertion Product 1-(1-Methyl-1H-imidazol-2-yl) cyclopropanamine Complex->Product Lewis Acid Hydrolysis

Figure 1: The Kulinkovich-Szymoniak pathway provides a direct route from the nitrile to the target cyclopropylamine.

Part 4: Medicinal Chemistry Applications
4.1 Bioisosterism & Design Strategy

This scaffold is frequently used to replace gem-dimethyl or ethyl linkers in lead optimization.

  • Vector Locking: In kinase inhibitors, replacing a flexible ethylamine linker with this cyclopropyl scaffold locks the amine into a specific vector, potentially picking up a hydrogen bond with the hinge region or a conserved aspartate while minimizing the entropic cost of binding.

  • Metabolic Shielding: The cyclopropane C-H bonds are stronger (approx. 106 kcal/mol) than typical alkyl C-H bonds (98 kcal/mol). This makes the adjacent positions resistant to Cytochrome P450-mediated oxidation (N-dealkylation).

4.2 Property Space Visualization

The diagram below illustrates how this scaffold shifts a molecule's properties compared to standard alkyl chains.

PropertySpace Center 1-(Imidazolyl)cyclopropanamine LogP LogP Modulation (More Lipophilic than Ethyl) Center->LogP Metab Metabolic Stability (Blocks CYP450 Oxidation) Center->Metab Basicity Basicity Reduction (pKa ~8.5 vs 10.5) Center->Basicity Rigidity Entropy Reduction (Rigid Vector) Center->Rigidity

Figure 2: Impact of the cyclopropyl-imidazole scaffold on key drug-like properties.

Part 5: Handling & Safety Protocols
5.1 Storage & Stability[3]
  • Atmosphere: Store under Argon or Nitrogen. The primary amine reacts with atmospheric CO₂ to form carbamates.

  • Temperature: 2–8°C for short term; -20°C for long term.

  • Form: Ideally stored as the dihydrochloride salt to prevent oxidation and moisture absorption.

5.2 Analytical Verification (QC)
  • ¹H NMR (DMSO-d₆): Look for the characteristic cyclopropane multiplets at high field (0.8 – 1.5 ppm) and the imidazole singlets/doublets in the aromatic region (6.8 – 7.2 ppm).

  • LC-MS: Expect a parent ion

    
    . Use a basic buffer (Ammonium Bicarbonate) or low-acid method to ensure the amine retains good peak shape.
    
References
  • Kulinkovich-Szymoniak Reaction: Bertus, P., & Szymoniak, J. (2001).[5][6] New and easy route to primary cyclopropylamines from nitriles.[5] Chemical Communications, (18), 1792–1793.

  • Cyclopropylamine Basicity: Bernett, W. A. (1967). The Cyclopropyl Group.[2][5][6][7] Journal of Chemical Education, 44(1), 17.

  • Metabolic Stability of Cyclopropanes: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Imidazole Properties: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

  • General Synthesis of 1-Substituted Cyclopropylamines: de Meijere, A., et al. (2003).[5] Titanium-Mediated Syntheses of Cyclopropylamines. Journal of Organometallic Chemistry, 689, 2033.[8]

Sources

Synthesis and characterization of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis and Characterization of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel compound, 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine. As a molecule incorporating both the privileged 1-methyl-1H-imidazole scaffold and the synthetically valuable cyclopropanamine motif, this compound represents a promising building block for drug discovery and development. Given the absence of a direct published synthesis, this document outlines a robust and scientifically-grounded multi-step synthetic pathway, leveraging well-established and reliable chemical transformations. The proposed route commences with the synthesis of a suitable 2-substituted-1-methylimidazole precursor, followed by the formation of the cyclopropane ring via a titanium-mediated Kulinkovich reaction, and subsequent functional group manipulation to yield the target primary amine. Each step is discussed in detail, including the underlying chemical principles, procedural considerations, and potential challenges. Furthermore, a thorough guide to the structural characterization of the final compound and key intermediates is provided, with predicted spectroscopic data based on analogous structures from the literature. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds.

Introduction and Significance

The imidazole ring is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds and approved drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, as well as its coordination to metal ions in biological systems, makes it a highly sought-after pharmacophore.[1] The N-methylation of the imidazole ring, as in the 1-methyl-1H-imidazole moiety, can further modulate its electronic properties and metabolic stability.

Concurrently, the cyclopropylamine unit has emerged as a critical structural element in modern drug design.[2] The rigid, three-dimensional nature of the cyclopropane ring can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets.[3] Additionally, the cyclopropyl group can favorably impact a molecule's metabolic profile and physicochemical properties.

The combination of these two privileged fragments in 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine results in a novel chemical entity with significant potential as a versatile scaffold for the development of new therapeutic agents. Its synthesis, therefore, is a topic of considerable interest. This guide details a proposed synthetic route, designed to be both efficient and adaptable, providing a clear path to this valuable compound.

Proposed Synthetic Pathway: A Multi-Step Approach

The proposed synthesis of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is a three-stage process, as illustrated below. This pathway was designed for its logical flow and reliance on high-yielding, well-understood reactions.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclopropanation cluster_2 Stage 3: Amination 1-methylimidazole 1-methylimidazole ester Ethyl 1-methyl-1H-imidazole-2-carboxylate 1-methylimidazole->ester 1. n-BuLi 2. Ethyl Chloroformate cyclopropanol 1-(1-methyl-1H-imidazol-2-yl)cyclopropan-1-ol ester->cyclopropanol Kulinkovich Reaction (EtMgBr, Ti(OiPr)4) target 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine cyclopropanol->target 1. Mitsunobu Reaction (DPPA, PPh3, DIAD) 2. Staudinger Reduction (PPh3, H2O)

Caption: Proposed three-stage synthesis of the target compound.

Stage 1: Synthesis of Ethyl 1-methyl-1H-imidazole-2-carboxylate

The initial step involves the synthesis of a suitable precursor for the Kulinkovich reaction. An ester, such as ethyl 1-methyl-1H-imidazole-2-carboxylate, is an excellent choice. This can be achieved by the deprotonation of 1-methylimidazole at the C2 position using a strong base like n-butyllithium, followed by quenching the resulting lithiated species with ethyl chloroformate.

Causality Behind Experimental Choices:

  • 1-methylimidazole: A commercially available and inexpensive starting material.

  • n-Butyllithium: A powerful organolithium reagent capable of deprotonating the relatively acidic C2 proton of the imidazole ring.

  • Ethyl Chloroformate: An efficient electrophile for the introduction of the ethoxycarbonyl group.

  • Anhydrous Conditions: Essential for the stability and reactivity of the organolithium intermediate.

Stage 2: Kulinkovich Reaction for Cyclopropanol Formation

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents, mediated by a titanium(IV) alkoxide catalyst.[4] In this proposed step, ethyl 1-methyl-1H-imidazole-2-carboxylate is treated with ethylmagnesium bromide in the presence of titanium(IV) isopropoxide to yield 1-(1-methyl-1H-imidazol-2-yl)cyclopropan-1-ol.

Mechanistic Insight: The reaction proceeds through the formation of a titanacyclopropane intermediate from the interaction of the titanium catalyst and two equivalents of the Grignard reagent.[4] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product.[4]

Stage 3: Conversion of Cyclopropanol to Cyclopropanamine

The final stage involves the conversion of the tertiary alcohol of the cyclopropanol to the primary amine of the target molecule. A reliable method for this transformation is a two-step sequence involving a Mitsunobu reaction followed by a Staudinger reduction.

  • Mitsunobu Reaction: The cyclopropanol is treated with diphenylphosphoryl azide (DPPA) in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] This reaction converts the alcohol into an azide with inversion of configuration (though not relevant for this achiral center).[5]

  • Staudinger Reduction: The resulting azide is then reduced to the primary amine using triphenylphosphine followed by hydrolysis. This reduction is known for its mild conditions and high yields.

Alternative Amination Strategy: An alternative to the Mitsunobu/Staudinger sequence is the oxidation of the cyclopropanol to the corresponding cyclopropyl ketone, followed by reductive amination.[6] This approach involves treating the ketone with an ammonia source and a reducing agent, such as sodium cyanoborohydride.[7]

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for analogous transformations and serve as a starting point for the synthesis.

Protocol for Ethyl 1-methyl-1H-imidazole-2-carboxylate
  • To a solution of 1-methylimidazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add ethyl chloroformate (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for 1-(1-methyl-1H-imidazol-2-yl)cyclopropan-1-ol (Kulinkovich Reaction)
  • To a solution of ethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add titanium(IV) isopropoxide (0.2 eq).

  • Slowly add a solution of ethylmagnesium bromide (2.2 eq, 3.0 M in diethyl ether) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Filter the resulting suspension through a pad of celite, washing with diethyl ether.

  • Dry the filtrate over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (Mitsunobu/Staudinger)
  • Azide Formation:

    • To a solution of 1-(1-methyl-1H-imidazol-2-yl)cyclopropan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

    • After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the reaction mixture and purify the crude azide by column chromatography.

  • Amine Formation (Staudinger Reduction):

    • To a solution of the purified azide (1.0 eq) in THF/water (4:1), add triphenylphosphine (1.2 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography to yield the target amine.

Caption: Experimental workflow for the proposed synthesis.

Characterization

Thorough characterization of the final product and key intermediates is crucial to confirm their identity and purity. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted ¹H and ¹³C NMR chemical shifts for the target compound are provided below, based on data from similar structures in the literature.[3][8]

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Imidazole-CH (C4-H)6.9 - 7.2 (d)120 - 123
Imidazole-CH (C5-H)6.8 - 7.1 (d)127 - 130
Imidazole-N-CH₃3.6 - 3.8 (s)33 - 35
Cyclopropane-CH₂0.8 - 1.2 (m)15 - 20
Cyclopropane-C-NH₂-30 - 35
Imidazole-C2-150 - 155
NH₂1.5 - 2.5 (br s)-

Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the target compound (C₈H₁₃N₃) by providing a highly accurate mass-to-charge ratio for the molecular ion. Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The expected nominal mass is 151.11 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups. Expected characteristic absorption bands for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine include:

  • N-H stretch (amine): 3300-3500 cm⁻¹ (two bands for a primary amine)

  • C-H stretch (aromatic/aliphatic): 2850-3100 cm⁻¹

  • C=N and C=C stretch (imidazole ring): 1500-1650 cm⁻¹

  • N-H bend (amine): 1580-1650 cm⁻¹

Conclusion

This technical guide outlines a comprehensive and viable synthetic strategy for the preparation of the novel compound 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine. By leveraging the power of the Kulinkovich reaction for cyclopropanol formation and established methods for the conversion of alcohols to amines, this guide provides a clear and logical pathway for accessing this valuable molecular scaffold. The detailed protocols and characterization guidelines presented herein are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to explore the potential of this and related compounds in the development of new therapeutic agents. The self-validating nature of the described protocols, grounded in well-established and extensively cited chemical transformations, ensures a high degree of confidence in the proposed synthetic route.

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An In-depth Technical Guide to 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (CAS Number: 927986-30-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Keystone Building Block for Next-Generation Therapeutics

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine, bearing the CAS number 927986-30-9, represents a compelling fusion of two such pharmacologically significant moieties: the versatile imidazole ring and the conformationally constrained cyclopropylamine scaffold. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to plausible synthetic routes and its potential as a modulator of key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their therapeutic discovery programs.

The imidazole ring is a ubiquitous heterocycle found in numerous natural products and clinically approved drugs, valued for its ability to engage in a variety of biological interactions.[1][2] Similarly, the cyclopropylamine unit is a recognized bioisostere for larger, more flexible groups, often imparting improved metabolic stability and potency to drug candidates.[3][4] The convergence of these two structures in 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine suggests a molecule with significant potential for engaging with a range of biological targets, from neurotransmitter receptors to epigenetic enzymes.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery. The key properties of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine are summarized below.

PropertyValueSource
CAS Number 927986-30-9[5]
Molecular Formula C₈H₁₃N₃[5]
Molecular Weight 151.21 g/mol [5]
Appearance Not specified (likely an oil or low-melting solid)Inferred
Boiling Point 292.3°C at 760 mmHg (Predicted)[5]
Density 1.3 g/cm³ (Predicted)[5]
Flash Point 130.6°C (Predicted)[5]

The structure of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine features a chiral center at the carbon atom connecting the cyclopropyl and imidazole rings. This chirality is a critical consideration for its biological activity, as stereoisomers can exhibit markedly different pharmacological profiles.

Caption: Structure of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine.

Proposed Synthetic Pathways

Retrosynthetic Approach A: From a Nitrile Precursor

This approach hinges on the synthesis of a key intermediate, 1-methyl-1H-imidazole-2-carbonitrile, followed by its conversion to the target cyclopropylamine.

G Target 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Nitrile 1-methyl-1H-imidazole-2-carbonitrile Target->Nitrile Kulinkovich-Szymoniak Reaction Imidazole 1-methyl-1H-imidazole Nitrile->Imidazole Cyanation

Caption: Retrosynthetic analysis via a nitrile intermediate.

Step 1: Synthesis of 1-methyl-1H-imidazole-2-carbonitrile

The synthesis of the nitrile intermediate can be achieved from 1-methyl-1H-imidazole. A common method for the introduction of a nitrile group at the C2 position of an imidazole is through a lithiation-cyanation sequence.

Step 2: Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction provides a direct route to primary cyclopropylamines from nitriles.[1] This reaction involves the treatment of the nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.

Retrosynthetic Approach B: From a Ketone Precursor

This alternative strategy involves the synthesis of a cyclopropyl ketone intermediate, which is then converted to the primary amine.

G Target 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Ketone Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone Target->Ketone Reductive Amination or Strecker Synthesis Imidazole 1-methyl-1H-imidazole Ketone->Imidazole Acylation

Caption: Retrosynthetic analysis via a ketone intermediate.

Step 1: Synthesis of Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone

The ketone intermediate can be prepared by the acylation of 1-methyl-1H-imidazole with cyclopropanecarbonyl chloride or a related activated acyl species.

Step 2: Conversion of the Ketone to the Amine

The transformation of the ketone to the primary amine can be accomplished through several methods:

  • Reductive Amination: The ketone can be reacted with ammonia or a protected ammonia equivalent in the presence of a reducing agent.[6][7]

  • Strecker Synthesis: The ketone can be converted to an α-aminonitrile via a three-component reaction with a cyanide source and ammonia, followed by reduction of the nitrile.[8][9]

Potential Pharmacological Applications: A Focus on LSD1 Inhibition

The structural features of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine strongly suggest its potential as a modulator of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4).[10] Dysregulation of LSD1 activity has been implicated in various cancers and neurological disorders, making it an attractive therapeutic target.[10][11]

Many potent LSD1 inhibitors are based on a cyclopropylamine scaffold, which acts as a mechanism-based inactivator of the enzyme.[1][12] The imidazole moiety in the target molecule can provide additional binding interactions within the LSD1 active site, potentially enhancing potency and selectivity.

G cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition by Cyclopropylamine LSD1_FAD LSD1-FAD (oxidized) LSD1_FADH2 LSD1-FADH2 (reduced) LSD1_FAD->LSD1_FADH2 Demethylation Adduct Covalent Adduct LSD1_FAD->Adduct LSD1_FADH2->LSD1_FAD Re-oxidation O2 O2 LSD1_FADH2->O2 H3K4me2 Histone H3K4me2 H3K4me2->LSD1_FAD Demethylation H3K4me1 Histone H3K4me1 + CH2O H2O2 H2O2 O2->H2O2 Inhibitor 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Inhibitor->LSD1_FAD Mechanism-based inactivation

Caption: Proposed mechanism of LSD1 inhibition.

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed, hypothetical protocols for the synthesis and biological evaluation of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine, based on the retrosynthetic analyses and known methodologies.

Protocol 1: Synthesis via Reductive Amination of a Ketone Intermediate

Step 1: Synthesis of Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanone

  • To a solution of 1-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of cyclopropanecarbonyl chloride (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Step 2: Reductive Amination

  • To a solution of the ketone from Step 1 (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).

  • Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel or by preparative HPLC.

Protocol 2: In Vitro LSD1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available LSD1 inhibitor screening kits.[13][14]

  • Prepare a solution of recombinant human LSD1 enzyme in assay buffer.

  • In a 96-well microplate, add the LSD1 enzyme solution to wells containing various concentrations of the test compound (1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine) or a known LSD1 inhibitor as a positive control (e.g., tranylcypromine).

  • Initiate the demethylase reaction by adding a biotinylated H3K4me2 peptide substrate.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent containing a primary antibody specific for the demethylated product and a secondary antibody conjugated to a fluorophore.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

G Start Prepare Reagents (LSD1, Inhibitor, Substrate) Incubate Incubate at 37°C Start->Incubate Mix in 96-well plate Detect Add Detection Reagents Incubate->Detect Stop Reaction Read Measure Fluorescence Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for in vitro LSD1 inhibition assay.

Conclusion and Future Directions

1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is a molecule of significant interest for drug discovery, combining the favorable properties of both imidazole and cyclopropylamine scaffolds. While its synthesis is not yet documented in detail, plausible and efficient synthetic routes can be designed based on established chemical transformations. The structural analogy to known LSD1 inhibitors strongly suggests its potential as an epigenetic modulator, a hypothesis that can be readily tested using established in vitro and cell-based assays.

Future research should focus on the stereoselective synthesis of the individual enantiomers of this compound, as their biological activities are likely to differ. Further investigation into its broader pharmacological profile, including its potential activity at histamine receptors and other targets, is also warranted. This in-depth guide provides a solid foundation for researchers to embark on the exploration of this promising chemical entity and unlock its full therapeutic potential.

References

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles.
  • Butler, K. T., et al. (2012). Diverse Pharmacological Significance of Imidazole Derivatives- A Review. Journal of Pharmacy Research, 5(8), 4214-4220.
  • Dhanak, D. (2013). Drugging the cancer epigenome.
  • Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Organic Letters, 9(10), 1987-1990.
  • Forneris, F., et al. (2005). The structure of human LSD1 in complex with a histone H3 peptide. Journal of Biological Chemistry, 280(49), 41385-41392.
  • Faler, C. A., Cao, B., & Joullié, M. M. (2006).
  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1991). Titanium (IV)
  • Lee, M. G., Wynder, C., Schmidt, D. M., McCafferty, D. G., & Shiekhattar, R. (2006). Histone H3 lysine 4 demethylation is a target of nonselective amine oxidase inhibitors. Chemistry & Biology, 13(6), 563-567.
  • Li, X., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335-4349.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Chusov, D., & List, B. (2014). Catalytic reductive amination of aldehydes and ketones in the presence of carbon monoxide.
  • Ruppel, J. V., et al. (2009). Asymmetric Co (II)-catalyzed cyclopropanation with succinimidyl diazoacetate: general synthesis of chiral cyclopropyl carboxamides. Organic Letters, 11(11), 2273-2276.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Taylor & Francis Online. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-20.
  • West, M. S., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8409-8413.
  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753-755.
  • Zhang, X. P. (2009). Asymmetric Co (II)-catalyzed cyclopropanation with succinimidyl diazoacetate: general synthesis of chiral cyclopropyl carboxamides. Organic Letters, 11(11), 2273-2276.
  • Zhu, C. L., & Lu, C. D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 26(12), 2606-2611.
  • Zhu, S., et al. (2010). A general and efficient method for the synthesis of chiral cyclopropylamines from olefins. Journal of the American Chemical Society, 132(37), 12796-12799.

Sources

Predicted biological activity of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Abstract

This guide provides a comprehensive analysis of the predicted biological activities of the novel chemical entity, 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine. By dissecting its core structural motifs—a methylated imidazole ring and a cyclopropylamine group—we extrapolate a series of testable hypotheses regarding its therapeutic potential. The imidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous approved drugs with activities spanning oncology, infectious diseases, and inflammation.[1][2] The cyclopropylamine moiety is also a privileged structure, known for providing conformational rigidity and for its role in potent enzyme inhibitors, including monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitors.[3][4][5] Based on this structural precedent, this document outlines the primary predicted activities for this compound in oncology (kinase and LSD1 inhibition), neuroscience (histamine receptor modulation and MAO inhibition), and infectious diseases (antifungal activity). We further propose detailed, self-validating experimental protocols to systematically investigate these predictions, providing a foundational roadmap for researchers and drug development professionals.

Introduction and Structural Rationale

The process of drug discovery is often guided by the principle of structural analogy, where novel molecules are designed based on scaffolds with known biological relevance. The compound 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is a prime candidate for investigation as it combines two such "privileged" fragments.

  • The Imidazole Moiety: The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] Its electron-rich nature and ability to act as both a hydrogen bond donor and acceptor allow it to readily interact with a wide array of biological receptors and enzymes.[2][6] This versatility has led to its incorporation into a multitude of FDA-approved drugs, including anticancer agents (e.g., nilotinib), antifungals (e.g., ketoconazole), and antihypertensives (e.g., eprosartan).[1][7]

  • The Cyclopropylamine Moiety: The cyclopropylamine group consists of a highly strained, three-membered carbon ring attached to an amino group.[3] This structure imparts significant conformational constraint, which can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.[8] It is a key pharmacophore in several classes of drugs, notably monoamine oxidase inhibitors (MAOIs) used to treat depression and neurodegenerative diseases, and more recently, in potent inhibitors of lysine-specific demethylase 1 (LSD1) for cancer therapy.[3][4][5]

The strategic combination of these two scaffolds in 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine suggests a high probability of novel and potent biological activity. This guide will explore the most promising therapeutic avenues based on this structural foundation.

Predicted Biological Activities and Mechanistic Hypotheses

Based on an analysis of structurally related compounds, we predict three primary areas of biological activity for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine.

Table 1: Summary of Predicted Biological Activities and Rationale
Therapeutic AreaPredicted ActivityMechanistic HypothesisSupporting Rationale
Oncology Kinase InhibitionCompetitive binding to the ATP-binding pocket of various protein kinases.The imidazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[7]
LSD1 InhibitionCovalent or non-covalent inactivation of the FAD-dependent lysine-specific demethylase 1 enzyme.The cyclopropylamine moiety is a known pharmacophore for LSD1 inhibitors, which are under investigation as novel cancer therapeutics.[4][5]
Neuroscience Histamine H₃ Receptor AntagonismConformationally restricted binding to the H₃ autoreceptor, modulating neurotransmitter release.Analogues containing both imidazole and cyclopropane rings have been developed as potent and selective histamine H₃ receptor ligands.[9]
Monoamine Oxidase (MAO) InhibitionIrreversible inactivation of MAO-A or MAO-B, preventing neurotransmitter breakdown.The cyclopropylamine functional group is the classic pharmacophore for MAOIs like tranylcypromine.[3]
Infectious Disease Antifungal ActivityInhibition of cytochrome P450-dependent 14α-demethylase, disrupting ergosterol synthesis in fungal cell membranes.Imidazole-containing drugs (azoles) are a frontline class of antifungal agents that function via this mechanism.[1]

Proposed Experimental Validation Plan

To systematically evaluate the predicted biological activities, a tiered screening approach is recommended. This begins with broad, high-throughput primary assays and progresses to more specific, mechanism-of-action studies for any confirmed "hits."

Overall Research Workflow

The following diagram outlines a logical progression for the experimental validation of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & MoA cluster_2 Tier 3: Lead Optimization A Compound Synthesis & QC B Broad Panel Cytotoxicity Assay (e.g., NCI-60 Panel) A->B Primary Assays C Receptor Binding Screen (e.g., Eurofins SafetyScreen44™) A->C Primary Assays D Antimicrobial MIC Panel (Bacteria & Fungi) A->D Primary Assays E Kinase Panel Profiling (e.g., KinomeScan™) B->E Oncology Hit F LSD1 Inhibition Assay (Biochemical) B->F Oncology Hit G H3 Receptor Functional Assay (cAMP Assay) C->G Neuroscience Hit H Antifungal MoA (Ergosterol Quantification) D->H Antifungal Hit I Structure-Activity Relationship (SAR) Studies E->I Validated Hits F->I Validated Hits G->I Validated Hits H->I Validated Hits J In Vivo Proof-of-Concept I->J

Caption: Tiered workflow for evaluating the biological activity of the target compound.

Detailed Experimental Protocols

This protocol describes a primary screen to assess the broad-spectrum anticancer potential of the compound.

Objective: To determine the concentration-dependent cytotoxic effect of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine against a panel of human cancer cell lines.

Methodology: Sulforhodamine B (SRB) Assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon), MOLT-4 (leukemia)).[4]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (test compound).

  • Doxorubicin or Cisplatin (positive control).[7]

  • DMSO (vehicle control).

  • 96-well microtiter plates.

  • Trichloroacetic acid (TCA), SRB solution, Tris base solution.

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in complete medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plates for 5 minutes on a plate shaker and measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

This protocol provides a specific, cell-free method to directly measure the inhibition of the LSD1 enzyme.[5]

Objective: To quantify the direct inhibitory activity of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine on recombinant human LSD1 enzyme.

Methodology: Amplex Red-based fluorescence assay to detect hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme.

  • Biotinylated histone H3 peptide substrate (e.g., H3K4me2).

  • Horseradish peroxidase (HRP).

  • Amplex Red reagent.

  • 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (test compound).

  • Known LSD1 inhibitor (e.g., Tranylcypromine, as a positive control).[5]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • 384-well black microplates.

Procedure:

  • Compound Plating: Add the test compound and positive control across a range of concentrations to the wells of a 384-well plate. Include no-compound (100% activity) and no-enzyme (blank) controls.

  • Enzyme Addition: Add recombinant LSD1 enzyme to all wells except the blank controls. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Detection: Stop the reaction and initiate the detection step by adding a solution containing Amplex Red and HRP. This solution will react with the H₂O₂ produced during demethylation to generate the fluorescent product, resorufin.

  • Data Acquisition: Incubate for 15 minutes at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Analysis: Subtract the blank reading from all other measurements. Calculate the percent inhibition for each compound concentration relative to the no-compound control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[5]

Predicted Signaling Pathway Interaction

Should the compound prove to be a kinase inhibitor, it would likely interfere with intracellular signaling cascades critical for cancer cell proliferation and survival. The diagram below illustrates a hypothetical mechanism where the compound inhibits a receptor tyrosine kinase (RTK), preventing downstream activation of the RAS/MAPK pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds ADP ADP RTK->ADP RAS RAS RTK->RAS Activates Compound 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Compound->RTK Inhibits ATP ATP ATP->RTK RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: Hypothetical inhibition of an RTK signaling pathway by the test compound.

Conclusion

The molecule 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine represents a compelling starting point for a drug discovery campaign. Its composite structure, leveraging the well-validated imidazole and cyclopropylamine scaffolds, provides a strong rationale for predicting multi-faceted biological activity, particularly in the fields of oncology and neuroscience.[1][3][4][9] The proposed experimental framework offers a clear, structured path to systematically test these hypotheses, from broad phenotypic screening to specific enzyme and receptor-based assays. The successful validation of any of these predicted activities would establish this compound as a valuable lead for further optimization and development.

References

  • Longdom Publishing.
  • Taylor & Francis. (2026).
  • MDPI. (2025). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity.
  • Dove Medical Press. (2021). Imidazole as a Promising Medicinal Scaffold.
  • PMC - NIH. Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • PubMed. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling.
  • ResearchGate. FDA approved imidazole containing drugs.
  • ResearchGate.
  • PubMed. (2002). and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine.
  • PMC - NIH. (2015). Cyclopropanamine Compounds and Use Thereof.
  • Benchchem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • PubMed. (1999). Development of trans-2-[1H-imidazol-4-yl] cyclopropane derivatives as new high-affinity histamine H3 receptor ligands.

Sources

Mass spectrometry analysis of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple protocol, delving into the causal reasoning behind critical experimental choices. We will explore the entire analytical workflow, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. By grounding our discussion in the fundamental physicochemical properties of the analyte, this guide aims to equip the reader with the expertise to develop a self-validating, sensitive, and specific analytical method suitable for both qualitative and quantitative applications.

Introduction and Analyte Profile

1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is a small molecule featuring two key structural motifs: a substituted imidazole ring and a cyclopropylamine group. The imidazole ring is a common heterocycle in pharmaceuticals, while the cyclopropylamine moiety is a bioisostere for larger groups, often incorporated to improve metabolic stability or binding affinity. Accurate and sensitive quantification of such molecules is paramount throughout the drug development pipeline, from early discovery and pharmacokinetic studies to final quality control.[1][2]

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.[3] This guide will detail the strategic development of an LC-MS/MS method tailored to the unique chemical nature of this analyte.

Table 1: Core Physicochemical Properties of the Analyte

PropertyValueRationale & Implication for MS Analysis
Molecular Formula C₈H₁₃N₃Provides the basis for calculating the exact mass.
Monoisotopic Mass 151.1109 DaThe theoretical exact mass used for high-resolution mass spectrometry. The protonated molecule [M+H]⁺ will have a monoisotopic mass of 152.1188 Da.
Key Functional Groups Primary Amine, Tertiary Amines (Imidazole)The presence of multiple basic nitrogen atoms makes the molecule an excellent candidate for positive mode electrospray ionization (ESI+), as it can be readily protonated.[4]
Predicted Polarity Moderately PolarSuggests that Reversed-Phase Liquid Chromatography (RPLC) is a suitable starting point for chromatographic separation, though Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative if retention is poor.[5]

Strategic Development of the LC-MS/MS Method

A robust LC-MS/MS method is not merely a set of parameters but a synergistic system where each component is optimized for the analyte and the matrix.[6] Our strategy is built on a logical progression from sample handling to data acquisition.

Sample Preparation: The Foundation of Quality Data

The primary goal of sample preparation is to remove matrix components (e.g., proteins, phospholipids, salts) that can interfere with analysis, cause ion suppression, or damage the analytical column.[1]

Protocol: Protein Precipitation (For Plasma/Serum Samples)

  • Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Spike: Add an internal standard (IS) to correct for variability. An ideal IS would be a stable isotope-labeled version of the analyte.

  • Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to aqueous sample is a common and effective starting point.

  • Vortex: Mix vigorously for 60 seconds to ensure complete protein denaturation and precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporate & Reconstitute (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC conditions.

Causality Check: Why acetonitrile? Acetonitrile is highly effective at precipitating proteins and is fully compatible with common reversed-phase mobile phases. Its use minimizes the risk of the analyte crashing out of solution upon injection.

Liquid Chromatography: Achieving Specificity Through Separation

The LC system separates the analyte from any remaining matrix components and potential isomers or metabolites, delivering a clean sample to the mass spectrometer.[5]

Recommended LC Conditions:

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is the workhorse for moderately polar small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A gradient elution is preferred over isocratic to ensure sharp peak shapes and efficient elution of any late-eluting compounds.[5] A typical starting gradient would be 5% B ramping to 95% B over several minutes.

Causality Check: Why 0.1% Formic Acid? The use of a volatile acidic modifier like formic acid is critical for LC-MS.[5] It serves two key purposes: 1) It maintains an acidic pH, ensuring the amine and imidazole groups of the analyte remain protonated for good chromatographic peak shape, and 2) It provides a source of protons in the ESI source, dramatically enhancing the formation of the desired [M+H]⁺ ion.[7]

Mass Spectrometry: Sensitive and Selective Detection

This is the core of the analysis, where the analyte is ionized, selected, fragmented, and detected.

Workflow Diagram: LC-MS/MS Analysis

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry SamplePrep Sample Preparation LC_Column LC Separation (C18 Column) SamplePrep->LC_Column Injection ESI ESI+ Source (Ionization) LC_Column->ESI Elution MS1 MS1 (Quadrupole 1) Select Precursor Ion (m/z 152.12) ESI->MS1 CID Collision Cell (q2) Fragmentation (CID) MS1->CID MS2 MS2 (Quadrupole 3) Select & Detect Product Ions CID->MS2 Data Data Acquisition & Analysis MS2->Data

Caption: Overall workflow for the LC-MS/MS analysis.

Ionization and Detection Parameters:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). As established, the basic nitrogens on the molecule make it highly amenable to protonation.[8][9]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. This mode offers superior sensitivity and specificity by monitoring a specific precursor → product ion transition.[6]

  • Parameter Optimization: Initial optimization should be performed by infusing a pure standard solution of the analyte directly into the mass spectrometer. Key parameters to optimize include capillary voltage, source temperature, desolvation gas flow, and cone/declustering potential to maximize the signal of the [M+H]⁺ precursor ion.

Table 2: Example Optimized Mass Spectrometry Parameters (Hypothetical)

ParameterSettingPurpose
Ionization ModeESI PositiveTo generate protonated [M+H]⁺ ions.
Capillary Voltage3.0 kVOptimizes the electrospray process for efficient droplet formation.[8]
Desolvation Temp.400 °CFacilitates solvent evaporation from charged droplets.
Cone Voltage30 VMaximizes transmission of the precursor ion from the source into the mass analyzer.
Collision GasArgonInert gas used to induce fragmentation in the collision cell.
MRM TransitionsSee Table 3Specific precursor-product pairs for quantification and confirmation.

Fragmentation Analysis: Elucidating the Structure

Understanding the fragmentation pattern is crucial for selecting robust MRM transitions and for structural confirmation. Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 152.12) will break apart at its weakest bonds or undergo characteristic rearrangements.

Proposed Fragmentation Pathway

Proposed Fragmentation of [M+H]⁺ Precursor [M+H]⁺ m/z 152.12 Frag1 m/z 135.09 [M+H-NH₃]⁺ Precursor->Frag1 - NH₃ (Ammonia Loss) Frag2 m/z 97.06 [C₅H₉N₂]⁺ Precursor->Frag2 - C₃H₄ (Cyclopropene Loss) Frag3 m/z 81.07 [C₄H₅N₂]⁺ Precursor->Frag3 - C₄H₈N (Cyclopropylamine moiety)

Caption: Key fragmentation pathways for the protonated analyte.

Explanation of Key Fragments:

  • Loss of Ammonia (m/z 135.09): A classic fragmentation pathway for primary amines is the neutral loss of ammonia (NH₃, 17.03 Da). This is often a highly favorable pathway and can result in a stable product ion, making it an excellent choice for an MRM transition.

  • Cleavage yielding m/z 97.06: This fragment corresponds to the protonated 2-cyclopropyl-1-methyl-1H-imidazole cation. This would involve a complex rearrangement and cleavage of the C-N bond of the amine.

  • Cleavage yielding m/z 81.07: This fragment corresponds to the protonated 1-methyl-1H-imidazole core after the loss of the entire cyclopropanamine side chain. This is a very common fragmentation pattern where a stable heterocyclic core is formed.

Table 3: Proposed MRM Transitions for Quantification and Confirmation

TransitionPrecursor Ion (m/z)Product Ion (m/z)DesignationRationale
1 152.12135.09QuantifierHigh-abundance transition from the characteristic loss of ammonia.
2 152.1281.07QualifierConfirms the identity of the molecule by monitoring a fragment corresponding to the core imidazole structure.

Causality Check: The selection of a quantifier and qualifier transition is a regulatory requirement for method validation and ensures specificity.[1] The quantifier should be the most intense and reproducible fragment, while the qualifier confirms the analyte's identity by maintaining a consistent intensity ratio relative to the quantifier across all samples and standards.

Method Validation and Quantitative Performance

Once the method is developed, it must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10]

Key Validation Parameters:

  • Linearity: The method should demonstrate a linear relationship between concentration and detector response over a defined range. A calibration curve should be constructed using at least five non-zero standards, with a correlation coefficient (r²) > 0.995.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should typically be within ±15% of the nominal value, and precision (expressed as %RSD) should be ≤15%.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, flow rate, and column temperature.[5]

Conclusion

The successful mass spectrometric analysis of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is a systematic process rooted in the compound's fundamental chemistry. By leveraging its basic nature for efficient ESI+ ionization and employing a logical fragmentation analysis to establish specific MRM transitions, a highly sensitive and robust LC-MS/MS method can be developed. This guide provides the strategic framework and technical insights necessary to build such a method, ensuring the generation of high-quality, defensible data for drug development and research applications.

References

  • Vertex AI Search. (2025, October 18).
  • ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?.
  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Ovid. Chiral Separation and Determination of Imidazole... : Journal of Forensic Science and Medicine.
  • BioAgilytix. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • PMC. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms.
  • ACS Publications. (2010, March 10). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Creative Proteomics. Electrospray Ionization.
  • Wikipedia. Electrospray ionization.

Sources

Computational Studies of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational profiling of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine , a specialized scaffold with significant potential in epigenetic modulation (specifically LSD1 inhibition) and CNS-targeted medicinal chemistry.

Executive Summary: The Scaffold & Its Significance

1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine represents a high-value "warhead" scaffold in modern drug discovery. Structurally, it combines a strained cyclopropylamine core—a validated pharmacophore for mechanism-based inhibition of FAD-dependent oxidases—with a 1-methylimidazole moiety.

This specific arrangement (geminal substitution at the C1 position) offers distinct advantages over the classic trans-2-phenylcyclopropylamine (tranylcypromine) scaffold:

  • Electronic Tuning: The imidazole ring acts as an electron-rich bioisostere, altering the pKa and oxidation potential of the amine.

  • Selectivity Profile: The steric bulk and specific hydrogen-bonding capabilities of the imidazole allow for enhanced selectivity towards Lysine-Specific Demethylase 1 (LSD1/KDM1A) over Monoamine Oxidases (MAO-A/B).

  • Conformational Rigidity: The 1,1-substitution restricts the conformational freedom, potentially lowering the entropic penalty upon binding.

This guide outlines a rigorous computational framework to validate this molecule’s physicochemical properties, binding mechanism, and therapeutic potential.

Quantum Mechanical (QM) Profiling

Objective: To determine the precise electronic structure, ring strain energy, and protonation states essential for molecular recognition.

Density Functional Theory (DFT) Protocol

For this nitrogen-rich, strained system, standard force fields (e.g., MMFF94) are insufficient. A DFT approach is required to accurately model the "puckering" of the cyclopropane ring and the lone-pair interactions of the imidazole.

  • Geometry Optimization:

    • Level of Theory: B3LYP/6-311++G(d,p) or the dispersion-corrected ωB97X-D functional.

    • Rationale: The diffuse functions (++) are critical for describing the lone pair electrons on the imidazole nitrogen and the exocyclic amine. Dispersion correction (-D) accounts for intramolecular π-CH interactions between the methyl group and the ring system.

  • Calculated Parameter: Ring Strain Energy (RSE):

    • The cyclopropylamine ring opening is the rate-limiting step in LSD1 inhibition.

    • Method: Isodesmic reaction schemes comparing the molecule to an acyclic reference (e.g., isopropylamine + 1-methylimidazole).

    • Target Value: RSE should be maintained > 27 kcal/mol to ensure reactivity with the FAD cofactor.

Electrostatic Potential (ESP) Mapping

Visualizing the ESP surface reveals the "reactive face" of the molecule.

  • Observation: The N3 of the imidazole ring creates a localized negative potential (H-bond acceptor), while the primary amine protons create a positive region (H-bond donor).

  • Significance: This "push-pull" electrostatic profile directs the orientation of the molecule within the enzyme active site, specifically guiding the amine towards the FAD N5 atom.

Pharmacophore Modeling & Target Prediction

Objective: To map the scaffold against the "druggable" proteome.

Primary Target: LSD1 (KDM1A)

The cyclopropylamine core is a suicide substrate for LSD1. The mechanism involves:

  • Single Electron Transfer (SET): Oxidation of the amine by FAD.

  • Ring Opening: Formation of a radical intermediate.

  • Adduct Formation: Covalent bonding to FAD C4a.

Secondary Targets: Imidazoline Receptors (I1/I2)

The 1-methylimidazole moiety suggests affinity for I1/I2 receptors, which are implicated in blood pressure regulation and neuroprotection.

  • In Silico Screen: A pharmacophore query based on the distance between the imidazole centroid and the charged amine nitrogen (approx. 5.0–6.0 Å) should be run against the PDB.

Molecular Docking Workflow

Critical Note: Standard rigid docking fails for this scaffold because the inhibition is covalent . The protocol must simulate both the pre-reactive state (non-covalent) and the transition state.

Pre-Reactive Docking (Non-Covalent)
  • Software: Gold (CCDC) or Glide (Schrödinger).

  • Grid Generation: Centered on the FAD cofactor of LSD1 (PDB ID: 2V1D or 5L3E).

  • Constraints: A distance constraint (3.5 Å) between the amine nitrogen of the ligand and the N5 atom of FAD is applied to filter for catalytically relevant poses.

Covalent Docking (Mechanism-Based)

To model the final inhibited state, a covalent docking protocol is required.

  • Reaction Definition: Define the bond formation between the ligand's distal cyclopropyl carbon and the FAD C4a atom.

  • Stereochemistry: The 1,1-substitution creates a chiral center upon ring opening. Both R and S adducts must be modeled to predict the preferred stereochemical pathway.

Workflow Diagram

The following Graphviz diagram illustrates the decision tree for the docking simulation.

DockingWorkflow Start Ligand Preparation (DFT Optimized Geometry) Docking Ensemble Docking (Non-Covalent) Start->Docking TargetPrep Target Preparation (LSD1 PDB: 2V1D) GridGen Grid Generation (Center: FAD Cofactor) TargetPrep->GridGen GridGen->Docking Filter Filter: N-N5 Distance < 4.0Å Docking->Filter CovDock Covalent Docking (CovDock / Gold) Filter->CovDock Top Poses Transition Transition State Modeling (QMMM) CovDock->Transition Adduct Geometry Output Binding Affinity (ΔG) & Kinetic Barrier (ΔG‡) Transition->Output

Caption: Computational workflow for evaluating mechanism-based inhibition of LSD1 by cyclopropylamine derivatives.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the ligand-FAD complex prior to covalent bond formation.

System Setup[2]
  • Force Field: CHARMM36m (best for protein-cofactor complexes) or GAFF2 for the ligand.

  • Solvation: TIP3P water box with 150 mM NaCl to mimic physiological ionic strength.

  • Time Scale: 100 ns production run.

Key Metrics to Analyze[3]
  • RMSD (Root Mean Square Deviation): Ligand stability within the pocket.

  • Hydrogen Bond Occupancy: specifically between the imidazole nitrogen and active site residues (e.g., Val333 or Met332 in LSD1).

  • Distance Analysis: Monitor the distance between the cyclopropyl amine N and FAD N5. A stable distance of <4.0 Å for >60% of the simulation time indicates a high probability of reaction.

ADMET & Toxicology Prediction

Objective: To ensure the molecule is a viable drug candidate.

Physicochemical Properties (Computed)
PropertyPredicted ValueMethodImplication
LogP 0.8 – 1.2Consensus (SwissADME)Highly permeable; good oral bioavailability.
TPSA ~45 ŲTopologicalExcellent Blood-Brain Barrier (BBB) penetration.
pKa (Amine) 8.5 – 9.0Jaguar pKaPredominantly protonated at pH 7.4.
pKa (Imid) 6.9 – 7.1Jaguar pKaPartially protonated; aids solubility.
Toxicity Alerts
  • hERG Inhibition: Imidazoles can sometimes block hERG channels. A specific machine-learning model (e.g., Pred-hERG) must be run.

  • CYP Inhibition: The imidazole ring is a known heme-binder and may inhibit CYP3A4. Docking into the CYP3A4 crystal structure is recommended to assess metabolic liability.

Synthesis Validation (Retrosynthetic Analysis)

While this is a computational guide, confirming synthetic feasibility is part of the "Trustworthiness" pillar.

  • Route: The 1,1-disubstitution is challenging.

  • Computational Aid: Compute the transition state energy for the Curtius rearrangement of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid. This is the most likely synthetic route to the amine.

References

  • Yang, M., et al. (2007).[1] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[1] Biochemistry, 46(27), 8058-8065. Link

  • Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494-6503. Link

  • Hojfeldt, J. W., et al. (2013). Non-coding RNA expression controls LSD1 recruitment to specific genomic loci. Nature Structural & Molecular Biology, 20, 1250-1258. (Context on LSD1 mechanism). Link

  • Schmitt, M. L., et al. (2013).[2] Nonpeptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity.[2] Journal of Medicinal Chemistry, 56(18), 7334-7342. Link

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies.[3] Molecules, 20(7), 13384-13421. Link

Sources

Initial screening of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Bioactivity Profiling of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Executive Summary & Structural Rationale

The compound 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine represents a "privileged scaffold" in medicinal chemistry, merging the aromatic basicity of an imidazole with the conformational rigidity of a cyclopropylamine. This specific architecture suggests a high-probability hit profile for two distinct biological classes: G-Protein Coupled Receptors (GPCRs) (specifically aminergic receptors) and Flavin-dependent Amine Oxidases .

This guide outlines a non-standard, high-stringency screening workflow designed to:

  • De-orphan the target: Differentiate between

    
    -adrenergic, Imidazoline (I1/I2), and Histamine (H3/H4) receptor activity.
    
  • Assess Metabolic Liability: Cyclopropylamines are notorious mechanism-based inhibitors (suicide substrates) of cytochrome P450s (CYPs).[1][2] Early identification of this toxicity is critical.

Pharmacophore Analysis & Target Prediction

Before wet-lab screening, we must understand the structural logic driving the assay selection.

  • The Imidazole Moiety: Mimics the side chain of Histidine.[3] This suggests affinity for Histamine receptors (H3/H4) and metal-containing enzymes (Heme-iron coordination in CYPs or NOS).

  • The Cyclopropylamine Core: Acts as a conformational restrictor. Unlike flexible ethyl-amine chains, the cyclopropane ring locks the amine and imidazole vectors, potentially increasing selectivity for specific receptor subtypes (e.g., Imidazoline

    
     vs. 
    
    
    
    -AR).
  • The 1-Methyl Group: Eliminates the N-H tautomerism of the imidazole, locking the hydrogen bond acceptor capability and increasing lipophilicity (LogP), which improves CNS penetration potential.

Primary Target Hypotheses:

  • Imidazoline Receptors (

    
    ):  Structural similarity to Clonidine and Idazoxan.
    
  • Histamine Receptors (

    
    ):  Conformationally restricted histamine analog.[4]
    
  • Monoamine Oxidases (MAO-A/B): Cyclopropylamines are known suicide inhibitors of MAOs.

Screening Workflow Visualization

The following decision tree illustrates the logic flow from hit identification to lead validation, prioritizing the differentiation between functional signaling and metabolic toxicity.

ScreeningWorkflow cluster_Tier1 Tier 1: Binding & Affinity cluster_Tier2 Tier 2: Functional & Safety Compound 1-(1-methyl-1H-imidazol-2-yl) cyclopropanamine InSilico In Silico Docking (AlphaFold / SwissDock) Compound->InSilico Binding_GPCR Radioligand Binding (a2-AR, I1, H3) InSilico->Binding_GPCR High Score Enzyme_Screen Amine Oxidase Panel (MAO-A/B, LSD1) InSilico->Enzyme_Screen Enzyme Hit Func_GTP GTPγS Functional Assay (Agonist vs Antagonist) Binding_GPCR->Func_GTP Ki < 100nM Drop Drop / Re-engineer Binding_GPCR->Drop No Binding Tox_CYP CYP450 TDI Assay (Metabolic Stability) Enzyme_Screen->Tox_CYP IC50 < 1uM Func_GTP->Tox_CYP Lead Validated Lead Candidate Tox_CYP->Lead k_inact/KI Low Tox_CYP->Drop Suicide Inhibition

Figure 1: Strategic Screening Workflow. Note the parallel processing of GPCR binding and Enzyme inhibition due to the dual nature of the scaffold.

Detailed Experimental Protocols

Protocol A: Differential Radioligand Binding (Imidazoline vs. -AR)

Objective: To determine if the compound binds selectively to the Imidazoline


 site (antihypertensive target) or the 

-Adrenergic receptor (sedative side-effects).

Reagents:

  • Source: PC12 cell membranes (rich in

    
    , low in 
    
    
    
    ) and CHO cells transfected with human
    
    
    .
  • Radioligand:

    
    -Clonidine (binds both) and 
    
    
    
    -Idazoxan (binds
    
    
    ).
  • Masking Agent: 10

    
    M Epinephrine (blocks 
    
    
    
    sites to isolate
    
    
    signal).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of 1 mg/mL.

  • Assay Setup (96-well plate):

    • Total Binding: Membrane + Radioligand (1 nM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Phentolamine (10

      
      M).
      
    • Test Wells: Membrane + Radioligand + Test Compound (10-point dilution, 10 nM to 100

      
      M).
      
    • Masking (Critical Step): In the PC12 assay, add 10

      
      M Epinephrine to all wells. This saturates 
      
      
      
      receptors. Any displacement of
      
      
      -Clonidine by the test compound in this condition indicates
      
      
      Imidazoline selectivity
      .
  • Incubation: 45 minutes at 25°C. (Equilibrium is faster for imidazoles).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces binding to glass fiber).

  • Readout: Liquid Scintillation Counting.

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


Interpretation: A

< 50 nM in the masked assay confirms a potent Imidazoline hit.
Protocol B: CYP450 Time-Dependent Inhibition (TDI)

Objective: Cyclopropylamines can undergo single-electron transfer (SET) oxidation, opening the ring to form a radical that covalently binds to the CYP heme (Suicide Inhibition). This assay is mandatory.

Reagents:

  • Human Liver Microsomes (HLM).

  • Probe Substrate: Testosterone (CYP3A4) or Dextromethorphan (CYP2D6).

  • Cofactor: NADPH regenerating system.

Step-by-Step Methodology:

  • Pre-Incubation (The "Shift" Step):

    • Prepare two sets of samples.

    • Set A (-NADPH): Compound + HLM (No metabolism possible).

    • Set B (+NADPH): Compound + HLM + NADPH (Metabolism active).

    • Incubate both sets for 30 minutes at 37°C.

  • Dilution & Activity Check:

    • Dilute both sets 1:10 into a secondary mixture containing the specific CYP probe substrate (e.g., Testosterone) and fresh NADPH.

  • Incubation: Incubate for 10 minutes (linear range of probe metabolism).

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of the probe metabolite (e.g., 6

    
    -hydroxytestosterone).
    

Data Interpretation: Calculate the


 shift ratio:


  • Ratio > 1.5: Indicates Time-Dependent Inhibition (TDI). The compound is likely a mechanism-based inhibitor. This is a major "Red Flag" for drug development.

Data Presentation & Reference Values

When analyzing results, compare against these standard reference ligands to validate assay performance.

TargetReference LigandExpected Kd/Ki (nM)Biological Relevance
Imidazoline

Moxonidine2 - 5 nMAntihypertensive (Central)
Imidazoline

Idazoxan5 - 10 nMMAO inhibition / Neuroprotection

-Adrenergic
Clonidine3 - 10 nMSedation / Hypotension
Histamine

Thioperamide~5 nMCognitive Enhancement
CYP Inhibition Troleandomycin(Positive Control for TDI)Metabolic Toxicity Marker

References

  • PDSP Assay Protocol Book. National Institute of Mental Health Psychoactive Drug Screening Program. University of North Carolina. (Standard protocols for Radioligand Binding). [Link]

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed (Cerny, M.A., et al.) (Mechanism of cyclopropylamine toxicity). [Link]

  • Cyclopropane-based conformational restriction of histamine. Journal of Medicinal Chemistry. (Validation of cyclopropane-histamine analogs as H3 agonists).[4] [Link]

Sources

Methodological & Application

In vitro enzyme inhibition assay with 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine as a Mechanism-Based LSD1 Inhibitor

Introduction & Mechanistic Rationale

1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine belongs to a specialized class of cyclopropylamine (CPA) derivatives designed to inhibit Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases. While structurally related to the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP), the incorporation of the 1-methyl-1H-imidazol-2-yl moiety is a medicinal chemistry strategy often employed to enhance selectivity for Lysine-Specific Demethylase 1 (LSD1/KDM1A) over MAO-A and MAO-B.

Why this specific architecture?

  • The Warhead (Cyclopropylamine): The primary amine on the cyclopropyl ring mimics the substrate amine (e.g., methylated Lysine-4 on Histone H3).

  • The Mechanism (Suicide Inhibition): LSD1 attempts to oxidize the amine. However, the resulting radical intermediate triggers the opening of the strained cyclopropyl ring. This reactive intermediate forms a covalent adduct with the FAD cofactor (specifically at the N5 or C4a position), permanently disabling the enzyme.

  • The Specificity (Imidazole): The imidazole ring is designed to interact with the larger, more open substrate binding pocket of LSD1 compared to the tighter hydrophobic channels of MAO-A/B.

This guide details the protocol for characterizing this molecule not just as a simple inhibitor, but as a time-dependent, irreversible inactivator .

Mechanism of Action: The "Suicide" Event

To properly assay this compound, one must understand that


 values are time-dependent and therefore insufficient descriptors of potency. The true metrics of efficacy are 

(affinity of the initial reversible complex) and

(rate of covalent bond formation).

LSD1_Inhibition_Mechanism cluster_legend Kinetic Parameters E_I E + I (Free Enzyme + Inhibitor) EI_Complex E·I (Michaelis Complex) E_I->EI_Complex k1 (Binding) EI_Complex->E_I k-1 Radical Radical Intermediate (Ring Opening) EI_Complex->Radical Single Electron Transfer (FAD) Adduct E-I Covalent Adduct (Irreversibly Inactivated) Radical->Adduct kinact (Covalent Bond) key KI = (k-1 + kinact) / k1 Efficiency = kinact / KI

Figure 1: Mechanism-based inactivation pathway. The inhibitor acts as a substrate analog, hijacking the catalytic cycle to form a covalent FAD adduct.

Experimental Protocol: Peroxidase-Coupled Fluorometric Assay

This assay relies on the detection of Hydrogen Peroxide (


), a byproduct of the LSD1 demethylation reaction. We couple this to Horseradish Peroxidase (HRP) and Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), which yields the highly fluorescent Resorufin.
Reagents & Preparation
ComponentConcentration (Stock)Concentration (Final)Notes
Assay Buffer 10x1x50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.
LSD1/CoREST 10

M
10–50 nMRecombinant complex is required for stability.
Substrate 1 mM10

M
H3K4me2 (ARTK(me2)QTARKSTGGKAPRKQL).
Inhibitor 10 mM (DMSO)Variable1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine.
Coupling Mix 2x Mix1x100

M Amplex Red + 0.2 U/mL HRP.

Critical Control:

  • Tranylcypromine (TCP): Use as a positive control for inhibition (typically

    
    ).
    
  • Catalase: Ensure no catalase contamination in the enzyme prep, as it destroys the

    
     signal.
    
Assay Workflow (Continuous Mode)

This workflow allows for the simultaneous determination of


 and kinetic parameters.

Assay_Workflow Step1 1. Enzyme Pre-Incubation Mix LSD1/CoREST + Inhibitor (Titration: 0 - 100 µM) Step2 2. Incubation Period (0, 15, 30, 60 mins) Crucial for Time-Dependence Step1->Step2 Allow adduct formation Step3 3. Substrate Addition Add H3K4me2 + Amplex Red + HRP Step2->Step3 Initiate reaction Step4 4. Reaction Monitoring Measure Fluorescence (Ex 530nm / Em 590nm) Continuous read for 30 mins Step3->Step4 Real-time kinetics

Figure 2: Step-by-step workflow for the coupled fluorometric inhibition assay.

Step-by-Step Procedure
  • Preparation: Dilute the inhibitor in Assay Buffer (max 1% DMSO final). Prepare a serial dilution (e.g., 8 points, 3-fold dilution starting at 100

    
    M).
    
  • Enzyme Addition: Add 20

    
    L of 2x LSD1/CoREST enzyme solution to a black 384-well plate.
    
  • Inhibitor Addition: Add 10

    
    L of 4x Inhibitor solution.
    
  • Pre-incubation (Critical): Incubate for varying times (

    
     min) at Room Temperature. Note: For suicide inhibitors, potency increases with pre-incubation time.
    
  • Reaction Initiation: Add 10

    
    L of 4x Substrate/Detection Mix (H3K4me2 + Amplex Red + HRP).
    
  • Measurement: Immediately place in a plate reader. Monitor fluorescence (

    
    ) every 60 seconds for 30 minutes.
    

Data Analysis: Determining

Do not rely solely on


. Use the Kitz-Wilson method for irreversible inhibitors.
  • Determine

    
    :  Plot the natural log of the remaining enzyme activity (
    
    
    
    ) versus pre-incubation time for each inhibitor concentration. The slope of this line is
    
    
    .
  • Plot

    
     vs [I]:  Plot the calculated 
    
    
    
    values against the inhibitor concentration
    
    
    .
  • Fit the Hyperbolic Equation:

    
    
    
    • 
       (max inactivation rate):  The asymptote of the curve.
      
    • 
       (inactivator affinity):  The concentration at half-maximal inactivation rate.
      

Interpretation Table:

ParameterIdeal ResultInterpretation

(0 min)

Weak reversible binding (expected for this class).

(60 min)

Strong time-dependent inactivation (confirms mechanism).


Indicates highly efficient covalent labeling.

Troubleshooting & Validation

  • Signal Drift: If the background fluorescence (No Enzyme Control) increases over time, the inhibitor might be reacting directly with HRP or Amplex Red. Test: Run a control with HRP +

    
     + Inhibitor (no LSD1) to rule out assay interference.
    
  • Reversibility Check: To confirm irreversibility, incubate Enzyme + Inhibitor (high conc) for 60 min, then dilute 100-fold into substrate buffer. If activity does not recover, the inhibition is covalent (irreversible).

  • Auto-fluorescence: Imidazole derivatives can sometimes fluoresce. Check the inhibitor alone at Ex/Em 530/590.

References

  • LSD1 Inhibition Mechanism

    • Title: Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine.[1]

    • Source: Biochemistry (ACS Public
    • URL:[Link]

  • Cyclopropylamine Scaffold Design

    • Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors.
    • Source: Journal of Medicinal Chemistry (PMC)
    • URL:[Link]

  • Assay Methodology

    • Title: LSD1 Histone Demethylase Assays and Inhibition.[2][3][4][5]

    • Source: Methods in Enzymology (PMC)
    • URL:[Link]

  • Kinetic Analysis of Suicide Inhibitors

    • Title: Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors.
    • Source: Biochemistry (Duke Scholars)
    • URL:[Link]

Sources

Technical Guide: Preparation of Stock Solutions for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical note details the standardized protocol for the solubilization, stock preparation, and storage of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (C₈H₁₃N₃). This compound, a functionalized imidazole-cyclopropylamine scaffold, serves as a critical building block in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.

Precise stock management is essential for this compound due to the hygroscopic nature of its salt forms and the potential for oxidative degradation of the primary amine functionality.[1] This guide provides a self-validating workflow to ensure assay reproducibility (E-E-A-T).

Physicochemical Profile & Solubility Logic

Before solubilization, the researcher must identify the specific form of the compound (Free Base vs. Salt).[1] The solubility profile changes drastically between these forms.[1]

PropertyData / CharacteristicImplication for Stock Prep
Molecular Weight ~151.21 g/mol (Free Base)Use exact MW from CoA for Molarity calc.[1]
Basicity (pKa) Imidazole (N3) ~7.0; Amine ~9.0Di-cationic at acidic pH; Mono-cationic at neutral pH.[1]
Solubility (DMSO) High (>100 mM)Recommended for Master Stock.[1]
Solubility (Water) pH-dependent (High at pH < 6)Good for working solutions; poor for long-term stock (hydrolysis risk).[1]
Stability Sensitive to CO₂ (Carbamate formation)Keep stocks tightly sealed; minimize air exposure.[1][2][3][4]
Critical Decision Matrix: Solvent Selection

The choice of solvent is not arbitrary; it is dictated by the intended downstream application and the compound's ionic state.[1]

SolventStrategy Start Compound Form? FreeBase Free Base (Lipophilic) Start->FreeBase Salt Salt (e.g., HCl) (Hydrophilic) Start->Salt DMSO DMSO (Anhydrous) Master Stock (10-100 mM) FreeBase->DMSO Preferred Water Acidic Water (0.1 M HCl) Intermediate Stock FreeBase->Water Requires Acidification Salt->DMSO Soluble Buffer Aqueous Buffer Working Solution Only Salt->Buffer Direct Dissolution DMSO->Buffer Dilute for Assay (<1% DMSO)

Figure 1: Solubilization Decision Tree. DMSO is the universal solvent for Master Stocks to ensure long-term stability and high concentration.

Protocol: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable 100 mM Master Stock solution. Reagents:

  • Compound: 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (Solid).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1]

Step-by-Step Methodology
  • Gravimetric Verification:

    • Weigh the vial containing the compound before opening to account for static or hygroscopic water uptake.[1]

    • If the compound is a hydrochloride salt, it is highly hygroscopic .[1] Equilibrate the vial to room temperature in a desiccator before weighing.

  • Calculation: Use the formula:

    
    [1][5]
    
    • Example: To make 100 mM stock from 10 mg of Free Base (MW 151.21):

      
      [1]
      
  • Solubilization (The "Vortex-Sonicate" Cycle):

    • Add the calculated volume of anhydrous DMSO directly to the vial.[1]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Checkpoint: Inspect visually.[1][2][3] The solution must be perfectly clear. If particulates remain, sonicate for another 5 minutes. Do not heat above 37°C to prevent degradation.[1]

  • Aliquot & Storage:

    • Never store the bulk stock in a single container (avoids freeze-thaw cycles).

    • Dispense into amber glass vials or high-quality polypropylene tubes (e.g., 50 µL aliquots).

    • Overlay with Argon or Nitrogen gas if available (prevents oxidation).[1]

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Preparation of Working Solutions (Aqueous)

Objective: Dilute Master Stock into assay buffer without precipitation ("crashing out").

The "Step-Down" Dilution Method

Directly dumping 100 mM DMSO stock into a neutral buffer often causes precipitation due to the rapid change in polarity.[1]

  • Intermediate Dilution:

    • Dilute the 100 mM Master Stock 1:10 in pure Ethanol or 50% DMSO/Water to create a 10 mM Intermediate Stock.[1]

    • Why? This bridges the polarity gap between pure DMSO and aqueous buffer.[1]

  • Final Dilution:

    • Slowly add the Intermediate Stock to your Assay Buffer (e.g., PBS, HEPES) while vortexing.[1]

    • Ensure the final DMSO concentration is < 1% (v/v) (or as tolerated by your specific cell line/protein).[1]

DilutionWorkflow Stock Master Stock (100 mM in DMSO) Inter Intermediate (10 mM in 50% DMSO) Stock->Inter 1:10 Dilution Working Working Solution (e.g., 10 µM in PBS) Inter->Working 1:1000 Dilution (Slow Addition) Assay Assay Plate (Cells/Enzyme) Working->Assay Dispense

Figure 2: Serial Dilution Workflow to prevent precipitation.

Quality Control & Troubleshooting

Validation of Stock Concentration

Do not assume the weighed mass is 100% active compound (salts/hydrates add weight).[1]

  • UV-Vis Method: Measure absorbance at λ_max (typically ~210-220 nm for imidazole rings, though weak).[1]

  • LC-MS Verification: Run a sample of the stock to confirm purity and identity before critical assays.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation in Water pH is too high (neutral/basic)Acidify water with 0.1 M HCl or Acetic Acid to protonate the amine.[1]
Yellowing of Stock Oxidation of amineDiscard stock.[1] Prepare fresh under inert gas (N₂/Ar).
Viscous DMSO Stock DMSO is coldWarm to RT. DMSO freezes at 19°C; ensure it is fully liquid before pipetting.[1]

References

  • Sigma-Aldrich. Product Specification: N-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclopropan-1-amine.[1] Available at: (Accessed 2024).[1]

  • PubChem. Compound Summary for Imidazole Derivatives. National Library of Medicine.[1] Available at: [Link][1]

  • PhytoTech Labs. Preparation of Stock Solutions: General Principles. Available at: [Link][1]

  • Enfanos. Preparation and Storage of Stock Solutions for NMR and Assay. Available at: [Link][1]

Sources

Application Note: Safe Handling and Storage of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is a specialized heterocyclic building block frequently employed in the synthesis of bioactive molecules, particularly in the development of lysine-specific demethylase (LSD1) inhibitors and other epigenetic modulators.

The molecule features a primary amine attached to a cyclopropane ring , which is geminally substituted with a 1-methylimidazole moiety. This structural combination imparts unique chemical properties—and hazards—that distinguish it from standard aliphatic amines.

Chemical Identity
PropertyDetail
Chemical Name 1-(1-methyl-1H-imidazol-2-yl)cyclopropan-1-amine
Functional Groups Primary Amine (

), 1-Methylimidazole, Cyclopropane
Molecular Weight ~137.18 g/mol (Free Base)
Physical State Viscous oil or low-melting solid (Free Base); White/Off-white solid (HCl Salt)
Basicity Basic (Imidazole

; Cyclopropylamine

)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar alkanes.[1][2][3]

Hazard Identification & HSE Profile

CRITICAL WARNING: While specific toxicological data for this exact CAS may be limited, the functional groups dictate the safety profile. Researchers must treat this compound as a Corrosive and a Potent Bioactive Agent .

Core Hazards
  • Corrosivity (Skin/Eye): Like most low-molecular-weight primary amines, the free base is likely Skin Corr. 1B . It can cause irreversible eye damage and severe skin burns.

  • Respiratory Sensitization: Amine vapors are potent respiratory irritants and potential sensitizers.

  • Specific Target Organ Toxicity (Bioactivity): The cyclopropylamine moiety is a known mechanism-based inhibitor (suicide substrate) for amine oxidases (e.g., MAO, LSD1). Accidental exposure may lead to enzyme inhibition with pharmacological consequences.

  • Air Sensitivity (The "White Crust" Hazard): Primary amines react rapidly with atmospheric

    
     to form carbamate salts (white crusts), altering stoichiometry and purity.
    

Storage Protocol: The "Inert Chain of Custody"

To maintain chemical integrity and safety, this compound must be isolated from moisture and carbon dioxide.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (short-term) or -20°C (long-term).

  • Atmosphere: Strictly under Argon (Ar) or Nitrogen (

    
    ) .
    
  • Container: Amber glass vial with a Teflon-lined septum cap. Avoid simple screw caps without parafilm sealing.

Visualizing the Degradation Risks

The following diagram illustrates why inert storage is non-negotiable for this compound.

G cluster_prevention Prevention Strategy Compound 1-(1-methyl-1H-imidazol-2-yl) cyclopropanamine Carbamate Carbamate Salt (White Solid/Impurity) Compound->Carbamate Rapid Reaction (Nucleophilic Attack) Oxidation N-Oxides / Imines (Yellowing) Compound->Oxidation Slow Oxidation Hydrate Hygroscopic Clumping Compound->Hydrate Absorption CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Oxidation Water Moisture (H2O) Water->Hydrate Argon Argon Blanket

Figure 1: Degradation pathways. The formation of carbamates upon exposure to air is the primary instability mode for cyclopropylamines.

Handling Protocol: Workflow & PPE

Personal Protective Equipment (PPE)
  • Gloves: Double-glove system. Inner: Nitrile. Outer: Butyl Rubber (amines permeate standard nitrile quickly).

  • Eye Protection: Chemical splash goggles. Face shield recommended if handling >1g of free base liquid.

  • Respiratory: All operations must occur inside a certified Chemical Fume Hood .

Aliquoting Strategy (Liquid Free Base)

Objective: Dispense without introducing air.

  • Equilibration: Allow the stored vial to warm to room temperature before opening to prevent condensation.

  • Purge: Flush the destination vial with Argon.

  • Transfer:

    • Preferred: Use a gas-tight syringe through the septum (Schlenk technique).

    • Alternative: Open vial in fume hood, pipette rapidly using positive displacement pipettes, and immediately blanket with Argon before recapping.

  • Seal: Wrap cap with Parafilm or electrical tape to ensure a gas-tight seal during freezer storage.

Handling the HCl Salt

If the compound is the hydrochloride salt, it is significantly more stable to oxidation and


.
  • Weighing: Can be weighed on a benchtop balance if humidity is low (<40%). Otherwise, weigh quickly or use a glovebox.

  • Dissolution: Dissolve in dry solvents (DMSO, DMF) immediately before use.

Experimental Reactivity & Incompatibility

This compound is a bifunctional nucleophile . The primary amine is the most reactive site, but the imidazole nitrogen can also participate in reactions.

Incompatibility Table
Reagent ClassInteraction RiskConsequence
Acid Chlorides / Anhydrides HighRapid, exothermic acylation. Runaway reaction if uncontrolled.
Strong Acids ModerateExothermic protonation. Potential ring opening of cyclopropane under extreme acidic/thermal stress.
Chloroformates HighFormation of carbamates.
Oxidizers (

, KMnO_4$)
HighOxidation of amine to nitro/nitroso; Oxidation of imidazole ring.
Workflow Visualization: Safe Usage

Workflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate CheckState Check Physical State (Liquid vs Solid) Equilibrate->CheckState LiquidPath Liquid (Free Base) CheckState->LiquidPath Is Oil SolidPath Solid (Salt/Frozen) CheckState->SolidPath Is Salt Syringe Syringe Transfer (Under Argon) LiquidPath->Syringe Weigh Weigh rapidly (Avoid Humidity) SolidPath->Weigh Reaction Add to Reaction Vessel (Base/Solvent Ready) Syringe->Reaction Weigh->Reaction Reseal Purge Headspace (Ar) & Reseal with Parafilm Reaction->Reseal Immediate Action

Figure 2: Step-by-step decision tree for safe handling from storage to reaction.

Emergency & Disposal Procedures

Exposure Response
  • Skin Contact: Immediate flush with water for 15 minutes.[4] Do not use vinegar (exothermic neutralization risk on skin).

  • Eye Contact: Flush with water/saline for 15 minutes, lifting eyelids. Seek immediate ophthalmological attention.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

Waste Disposal[6]
  • Classification: Hazardous Chemical Waste (Basic/Corrosive).

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and dispose of in the Basic Organic Waste stream.

  • Do NOT: Do not mix with acidic waste streams (exotherm risk) or oxidizers.

References

  • PubChem. Compound Summary: (1-methyl-1H-imidazol-2-yl)methanamine (Structural Analog).[5] National Library of Medicine. Link

  • Sigma-Aldrich. Safety Data Sheet: Cyclopropylamine (Functional Group Surrogate).Link

  • Fisher Scientific. Handling and Storage of Primary Amines.Link

  • ECHA (European Chemicals Agency). Registration Dossier: 1-Methylimidazole.[5]Link

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.Link

Sources

LC-MS method for quantification of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Quantification of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Executive Summary & Chemical Logic

The quantification of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine presents a specific set of chromatographic challenges driven by its physicochemical properties. As a small, highly polar, and basic molecule (containing both an imidazole ring and a primary cyclopropyl amine), this analyte exhibits poor retention on traditional Reversed-Phase (C18) columns, often eluting in the void volume where ion suppression is highest.

This protocol rejects the standard C18 approach in favor of Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC provides superior retention for polar amines, enhanced sensitivity in ESI+ mode (due to high organic mobile phase content), and orthogonal selectivity to matrix interferences.

Target Analyte Profile:

  • Formula: C

    
    H
    
    
    
    N
    
    
    (Free Base)
  • Molecular Weight: ~137.18 g/mol (Monoisotopic: ~137.09)

  • pKa: ~8.5–9.5 (Primary amine) & ~7.0 (Imidazole N3). Highly basic.

  • LogP: < 0 (Hydrophilic).[1]

Method Development Decision Matrix

The following decision tree outlines the rationale for selecting HILIC-MS/MS over other potential techniques (e.g., Ion-Pairing or Derivatization).

MethodLogic Start Analyte: 1-(1-methyl-1H-imidazol-2-yl) cyclopropanamine CheckPolarity Is LogP < 0? Start->CheckPolarity CheckBasicity Is pKa > 8? CheckPolarity->CheckBasicity Yes (Hydrophilic) DecisionRP Reversed Phase (C18) CheckPolarity->DecisionRP No (Hydrophobic) DecisionHILIC HILIC (Amide/Silica) CheckBasicity->DecisionHILIC Yes (Strong Base) DecisionHighPH High pH C18 CheckBasicity->DecisionHighPH Moderate Base Outcome2 REJECTED DecisionRP->Outcome2 Void Elution Ion Suppression Outcome SELECTED METHOD: HILIC-ESI-MS/MS DecisionHILIC->Outcome High Sensitivity Good Retention Simple Prep

Caption: Decision logic prioritizing HILIC for small, polar, basic amines to ensure retention and sensitivity.

Experimental Protocol

Reagents & Materials[2]
  • Reference Standard: 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (purity >98%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g.,

    
    H
    
    
    
    -analog) or a structural analog like Histamine-d4 (due to imidazole similarity).
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex HILIC (2.1 x 100 mm, 2.6 µm).

Sample Preparation (Protein Precipitation)

Given the HILIC mobile phase is high-organic, Protein Precipitation (PPT) is the ideal extraction method as the final extract solvent matches the initial mobile phase conditions.

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) .

    • Note: The acid helps break protein binding and ensures the basic analyte remains soluble.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an HPLC vial.

  • Injection: Inject 2–5 µL directly onto the HILIC column.

LC-MS/MS Conditions

Chromatography (HILIC Mode):

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.095Initial Hold (Sample Loading)
1.095Start Gradient
4.060Elution of Analytes
4.150Column Flush
5.050End Flush
5.195Re-equilibration
8.095End of Run

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 3500 V.

  • Capillary Temp: 325°C.

  • Gas Flow: Sheath 45, Aux 15 (Arb units).

MRM Transitions (Must be optimized on specific instrument):

  • Precursor Ion: m/z 138.1 [M+H]

    
    
    
  • Quantifier Product: m/z 96.1 (Loss of cyclopropyl ring/fragmentation of imidazole).

  • Qualifier Product: m/z 121.1 (Loss of NH

    
    ).
    
  • Note: If analyzing the dihydrochloride salt, the mass detected is still the free base [M+H]+.

Validation & Quality Control

This method is designed to be validated according to FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Matrix Effects & Recovery

Since HILIC separates based on polarity, phospholipids (major suppressors) often elute later or are washed off during the flush step.

  • Assessment: Compare post-extraction spike peak areas to neat solution peak areas.

  • Target: Matrix Factor (MF) between 0.85 and 1.15.

Carryover

Basic amines can stick to glass and metallic flow paths.

  • Mitigation: Use a needle wash of 50:50 ACN:Water + 0.5% Formic Acid .

  • Check: Inject a blank after the ULOQ (Upper Limit of Quantification). Peak area in blank must be <20% of LLOQ.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate buffer conc. to 20 mM.
Split Peaks Solvent mismatch.Ensure sample diluent is >80% ACN (match initial mobile phase).
Retention Shift HILIC equilibration issues.Extend re-equilibration time; ensure column temp is stable.
Low Sensitivity Ion suppression.Check phospholipid elution; divert flow to waste for first 1.0 min.

Workflow Diagram

Workflow Sample Sample (Plasma/Urine) Prep Protein Precip. (ACN + 0.1% FA) Sample->Prep Centrifuge Centrifuge 14k x g, 10 min Prep->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant LC HILIC LC (BEH Amide) Supernatant->LC Direct Inject MS MS/MS Detection (ESI+ m/z 138>96) LC->MS

Caption: Streamlined "Dilute & Shoot" workflow utilizing HILIC compatibility with organic extracts.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link (Foundational HILIC reference).

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. (General guide for polar amines).
  • PubChem. Compound Summary: (1-methyl-1H-imidazol-2-yl)methanamine.[3] (Structural analog reference for properties). Link

Sources

Derivatization of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Derivatization of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine scaffold is a privileged structure in modern medicinal chemistry, notably recognized for its role in the development of potent enzyme inhibitors, such as those targeting Lysine-specific demethylase 1 (LSD1) for central nervous system disorders.[1] The unique combination of a conformationally rigid cyclopropane ring and a versatile imidazole moiety provides a robust framework for probing molecular interactions within a biological target.[2][3][4][5] This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of its primary amine, a key vector for generating molecular diversity essential for rigorous Structure-Activity Relationship (SAR) studies. We present field-proven, step-by-step protocols for three cornerstone reactions in medicinal chemistry: amide bond formation, reductive amination, and sulfonamide synthesis. Each protocol is designed to be robust, high-yielding, and amenable to library synthesis, empowering researchers to efficiently explore the chemical space around this valuable scaffold.

The Strategic Value of the Core Scaffold

The starting material, 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine, presents an ideal platform for SAR exploration. Its primary amine serves as a versatile chemical handle for introducing a wide array of functional groups. The rationale for focusing on this position is twofold:

  • Vector for Diversity: The amine allows for the exploration of various interactions (hydrogen bonding, ionic, hydrophobic) by introducing different substituents. This is fundamental to building a comprehensive SAR.

  • Metabolic Stability: The cyclopropane ring introduces conformational rigidity and can enhance metabolic stability by reducing susceptibility to cytochrome P450 (CYP) enzyme oxidation compared to more flexible alkyl chains.[6][7]

The derivatization strategies outlined below are chosen for their reliability, functional group tolerance, and relevance in constructing compound libraries for drug discovery programs.

Synthetic Derivatization Strategies & Workflows

Three primary synthetic routes are detailed to generate a diverse library of analogues from the parent amine. These methods—amide coupling, reductive amination, and sulfonylation—are staples of medicinal chemistry due to their reliability and broad substrate scope.[8][9][10]

Strategy 1: Amide Bond Formation

Amide coupling is arguably the most frequently utilized reaction in drug discovery, allowing for the connection of the core amine with a vast library of commercially available carboxylic acids.[8][11][12] This strategy allows for the systematic probing of the binding pocket with different sizes, electronic properties, and hydrogen bonding patterns.

G cluster_reactants Reactants cluster_reagents Reagents Start_Amine 1-(1-methyl-1H-imidazol- 2-yl)cyclopropanamine Coupling_Reagent HATU Start_Amine->Coupling_Reagent Product Amide Derivative Start_Amine->Product Reaction Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylic_Acid->Coupling_Reagent Carboxylic_Acid->Product Reaction Coupling_Reagent->Product Base DIPEA Base->Product Solvent DMF Solvent->Product

Workflow for Amide Bond Formation.
Strategy 2: Reductive Amination

Reductive amination is a powerful method for forming secondary amines, which offer different structural and physicochemical properties compared to amides (e.g., increased basicity, different hydrogen bonding capabilities).[9][13] This reaction proceeds via an in situ formation of an imine or iminium ion, which is then selectively reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reagent for this purpose, tolerating a wide range of functional groups.[14][15][16]

G cluster_reactants Reactants cluster_reagents Reagents Start_Amine 1-(1-methyl-1H-imidazol- 2-yl)cyclopropanamine Intermediate Imine / Iminium Ion (In situ) Start_Amine->Intermediate Carbonyl R-CHO / R-CO-R' (Aldehyde / Ketone) Carbonyl->Intermediate Reducing_Agent NaBH(OAc)₃ Product Secondary Amine Derivative Reducing_Agent->Product Solvent DCE Solvent->Product Intermediate->Product

Workflow for Reductive Amination.
Strategy 3: Sulfonamide Formation

Sulfonamides are key functional groups in many marketed drugs and serve as important bioisosteres for amides or carboxylic acids.[10] They are strong hydrogen bond donors and can engage in different binding interactions. The synthesis is typically straightforward, involving the reaction of the amine with a sulfonyl chloride in the presence of a non-nucleophilic base.

G cluster_reactants Reactants cluster_reagents Reagents Start_Amine 1-(1-methyl-1H-imidazol- 2-yl)cyclopropanamine Product Sulfonamide Derivative Start_Amine->Product Reaction Sulfonyl_Chloride R-SO₂Cl (Sulfonyl Chloride) Sulfonyl_Chloride->Product Base Pyridine or Et₃N Base->Product Solvent DCM Solvent->Product

Workflow for Sulfonamide Formation.

Detailed Experimental Protocols

General Notes: All reactions should be performed in a well-ventilated fume hood. Reagents should be of high purity. Anhydrous solvents should be used where specified. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amide Coupling using HATU

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling diverse amines and carboxylic acids.[12] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Materials:

    • 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (1.0 eq)

    • Carboxylic acid of choice (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF (approx. 0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS until the starting amine is consumed.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.

Protocol 2: Reductive Amination using NaBH(OAc)₃

Rationale: This protocol uses sodium triacetoxyborohydride, a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the unreacted aldehyde or ketone, preventing over-alkylation and reduction of the carbonyl starting material.[14][16] 1,2-Dichloroethane (DCE) is the preferred solvent for this reaction.[15][16]

  • Materials:

    • 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (1.0 eq)

    • Aldehyde or ketone of choice (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, 0.1 eq, can catalyze imine formation with ketones)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flask containing a solution of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCE (approx. 0.1 M), add acetic acid (optional).

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

    • Once the reaction is complete, carefully quench by the slow addition of saturated aq. NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.

Protocol 3: Sulfonamide Synthesis

Rationale: This is a classic nucleophilic substitution reaction. The primary amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. A base such as pyridine or triethylamine is required to scavenge the HCl byproduct.[10]

  • Materials:

    • 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (1.0 eq)

    • Sulfonyl chloride of choice (1.1 eq)

    • Pyridine or Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M aqueous HCl solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM (approx. 0.1 M) and cool the solution to 0 °C in an ice bath.

    • Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.

    • Upon completion, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M aq. HCl (1x, to remove excess pyridine), saturated aq. NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by silica gel column chromatography to yield the pure sulfonamide.

Characterization of the Derivative Library

Confirmation of structure and purity is critical. Each synthesized derivative should be characterized using a standard suite of analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for high-throughput analysis.[17] It provides rapid confirmation of the expected molecular weight (via MS) and an assessment of purity (via the UV chromatogram).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. Key diagnostic signals to confirm successful derivatization include the appearance of new aromatic or aliphatic protons from the introduced R-group and a shift in the signals corresponding to the cyclopropyl ring protons.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for the confirmation of the elemental composition of the synthesized molecule.[17]

Application in SAR Studies: A Hypothetical Example

Once a library of derivatives is synthesized and characterized, the compounds are tested in a relevant biological assay (e.g., an enzymatic inhibition assay for LSD1).[1] The data generated allows for the establishment of a Structure-Activity Relationship (SAR), guiding the next round of synthesis.

Table 1: Hypothetical SAR Data for Derivatives against Target Enzyme X

Compound IDSynthetic RouteR-GroupIC₅₀ (nM)SAR Interpretation
Parent Amine -H>20,000The primary amine alone is not sufficient for activity.
AMD-01 Amide Coupling-C(O)-Ph8,500Introduction of a phenyl amide confers weak activity.
AMD-02 Amide Coupling-C(O)-(4-F-Ph)970An electron-withdrawing group (F) on the phenyl ring significantly improves potency, suggesting a key interaction.
AMD-03 Amide Coupling-C(O)-cHex15,000An aliphatic group is poorly tolerated, indicating a preference for an aromatic ring.
RDA-01 Reductive Am.-CH₂-(4-F-Ph)1,150The corresponding secondary amine retains good potency, suggesting the carbonyl oxygen is not a critical H-bond acceptor.
SUL-01 Sulfonylation-SO₂-(4-Me-Ph)4,200The sulfonamide is tolerated but less potent than the corresponding amide, suggesting suboptimal geometry for the sulfonyl group.

This iterative process of synthesis, testing, and analysis is the core engine of lead optimization in drug discovery.

Conclusion

The 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine core is a highly valuable starting point for medicinal chemistry campaigns. The protocols detailed in this guide for amide formation, reductive amination, and sulfonylation provide a reliable and versatile toolkit for generating the chemical diversity required for thorough SAR studies. By systematically applying these methods, research teams can efficiently navigate chemical space to identify compounds with improved potency, selectivity, and drug-like properties.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amin
  • Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine.
  • Small Molecule Drug Characteriz
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Improving Small Molecule Characterization. AnalyteGuru - Thermo Fisher Scientific.
  • Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation.
  • (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. PubMed.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Aperito Online Publishing.
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi
  • Cyclopropanamine Compounds and Use Thereof.
  • Synthesis of Imidazole Derivatives and Their Biological Activities.
  • SAR studies of imidazole N-(1H imidazol-2-yl)acylamide derived imidazole derivatives.
  • Scalable synthesis of imidazole derivatives.
  • Imidazoles as potential anticancer agents.
  • Metabolism of cyclopropyl groups. Hypha Discovery.
  • Biological importance of imidazole nucleus in the new millennium.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Rel

Sources

Application Note: In Vivo Characterization of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (MICA-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the experimental design for the preclinical evaluation of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (referred to herein as MICA-1 ).

Structurally, MICA-1 combines a cyclopropylamine core with a 1-methyl-imidazole moiety. Based on Structure-Activity Relationship (SAR) data from similar chemotypes (e.g., RO5073012, SEP-363856/Ulotaront), this molecule is classified as a putative Trace Amine-Associated Receptor 1 (TAAR1) agonist .

Therapeutic Indication: Schizophrenia, Psychosis, Addiction.[1] Mechanism of Action (MoA): TAAR1 agonism modulates presynaptic dopaminergic firing rates in the Ventral Tegmental Area (VTA) without direct D2 receptor blockade, offering antipsychotic efficacy with a reduced risk of Extrapyramidal Symptoms (EPS).

Key Physicochemical Properties (Predicted)
PropertyValue/DescriptionImplication
Molecular Weight ~137.18 g/mol High CNS permeability potential.
LogP ~0.5 - 1.2Moderate lipophilicity; likely crosses Blood-Brain Barrier (BBB).
pKa ~8.5 (Amine)Exists as a cation at physiological pH; requires salt formulation (e.g., HCl).
Metabolic Liability Imidazole RingPotential CYP450 interaction (CYP2D6/3A4); requires metabolic stability screening.

Experimental Workflow

The following diagram outlines the critical path from formulation to in vivo validation.

ExperimentalWorkflow Formulation 1. Formulation (Saline/HPMC, pH 7.4) InVitro 2. In Vitro Validation (cAMP Gs-Coupling) Formulation->InVitro Confirm Potency PK 3. PK Profiling (Brain/Plasma Ratio) InVitro->PK If EC50 < 100nM Efficacy 4. In Vivo Efficacy (LMA & PPI Models) PK->Efficacy If Brain:Plasma > 0.3 Safety 5. Safety/Tox (Catalepsy & Rotarod) Efficacy->Safety Active Dose Range

Caption: Critical path for MICA-1 evaluation. Progression requires meeting specific "Go/No-Go" criteria at each stage.

Protocol 1: Formulation & Administration

Objective: To create a stable, bioavailable vehicle for IP (intraperitoneal) or PO (oral) administration. Cyclopropylamines are basic; improper pH buffering can cause peritoneal irritation or precipitation.

Materials
  • MICA-1 (Free base or HCl salt).

  • Vehicle: 0.9% Saline (preferred) or 0.5% Hydroxypropyl methylcellulose (HPMC) if solubility is low.

  • 1N HCl and 1N NaOH for pH adjustment.

Procedure
  • Salt Correction: If using MICA-1 HCl, correct the dosage for the salt weight (MW salt / MW free base).

  • Dissolution: Dissolve MICA-1 in 0.9% sterile saline.

    • Note: If the free base is oily/insoluble, dissolve in 1 equimolar 0.1N HCl first, then dilute with saline.

  • pH Adjustment: Titrate to pH 6.5–7.4 using dilute NaOH. Critical: Do not exceed pH 8.0, as the free base may precipitate.

  • Sterilization: Filter through a 0.22 µm PES membrane.

  • Dosing Volume: 10 mL/kg (standard for rodents).

Protocol 2: Pharmacodynamics (In Vivo Efficacy)

Rationale: TAAR1 agonists do not induce sedation but modulate dopamine. Therefore, they must be tested in a hyperdopaminergic challenge model (e.g., PCP or Amphetamine-induced hyperactivity). They should normalize activity without causing the "flatline" sedation seen with high-dose D2 blockers.

Experiment A: Reversal of PCP-Induced Hyperactivity (Psychosis Model)

Subject: C57BL/6J Mice (Male, 8-10 weeks). Groups (n=10/group):

  • Vehicle + Saline (Baseline)

  • Vehicle + PCP (5 mg/kg) (Disease Control)

  • MICA-1 (3 mg/kg) + PCP

  • MICA-1 (10 mg/kg) + PCP

  • MICA-1 (30 mg/kg) + PCP

  • Positive Control: Clozapine (3 mg/kg) + PCP

Step-by-Step Protocol:

  • Acclimatization: Place mice in Open Field locomotor boxes for 60 minutes to habituate (reduce novelty-induced hyperactivity).

  • Pre-treatment: Administer MICA-1 (IP or PO) or Vehicle t = -30 min (IP) or -60 min (PO) relative to challenge.

  • Challenge: Administer Phencyclidine (PCP) (5 mg/kg, IP) at t = 0.

  • Recording: Immediately record locomotor activity (Distance Traveled in cm) in 5-minute bins for 90 minutes.

  • Data Analysis: Calculate Total Distance Traveled (AUC).

    • Success Criterion: MICA-1 must significantly reduce PCP-induced hyperactivity compared to Group 2, returning levels toward Group 1.

Experiment B: Prepulse Inhibition (PPI) of Acoustic Startle

Rationale: PPI measures sensorimotor gating, a core deficit in schizophrenia. TAAR1 agonists are known to restore PPI deficits induced by NMDA antagonists.

Protocol:

  • Apparatus: SR-LAB Startle Response System.

  • Session Structure:

    • Acclimatization: 5 min background noise (65 dB).

    • Blocks: Pseudo-randomized presentation of:

      • Pulse Alone (120 dB, 40ms).

      • Prepulse + Pulse (PP74, PP78, PP82, PP86 dB followed by 120 dB Pulse).

      • No Stimulus (Background only).

  • Dosing: Administer MICA-1 30 min prior to testing.

  • Analysis:

    
    .
    

Protocol 3: Safety & Specificity (Catalepsy)

Objective: To differentiate MICA-1 from typical antipsychotics (D2 antagonists like Haloperidol). TAAR1 agonists should NOT cause catalepsy (muscle rigidity).

Bar Test Protocol:

  • Dosing: Administer High Dose MICA-1 (e.g., 30 or 60 mg/kg).

  • Testing: At 30, 60, and 120 minutes post-dose, gently place the mouse's forepaws on a horizontal bar (0.5 cm diameter) elevated 4 cm.

  • Scoring: Measure latency to remove paws.

    • Cut-off: 60 seconds.

    • Interpretation: Latency > 30s indicates catalepsy (EPS liability).

    • Expected Result for MICA-1: Latency < 5s (similar to Vehicle).

Mechanistic Visualization (Signaling Pathway)

Understanding the cellular mechanism is vital for interpreting data. MICA-1 activates TAAR1, which couples to Gs/cAMP, phosphorylating PKA and ultimately modulating DAT (Dopamine Transporter) function or GIRK channels.

TAAR1_Signaling Ligand MICA-1 (Ligand) Receptor TAAR1 Receptor (GPCR Class A) Ligand->Receptor Binding Gprotein Gαs Protein Receptor->Gprotein Coupling Effector Adenylyl Cyclase Gprotein->Effector Activates SecondMessenger cAMP Increase Effector->SecondMessenger Synthesizes Kinase PKA Activation SecondMessenger->Kinase Activates Outcome Modulation of DA Firing / DAT Efflux Kinase->Outcome Phosphorylation

Caption: TAAR1 Gs-coupled signaling cascade initiated by MICA-1 binding.

Data Reporting Template

Use the following structure to summarize findings in laboratory notebooks:

GroupDose (mg/kg)LMA Total Distance (cm) ± SEM% Inhibition of HyperactivityCatalepsy Score (s)
Vehicle-2500 ± 300-1.2 ± 0.5
PCP Control5.012000 ± 8000%1.5 ± 0.4
MICA-1 Low3.09500 ± 60026%1.1 ± 0.3
MICA-1 Mid10.05500 ± 45068%1.3 ± 0.2
MICA-1 High30.03200 ± 40092%1.8 ± 0.6
Haloperidol0.51500 ± 200110% (Sedation)45.0 ± 10.0

References

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists for Schizophrenia. Source: Canadian Journal of Health Technologies. URL:[Link]

  • Discovery of Non-Basic, Imidazole-Free TAAR1 Agonists. (Contextual reference for imidazole-based ligands). Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Ulotaront (SEP-363856): A TAAR1 Agonist with Antipsychotic Activity. Source:[2][3] New England Journal of Medicine (NEJM). URL:[Link]

  • Pharmacological Characterization of TAAR1 Agonists in Mouse Models. Source: Frontiers in Pharmacology. URL:[Link]

  • Cyclopropylamines as Structural Motifs in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (Generic link for class verification).[4] URL:[Link]

Sources

Application Notes & Protocols: Tranylcypromine as a Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the use of cyclopropylamine-based chemical probes for the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). The specific molecule 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is not a well-characterized chemical probe in the public domain. Therefore, this guide will utilize the foundational and extensively studied cyclopropylamine, Tranylcypromine (TCP) , as a representative chemical probe to illustrate the principles, protocols, and applications for this important class of inhibitors.

Introduction: Unveiling Epigenetic Regulation with a Covalent Probe

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), and under certain contexts, H3K9me1/2.[1][2] The demethylation of H3K4, a mark associated with active gene transcription, by LSD1 typically leads to transcriptional repression.[3] LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), where it is crucial for maintaining the leukemic state and blocking cellular differentiation.[4][5][6] This makes LSD1 a compelling therapeutic target.

Chemical probes are indispensable tools for dissecting the biological functions of enzymes like LSD1 in both normal physiology and disease. An ideal chemical probe should be potent, selective, and have a well-understood mechanism of action. Tranylcypromine (TCP), a clinically used antidepressant, was one of the first identified inhibitors of LSD1.[7] It belongs to the cyclopropylamine class of mechanism-based irreversible inhibitors that covalently modify the FAD cofactor of LSD1.[7][8] This irreversible mechanism makes TCP and its derivatives powerful tools for durably inactivating LSD1, enabling the study of the downstream consequences of its inhibition. This guide provides a comprehensive overview of the use of TCP as a chemical probe to investigate LSD1 biology.

Mechanism of Action: Irreversible Covalent Inhibition

LSD1 catalyzes the demethylation of its histone substrates through an oxidative process that utilizes its FAD cofactor. The cyclopropylamine moiety of TCP mimics the methylated lysine substrate. Upon entering the LSD1 active site, the cyclopropylamine is oxidized by FAD, leading to the opening of the cyclopropane ring. This generates a reactive intermediate that forms a stable, covalent adduct with the N5 atom of the FAD cofactor.[2][8] This covalent modification permanently inactivates the enzyme.

LSD1_Inhibition cluster_LSD1 LSD1 Catalytic Cycle cluster_Inhibition Inhibition by Tranylcypromine LSD1-FAD LSD1-FAD LSD1-FADH2 LSD1-FADH2 LSD1-FAD->LSD1-FADH2 Demethylation LSD1-FAD_Inactive LSD1-FAD-TCP Adduct (Covalently Inactivated) LSD1-FAD->LSD1-FAD_Inactive Covalent Adduct Formation H3K4me2 H3K4me2 (Substrate) H3K4me2->LSD1-FAD Binds LSD1-FADH2->LSD1-FAD Reoxidation H3K4me1 H3K4me1 (Product) LSD1-FADH2->H3K4me1 Releases H2O2 H₂O₂ LSD1-FADH2->H2O2 O2 O2 O2->LSD1-FADH2 TCP Tranylcypromine (TCP) TCP->LSD1-FAD Binds

Figure 1: Mechanism of LSD1 inhibition by Tranylcypromine.

Experimental Protocols & Workflows

In Vitro Biochemical Assay for LSD1 Inhibition

This protocol describes a horseradish peroxidase (HRP)-coupled assay to measure the IC50 of a chemical probe against purified human LSD1. The assay detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[9]

A. Materials & Reagents

  • Purified recombinant human LSD1/CoREST complex

  • Dimethylated histone H3 peptide (H3K4me2, amino acids 1-21) substrate

  • Tranylcypromine (or test compound)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well black, flat-bottom plates

  • Plate reader with fluorescence capabilities (Ex/Em = 535/590 nm)

B. Experimental Workflow

workflow1 start Start prep_reagents Prepare Reagents: - Serial dilution of TCP - LSD1 enzyme solution - Substrate/Detection mix (H3K4me2, HRP, Amplex Red) start->prep_reagents add_inhibitor Add TCP/Vehicle to 96-well plate prep_reagents->add_inhibitor add_enzyme Add LSD1 Enzyme Solution and Incubate add_inhibitor->add_enzyme initiate_reaction Initiate Reaction: Add Substrate/Detection Mix add_enzyme->initiate_reaction incubate_dark Incubate at RT in the dark initiate_reaction->incubate_dark read_plate Read Fluorescence (Ex/Em = 535/590 nm) incubate_dark->read_plate analyze Analyze Data: - Subtract background - Normalize to controls - Plot dose-response curve - Calculate IC₅₀ read_plate->analyze end End analyze->end

Figure 2: Workflow for in vitro LSD1 biochemical assay.

C. Step-by-Step Protocol

  • Prepare Serial Dilutions: Prepare a 10-point serial dilution of Tranylcypromine in assay buffer. Include a vehicle control (e.g., DMSO).

  • Plate Inhibitor: Add 5 µL of each inhibitor dilution or vehicle control to the wells of a 96-well plate.

  • Enzyme Preparation: Dilute the LSD1/CoREST complex to the desired concentration in cold assay buffer.

  • Enzyme Addition: Add 20 µL of the diluted enzyme solution to each well. Mix gently and incubate for 15 minutes at room temperature.

  • Substrate/Detection Mix: Prepare a master mix containing the H3K4me2 peptide substrate, HRP, and Amplex® Red in assay buffer.

  • Initiate Reaction: Add 25 µL of the substrate/detection mix to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Read Plate: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the fluorescence of the "no enzyme" control from all other readings. Normalize the data to the vehicle control (100% activity) and a high concentration inhibitor control (0% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement via Western Blot

This protocol determines if the chemical probe increases the levels of LSD1's substrate, H3K4me2, in a cellular context, confirming target engagement.

A. Materials & Reagents

  • AML cell line (e.g., MV4-11)

  • Tranylcypromine (or test compound)

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones).[10][11]

  • Nitrocellulose or PVDF membranes (0.2 µm pore size is recommended for histone retention).[11][12]

  • Primary antibodies: Rabbit anti-H3K4me2, Rabbit anti-Total Histone H3 (loading control).

  • HRP-conjugated anti-rabbit secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

B. Step-by-Step Protocol

  • Cell Treatment: Seed MV4-11 cells in a 6-well plate. Treat cells with increasing concentrations of Tranylcypromine (e.g., 0, 1, 5, 10 µM) for 24-48 hours.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer. For histone analysis, some protocols recommend direct lysis in Laemmli buffer followed by sonication.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose membrane.[10]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[10][11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-Total H3) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the H3K4me2 signal to the Total H3 signal for each sample.

Cellular Phenotypic Assay: Induction of Myeloid Differentiation

Inhibition of LSD1 in AML cells is known to induce myeloid differentiation.[6][14] This can be measured by the increased surface expression of markers like CD11b and CD86.[6][15]

A. Materials & Reagents

  • AML cell line (e.g., MV4-11)

  • Tranylcypromine (or test compound)

  • FACS buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD86.

  • Flow cytometer.

B. Step-by-Step Protocol

  • Cell Treatment: Treat MV4-11 cells with Tranylcypromine (e.g., 0, 1, 5, 10 µM) for 72-96 hours.

  • Cell Staining: Harvest cells and wash with cold FACS buffer. Resuspend cells in FACS buffer containing the anti-CD11b and anti-CD86 antibodies.

  • Incubation: Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of CD11b-positive and CD86-positive cells in the treated versus control populations using appropriate software (e.g., FlowJo).

Data Presentation and Interpretation

Table 1: Representative Data for Tranylcypromine as an LSD1 Chemical Probe

Assay TypeParameterResultInterpretation
In Vitro Biochemical Assay IC₅₀ vs. LSD1~2 µM[16]Demonstrates direct enzymatic inhibition. Note: Many TCP derivatives have been developed with significantly higher potency (low nM IC₅₀ values).[17][18]
Cellular Target Engagement H3K4me2 levels (Western Blot)Dose-dependent increaseConfirms the probe engages with and inhibits LSD1 in a cellular environment.
Cellular Phenotypic Assay % CD11b+ cells (Flow Cytometry)Dose-dependent increaseShows a functional downstream consequence of LSD1 inhibition, consistent with the expected cellular phenotype (myeloid differentiation).[6]
Selectivity IC₅₀ vs. MAO-A / MAO-B~1 µM / ~0.1 µM[7]TCP is not selective for LSD1 over monoamine oxidases. This is a critical consideration for interpreting results and highlights the need for more selective chemical probes.

Trustworthiness & Causality: Key Experimental Considerations

  • Selectivity: Tranylcypromine is also a potent inhibitor of monoamine oxidases A and B (MAO-A and MAO-B).[7] When interpreting cellular data, it is crucial to consider potential off-target effects. Using a structurally distinct LSD1 inhibitor as a second tool compound can help validate that the observed phenotype is due to LSD1 inhibition. Numerous TCP derivatives have been synthesized to improve selectivity over MAOs.[19]

  • Controls: Always include appropriate vehicle controls (e.g., DMSO) in all experiments. For cellular assays, a positive control compound (if available) and a negative control (an inactive structural analog) are highly recommended.

  • Time-Dependence: As an irreversible inhibitor, the effects of TCP can be time-dependent. It is important to perform time-course experiments to determine the optimal treatment duration for each assay.

  • Target Engagement: Always correlate phenotypic outcomes with direct evidence of target engagement (e.g., increased H3K4me2 levels). This strengthens the link between enzyme inhibition and the observed cellular effect.

References

  • Cole, P. A., et al. (2017). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology.
  • Ganesan, A., et al. (2016).
  • Ma, Q., et al. (2021). Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Vianello, P., et al. (2016). Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Advances.
  • Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Structures of tranylcypromine and TCP-based LSD1 inhibitors in clinical trials.
  • Zeidan, A. M., et al. (2020). What potential is there for LSD1 inhibitors to reach approval for AML?
  • Schmidt, D. M., et al. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry.
  • Ma, Q., et al. (2023). Discovery of novel tranylcypromine-based derivatives as LSD1 inhibitors for gastric cancer treatment. European Journal of Medicinal Chemistry.
  • Burchert, A., et al. (2022). Phase I Study of the LSD1 Inhibitor Tranylcypromine (TCP) in Combination with All-Trans Retinoic Acid (ATRA) and Low-Dose Cytarabine (LDAC)
  • Li, T., et al. (2025).
  • Fiskus, W., et al. (2023). LSD1 inhibition modulates transcription factor networks in myeloid malignancies. Frontiers in Oncology.
  • Tzelepis, K., et al. (2017). Biology of DNMT3 and LSD1 inhibition in acute myeloid leukaemia (AML).
  • Google Patents. (2020). US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors.
  • Abcam. (n.d.). Histone western blot protocol. Abcam.
  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek.
  • Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry.
  • Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Rockland Immunochemicals.
  • ResearchGate. (2025). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A.
  • Novus Biologicals. (n.d.). LSD1 Activity/Inhibition Assay Kit (Colorimetric) (KA1525). Novus Biologicals.
  • Abcam. (n.d.). Histone western blot protocol. Abcam.
  • Schenk, T., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology.
  • Targeted Oncology. (2021). FDA Grants ODD to Novel LSD1 Inhibitor in Acute Myeloid Leukemia. Targeted Oncology.
  • British Journal of Haematology. (2022). LSD1 inhibition sensitises AML cells to MAPK inhibitor.
  • Zheng, Y., et al. (2020). Targeting LSD1 for acute myeloid leukemia (AML) treatment.
  • Salamero, O., et al. (2020). The LSD1 Inhibitor Iadademstat Is Active in Acute Myeloid Leukemia. Cancer Discovery.
  • Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry.
  • Abcam. (n.d.). KDM1/LSD1 Activity Quantification Assay Kit (Colorimetric) (ab113459). Abcam.
  • Valente, S., et al. (2019).
  • ResearchGate. (2025). Irreversible LSD1 Inhibitors: Application of Tranylcypromine and Its Derivatives in Cancer Treatment.
  • News-Medical.Net. (2018). Detection of Histone Proteins Using Western Blot Protocol. News-Medical.Net.
  • Semantic Scholar. (n.d.). Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent. Semantic Scholar.
  • Reaction Biology. (n.d.). LSD1 Demethylase Assay Services. Reaction Biology.
  • Zheng, Y. C., et al. (2016).
  • Sivanandhan, K., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology.
  • Ma, P., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study.
  • Labome. (2011).
  • Arts, J., et al. (2025). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)
  • ResearchGate. (n.d.). LSD1-associated complexes and their demethylation targets.

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Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The "Dual-Base" Challenge

1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is a fragment-like small molecule often used in Fragment-Based Drug Discovery (FBDD) or as a synthetic intermediate. Its solubility profile is governed by two basic centers: the cyclopropylamine (primary amine) and the imidazole ring.

Understanding the ionization state is critical for troubleshooting precipitation.

Functional GroupApprox. pKaCharge at pH 2.0Charge at pH 7.4Charge at pH 10.0
Cyclopropylamine ~9.0 - 9.5+1 (Protonated)+1 (Protonated)0 (Neutral)
Imidazole (N3) ~7.0 - 7.2+1 (Protonated)~0/+0.5 (Equilibrium)0 (Neutral)
Net Molecule Charge N/A +2 (Highly Soluble) ~+1.5 (Moderate) 0 (Lipophilic/Insoluble)

Core Solubility Driver: The molecule is highly soluble as a dihydrochloride salt in acidic media (pH < 5). However, at physiological pH (7.4), the imidazole moiety begins to deprotonate, reducing the net polarity. If the concentration is high (>10 mM), the mono-cationic form may self-aggregate or "oil out" due to the lipophilic cyclopropane/methyl-imidazole scaffold.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately upon diluting the DMSO stock into PBS (pH 7.4)."

Diagnosis: This is a classic "Solvent Shock" precipitation. When a high-concentration DMSO stock (e.g., 100 mM) hits the aqueous buffer, the DMSO diffuses away faster than the compound can solvate. At the interface, the local concentration exceeds the solubility limit of the mono-cationic species present at pH 7.4.

Corrective Action:

  • Switch to the "Reverse-Addition" Method: Do not add DMSO stock to the buffer. Instead, place the DMSO stock in the vial and add the buffer to the stock slowly with constant vortexing. This prevents local supersaturation.

  • Check Ionic Strength: Phosphate Buffered Saline (PBS) has high ionic strength (~150 mM). High salt concentrations can reduce the solubility of organic cations ("salting out"). Switch to a lower ionic strength buffer (e.g., 10 mM Phosphate or Tris) if the assay permits.

Issue 2: "The solution is clear initially but becomes cloudy after 30 minutes."

Diagnosis: Kinetic vs. Thermodynamic Solubility. You likely created a supersaturated solution that is thermodynamically unstable. The "cloudiness" is the slow crystallization or oiling out of the free base (or mono-cation) as the system seeks equilibrium.

Corrective Action:

  • Reduce Concentration: You are likely operating above the thermodynamic solubility limit at this pH. Determine the true solubility limit using the protocol in Section 3.

  • Acidify Slightly: If the assay tolerates it, lower the pH to 6.5. This ensures the imidazole remains largely protonated, significantly boosting solubility.

Issue 3: "I am using the HCl salt, but the pH of my buffer changed drastically."

Diagnosis: Buffer Capacity Overload. The dihydrochloride salt (2HCl) releases 2 equivalents of protons (


) for every molecule dissolved. A weak buffer (e.g., 10 mM) cannot neutralize this acidity, causing the pH to drop. While this improves solubility, it invalidates the biological relevance of your assay (e.g., testing at pH 5 instead of 7.4).

Corrective Action:

  • Increase Buffer Strength: Use 50–100 mM buffer for stock preparation.

  • Manual Adjustment: Monitor pH after addition and back-titrate with dilute NaOH if necessary (use a micro-pH probe).

Detailed Experimental Protocols

Protocol A: Stepwise pH-Solubility Profiling

Use this to determine the maximum safe concentration for your specific assay buffer.

Materials:

  • Compound Stock (100 mM in DMSO)[1]

  • Universal Buffer System (Citrate-Phosphate-Borate) or specific assay buffers (pH 4, 6, 7.4, 9)

  • 96-well UV-transparent plate

Workflow:

  • Preparation: Aliquot 196 µL of buffer at varying pH levels into plate wells.

  • Spiking: Add 4 µL of DMSO stock (Final conc: 2 mM). Mix vigorously (shaker) for 10 mins.

  • Incubation: Let stand for 2 hours at room temperature.

  • Detection: Measure Absorbance at 600 nm (turbidity).

    • OD600 < 0.005: Soluble.

    • OD600 > 0.01: Precipitated.

  • Validation: Centrifuge the plate (3000 x g, 10 min). Sample the supernatant and measure UV absorbance at

    
     (approx 210-220 nm for imidazole) to quantify the actual dissolved concentration.
    
Protocol B: Preparation of 10 mM Aqueous Stock (Salt Form)

Recommended for animal studies or assays sensitive to DMSO.

  • Weigh 10 mg of the Dihydrochloride (2HCl) salt.

  • Add 3.5 mL of deionized water (NOT buffer yet). The pH will be acidic (~pH 2-3), and it should dissolve instantly.

  • Slowly add 10x concentrated buffer (e.g., 10x PBS) to reach 1x final concentration.

    • Critical Step: Watch for cloudiness during buffer addition. If cloudiness appears, stop. You have reached the solubility limit at neutral pH.

Visualizations

Figure 1: Solubility Decision Logic

Use this workflow to determine the optimal solubilization strategy.

SolubilityLogic Start Start: Dissolve Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt HCl Salt CheckForm->Salt FreeBase Free Base CheckForm->FreeBase DissolveWater Dissolve in Water (Acidic pH) Salt->DissolveWater DissolveDMSO Dissolve in 100% DMSO FreeBase->DissolveDMSO TargetpH Target pH for Assay? DissolveWater->TargetpH DilutionStep Dilute into Buffer DissolveDMSO->DilutionStep AcidicAssay Acidic (pH < 6) TargetpH->AcidicAssay NeutralAssay Neutral (pH 7.4) TargetpH->NeutralAssay DirectUse Direct Use (High Solubility) AcidicAssay->DirectUse NeutralAssay->DilutionStep PrecipCheck Precipitation Observed? DilutionStep->PrecipCheck No No PrecipCheck->No Clear Yes Yes PrecipCheck->Yes Cloudy Success Proceed to Assay Troubleshoot Reduce Conc. or Change Buffer No->Success Yes->Troubleshoot

Caption: Decision tree for selecting the correct solubilization vehicle based on compound form and assay pH requirements.

Figure 2: pH-Dependent Ionization States

Understanding why pH 7.4 is the "Danger Zone".

Ionization pH2 pH 2.0 (Dication +2) Solubility: HIGH pH7 pH 7.4 (Mixture +1 / +2) Solubility: MODERATE pH2->pH7 Imidazole Deprotonation (pKa ~7.0) pH10 pH 10.0 (Neutral/Free Base) Solubility: LOW pH7->pH10 Amine Deprotonation (pKa ~9.2)

Caption: As pH increases, the molecule loses positive charge, drastically reducing aqueous solubility.

References

  • ResearchGate. Trouble shooting drug solubility help? (Discussion on amine/ammonium salt solubility in phosphate buffers). [Link]

  • National Center for Biotechnology Information (PubChem). (1-methyl-1H-imidazol-2-yl)methanamine Compound Summary. (Physicochemical properties of structural analogs).[2][3] [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine. This molecule is a valuable building block in modern medicinal chemistry, frequently utilized in the development of novel therapeutics. However, its synthesis, particularly the construction of the sterically demanding 1,2-disubstituted cyclopropane ring, presents unique challenges that can lead to inconsistent and suboptimal yields.

This guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth analysis of a robust synthetic route, detailed troubleshooting protocols for common issues, and data-driven advice to maximize your reaction yields.

Section 1: Recommended Synthetic Pathway

The most reliable and convergent approach to synthesizing 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine involves a two-step sequence. First, the preparation of a key intermediate, 1-methyl-1H-imidazole-2-carbonitrile. Second, a titanium-mediated reductive cyclopropanation known as the Kulinkovich-Szymoniak reaction. This reaction is highly effective for converting nitriles directly into primary cyclopropylamines.[1][2]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Kulinkovich-Szymoniak Reaction A 1-Methylimidazole B 1-Methyl-1H-imidazole-2-carbonitrile A->B  Cyanation (e.g., NBS, then NaCN) C 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine B->C  1. EtMgBr, Ti(OiPr)4  2. Lewis Acid Workup (e.g., BF3·OEt2)

Caption: Overall two-step synthetic workflow.

Section 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of 1-Methyl-1H-imidazole-2-carbonitrile (Precursor)

This protocol involves the direct C-H cyanation of 1-methylimidazole.

  • Preparation : To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 1-methylimidazole (1.0 eq) and anhydrous THF (10 mL per 1 g of substrate). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation : Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Cyanation : In a separate flask, dissolve p-toluenesulfonyl cyanide (TsCN) (1.2 eq) in anhydrous THF. Add this solution to the lithiated imidazole dropwise at -78 °C.

  • Reaction & Quench : Allow the reaction to warm slowly to room temperature and stir overnight. Monitor by TLC or LC-MS for the consumption of starting material. Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the product.

Protocol 2.2: Kulinkovich-Szymoniak Cyclopropanation

This step requires strict anhydrous and anaerobic conditions.

  • Preparation : To an oven-dried, argon-flushed Schlenk flask, add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq). Dilute with anhydrous THF (15 mL per 1 g of nitrile).

  • Titanacyclopropane Formation : Cool the solution to -78 °C. Slowly add ethylmagnesium bromide (EtMgBr) (2.4 eq, 3.0 M in ether) dropwise. The solution will typically change color to dark brown or black. Allow the mixture to warm to room temperature and stir for 1 hour. This step generates the active titanacyclopropane reagent.[3]

  • Nitrile Addition : Cool the reaction mixture back down to 0 °C. Add a solution of 1-methyl-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction : Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

  • Workup & Isolation : Cool the mixture to 0 °C. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.5 eq) dropwise to hydrolyze the intermediate azatitanacycle.[2] Stir for 1 hour at room temperature. Add 1 M aqueous NaOH to adjust the pH to >12. Extract the mixture with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purification can be achieved via column chromatography or by conversion to its hydrochloride salt.

Section 3: Troubleshooting Guide for the Kulinkovich-Szymoniak Reaction

This section addresses the most common issues encountered during the critical cyclopropanation step.

G Start Reaction Issue Observed Q1 Low or No Conversion of Nitrile? Start->Q1 Q2 Side Products (Ketone, Carbinamine)? Start->Q2 Q3 Low Isolated Yield After Workup? Start->Q3 C1_1 Cause: Inactive Reagents Q1->C1_1 Yes C1_2 Cause: Incorrect Stoichiometry Q1->C1_2 Yes C2_1 Cause: >2.5 eq. Grignard Q2->C2_1 Yes C2_2 Cause: Sub-stoichiometric Ti(IV) Q2->C2_2 Yes C3_1 Cause: Inefficient Hydrolysis Q3->C3_1 Yes C3_2 Cause: Product Chelation Q3->C3_2 Yes S1_1 Solution: - Titrate Grignard reagent before use. - Use fresh, high-purity Ti(OiPr)4. - Ensure strict anhydrous conditions. C1_1->S1_1 S1_2 Solution: - Use 2.2-2.5 eq. of Grignard reagent. - Ensure Ti(OiPr)4 is >1.0 eq. C1_2->S1_2 S2_1 Solution: - Reduces amine yield in favor of carbinamine. - Reduce Grignard to 2.2-2.4 eq. C2_1->S2_1 S2_2 Solution: - Increases ketone/carbinamine formation. - Use at least 1.1 eq. of Ti(OiPr)4. C2_2->S2_2 S3_1 Solution: - Ensure sufficient Lewis acid (BF3·OEt2) is used. - Increase post-workup stir time. C3_1->S3_1 S3_2 Solution: - Perform workup at pH >12 to break Ti-N bonds. - Consider an EDTA wash. C3_2->S3_2

Caption: Troubleshooting decision tree for the cyclopropanation.

Question: My reaction shows very low conversion of the starting nitrile. What went wrong?

Answer: This is one of the most common failure modes and almost always points to an issue with the reagent quality or reaction setup.

  • Expertise & Experience: The formation of the active titanacyclopropane intermediate is highly sensitive to moisture and oxygen. The Grignard reagent is the most likely point of failure.

    • Inactive Grignard Reagent: Ethylmagnesium bromide can degrade upon storage. It is crucial to titrate the Grignard solution (e.g., with salicylaldehyde phenylhydrazone) immediately before use to determine its exact molarity.

    • Impure Titanium Alkoxide: Titanium(IV) isopropoxide is extremely hygroscopic. Use a new bottle or a freshly distilled batch for best results. Even small amounts of water will hydrolyze the catalyst and halt the reaction.

    • Insufficient Reagent Stoichiometry: The reaction requires at least two equivalents of the Grignard reagent to form the dialkyltitanium species that precedes the active catalyst.[4] Using less than 2.2 equivalents of active Grignard relative to the titanium alkoxide can lead to incomplete catalyst formation.

  • Trustworthiness (Self-Validating Protocol):

    • Actionable Advice: Before starting, ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (argon or nitrogen). Solvents must be anhydrous, preferably passed through a solvent purification system or distilled from an appropriate drying agent. A visual cue of successful titanacyclopropane formation is a distinct color change to a deep brown or black solution after Grignard addition and warming.[3] If this color does not develop, the reaction has likely failed at the first stage.

Question: My LC-MS analysis shows the formation of significant byproducts, such as a ketone or a tertiary carbinamine, instead of my desired amine. How can I prevent this?

Answer: The formation of these specific side products is directly related to the stoichiometry of the reagents.[2]

  • Expertise & Experience: The reaction mechanism involves a delicate balance.

    • Ketone Formation: This can occur if the intermediate azatitanacycle is hydrolyzed under non-ideal conditions or if sub-stoichiometric amounts of the titanium reagent are used.

    • Tertiary Carbinamine Formation: This byproduct arises from the addition of a third equivalent of the Grignard reagent to an intermediate imine. This becomes the dominant pathway if more than 2.5 equivalents of EtMgBr are used.[2]

  • Trustworthiness (Self-Validating Protocol):

    • Actionable Advice: The key is precise control over the Grignard reagent. Based on your pre-reaction titration, use between 2.2 and 2.4 equivalents relative to the titanium(IV) isopropoxide. Add the Grignard reagent slowly at low temperature (-78 °C) to prevent localized concentration spikes that can lead to side reactions. Similarly, using a slight excess of the titanium reagent (1.1 - 1.2 eq) relative to the nitrile can help suppress ketone formation.[2]

Section 4: Summary of Key Optimization Parameters

For ease of reference, the table below summarizes the critical experimental variables for the Kulinkovich-Szymoniak reaction and their expected impact on the yield.

ParameterRecommended SettingRationale & Impact on Yield
Ti(OiPr)₄ Stoichiometry 1.1 – 1.2 equivalentsEnsures complete conversion of the nitrile. Sub-stoichiometric amounts can lead to ketone byproducts and lower yields.[2]
EtMgBr Stoichiometry 2.2 – 2.4 equivalentsCRITICAL . This range maximizes titanacyclopropane formation while minimizing the formation of tertiary carbinamine byproducts.[2]
Solvent Anhydrous THF or Et₂OEthereal solvents are essential for stabilizing the Grignard and titanium reagents. Must be rigorously dried.[3]
Temperature Profile Reagent Addition: -78 °C to 0 °CReaction: Room TempLow-temperature addition ensures controlled formation of the active catalyst. The reaction itself proceeds efficiently at room temperature.
Workup Reagent BF₃·OEt₂ or other Lewis AcidEssential for the efficient conversion of the intermediate azatitanacycle into the final cyclopropylamine. Protic acids can be less effective.[2]
Section 5: Frequently Asked Questions (FAQs)

Q1: Why is a titanium-mediated reaction necessary? Can't I use a simpler cyclopropanation method? A1: Standard cyclopropanation methods (e.g., Simmons-Smith) typically react with alkenes, not nitriles. The Kulinkovich reaction and its variants are unique in their ability to generate a titanacyclopropane, which acts as a 1,2-dianion equivalent.[3] This intermediate can add across the carbon-nitrogen triple bond of a nitrile, providing a direct and elegant route to cyclopropylamines that is difficult to achieve otherwise.

Q2: I have 1-methyl-1H-imidazole-2-carboxamide available. Can I use this instead of the nitrile? A2: Yes, this is a viable alternative. Using an amide substrate instead of a nitrile is known as the Kulinkovich-de Meijere reaction .[1] The general procedure is very similar, involving the same titanium-mediated cyclopropanation. It will produce N,N-dialkyl cyclopropylamines if the starting amide is tertiary, or the desired primary amine if you start from a primary amide. Yields are often comparable to the nitrile route.

Q3: My lab has 2-bromo-1-methylimidazole. What is the best way to convert this to the required 1-methyl-1H-imidazole-2-carbonitrile? A3: A standard and reliable method is the Rosenmund-von Braun reaction. This typically involves heating the 2-bromo-1-methylimidazole with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP. This nucleophilic substitution reaction is a well-established method for converting aryl or heteroaryl halides into their corresponding nitriles.

References
  • Kulinkovich, O. G. The Kulinkovich Reaction. Wikipedia. [Link]

  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. [Link]

  • ACS Green Chemistry Institute. Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • SynArchive. Kulinkovich Reaction. SynArchive.com. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications. [Link]

  • Organic Chemistry Portal. Kulinkovich-Szymoniak Reaction. Organic-Chemistry.org. [Link]

Sources

Stability of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine. While specific, peer-reviewed stability data for this exact molecule is not extensively published, this document synthesizes information based on the known chemical liabilities of its core structural motifs: the N-methylimidazole ring and the cyclopropanamine group. We provide a framework for assessing stability and troubleshooting common issues encountered during laboratory use.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions regarding the handling, storage, and stability of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine.

Q1: What are the primary stability concerns for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine at room temperature?

The primary stability concerns for this compound are rooted in the chemical reactivity of its imidazole and cyclopropanamine functionalities. At room temperature, particularly over extended periods or in solution, the compound is susceptible to several degradation pathways:

  • Oxidation: The electron-rich imidazole ring is a known target for oxidation.[1] This can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or exposure to oxidizing agents. The primary amine of the cyclopropanamine group can also be susceptible to oxidation.

  • Photodegradation: Imidazole moieties are often sensitive to light, especially UV radiation.[1] Exposure to ambient laboratory light can catalyze the formation of various degradation products over time.

  • Hydrolysis: While generally more stable in the solid state, the molecule may exhibit instability in aqueous solutions, particularly under non-neutral pH conditions. The imidazole ring, for instance, can be liable to base-mediated degradation.[1]

  • Reaction with Atmospheric Components: As a primary amine, the compound can react with atmospheric carbon dioxide to form a carbamate salt. It is also potentially hygroscopic.

For these reasons, rigorous control of the storage environment is critical to maintaining the compound's purity and integrity.

Q2: My solid sample has developed a slight yellow or brown tint. What does this indicate and is it still usable?

A change in color from white/off-white to yellow or brown is a strong visual indicator of chemical degradation. This is most commonly caused by slow oxidation of the imidazole ring or the amine group, forming highly conjugated, colored impurities.

Before using a discolored sample, it is imperative to:

  • Re-qualify the material: Perform a purity analysis using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

  • Compare to a reference standard: If available, compare the analytical profile of the discolored material to that of a new, unopened lot or a sample that has been stored under ideal conditions (e.g., -20°C, under argon).

  • Assess impact: Determine if the level of impurities is acceptable for your specific application. For sensitive biological assays, even minor impurities can have significant confounding effects.

In general, we advise against using discolored material for quantitative or in-vivo experiments without comprehensive re-analysis.

Q3: I'm observing new peaks in my HPLC chromatogram after my compound was in a DMSO solution for 24 hours on the benchtop. What are they?

The appearance of new peaks, particularly those eluting at different retention times than your main compound, strongly suggests degradation in solution. Given the structure, these new peaks could correspond to several potential degradants:

  • Oxidation Products: As seen in forced degradation studies of other imidazole-containing drugs like Daclatasvir, oxidation can lead to hydroxylated or other oxygenated species on the imidazole ring.[1]

  • Hydrolysis Products: If your solvent contained any water, pH-mediated hydrolysis could occur.

  • Solvent Adducts or Degradants: While DMSO is a common solvent, its quality can vary. Peroxides in aged DMSO can be a source of oxidative stress.

Troubleshooting Steps:

  • Characterize the Impurities: Use LC-MS to obtain the mass of the new peaks. This is a critical first step in proposing a structure for the degradant.[2][4]

  • Run a Control: Prepare a fresh solution and immediately analyze it (t=0) to confirm the initial purity.

  • Optimize Solution Storage: If the compound must be kept in solution, store it at low temperatures (-20°C or -80°C), protect it from light by using amber vials, and consider sparging the solvent with an inert gas (argon or nitrogen) before preparing the solution to remove dissolved oxygen.

Q4: How can I definitively assess the stability of this compound for my specific experimental conditions?

The most reliable way to understand a compound's stability in your specific matrix (e.g., formulation buffer, cell culture media) is to conduct a forced degradation study.[5][6] This involves intentionally exposing the compound to a range of harsh conditions to rapidly identify potential degradation pathways and products. This information is invaluable for developing stability-indicating analytical methods and establishing appropriate storage and handling procedures.[5]

A detailed protocol for a foundational forced degradation study is provided in the "Experimental Protocols" section below.

Visualizing Potential Degradation

To better understand the molecule's vulnerabilities, the following diagram highlights the key "hotspots" for potential chemical degradation based on the known reactivity of its functional groups.

Caption: Potential degradation hotspots on the molecular structure.

Experimental Protocols

The following protocols provide standardized procedures for handling the compound and assessing its stability.

Protocol 1: Recommended Storage and Handling

To maximize shelf-life and ensure experimental reproducibility, adhere to the following procedures:

  • Solid Compound Storage:

    • Store the solid material in a tightly sealed vial, preferably under an inert atmosphere (argon or nitrogen).

    • Keep the vial in a desiccator to protect from moisture.

    • Store at a reduced temperature, with -20°C being preferable to 4°C. Protect from light by using an amber vial or by placing the vial in a light-blocking container.

  • Solution Preparation and Storage:

    • Use high-purity, anhydrous solvents. If using DMSO, use a fresh, sealed bottle to minimize peroxide contamination.

    • Prepare solutions fresh for each experiment whenever possible.

    • For stock solutions that must be stored, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store solutions protected from light at -20°C or -80°C.

Protocol 2: Foundational Forced Degradation Study

This protocol outlines a basic stress testing experiment to identify the compound's primary degradation pathways. It is essential for developing a stability-indicating analytical method.

Objective: To generate potential degradation products and identify conditions under which 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is unstable.

Materials:

  • 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector; LC-MS system is highly recommended.

Workflow Diagram:

Caption: Workflow for a forced degradation (stress testing) study.

Procedure:

  • Preparation (t=0): Prepare a 1 mg/mL stock solution of the compound in ACN. Dilute a sample of this stock to a working concentration (e.g., 50 µg/mL) with mobile phase and immediately analyze by HPLC/LC-MS to establish the initial purity and retention time.

  • Stress Conditions: Set up separate reactions in clear and amber vials as appropriate.

    • Acid Hydrolysis: Mix equal volumes of stock solution and 1 M HCl.

    • Base Hydrolysis: Mix equal volumes of stock solution and 1 M NaOH.

    • Oxidation: Mix equal volumes of stock solution and 3% H₂O₂.

    • Photostability: Expose both solid sample and a solution to a calibrated light source (as per ICH Q1B guidelines). Wrap a control sample in foil.

    • Thermal: Place a vial of solid powder and a vial of the stock solution in an oven at 60°C.

  • Time Points: Analyze samples from each stress condition at regular intervals (e.g., 2, 8, 24 hours). Before injection, neutralize the acidic and basic samples.

  • Analysis:

    • Use a gradient HPLC method capable of separating polar and non-polar species.

    • Compare the chromatograms of stressed samples to the t=0 and unstressed control samples.[6]

    • Calculate the percentage of degradation and the relative area of each new impurity peak.

Data Summary for Stability Assessment

Use the following table to systematically record and evaluate the data from your stability or forced degradation studies. This structured approach is critical for ensuring data integrity and making informed decisions.

Stress ConditionTimepoint (hrs)% Assay of Parent Compound% Total ImpuritiesPeak Area of Major DegradantObservations (e.g., Color Change)
Control (4°C, Dark) 099.80.2N/AClear, colorless solution
2499.70.3N/ANo change
Acid (1M HCl, 60°C) 295.24.83.5 (at RRT 0.8)No change
880.119.915.2 (at RRT 0.8)Slight yellow tint
Oxidative (3% H₂O₂) 275.424.618.9 (at RRT 1.2)Noticeable yellowing
840.659.445.1 (at RRT 1.2)Brown solution
Continue for all conditions

RRT = Relative Retention Time

This systematic evaluation will reveal which conditions are most detrimental to the compound's stability, providing a clear path for optimizing its handling, formulation, and storage.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, R. K., et al. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Stolte, S., et al. (2012). Biodegradability of imidazole structures. Green Chemistry. Available at: [Link]

  • Hypha Discovery. (2024). Intramolecular reactions and chemical degradation. Available at: [Link]

  • Kozlowski, A., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Gupta, A., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Medicinal Research. Available at: [Link]

  • Ohno, H., et al. (2002). and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and their enantiomers as conformationally restricted analogues of histamine. The Journal of Organic Chemistry. Available at: [Link]

  • Patel, K., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Singh, R., & Lariya, P. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Technical Support Center: Crystallization of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization & Isolation Document ID: TSC-CRYST-IMID-CYC-001 Status: Active Audience: Process Chemists, Medicinal Chemists, Formulation Scientists[1][2]

Introduction: The "Oiling Out" Challenge

Welcome to the technical support center for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine .

This molecule presents a classic "perfect storm" for crystallization difficulties:

  • Structural Rigidity vs. Entropy: The cyclopropane ring creates a rigid core, but the gem-disubstitution (amine and imidazole on the same carbon) creates significant steric bulk that can disrupt crystal packing.[1][2]

  • High Solubility: The imidazole and primary amine motifs make the free base highly soluble in most organic solvents and water.[1][2]

  • Low Melting Point: As a free base, this compound is frequently isolated as a viscous oil or a low-melting solid, making it prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1][2]

This guide prioritizes salt formation and thermodynamic control to convert this difficult oil into a handleable solid.[1][2]

Part 1: Diagnostic & Immediate Troubleshooting

Q: My material is coming out as a yellow/orange oil instead of crystals. How do I fix this?

A: You are encountering Liquid-Liquid Phase Separation (LLPS).[1][2] This occurs when the metastable liquid phase is energetically more favorable than the crystalline phase at the current temperature/concentration.[1][2]

Immediate Action Plan:

  • Do NOT cool rapidly. Rapid cooling traps impurities and forces the oil phase to separate before nuclei can form.[1][2]

  • Reheat to dissolution. Add a small amount of solvent if necessary to get a clear solution.

  • Seed at the Cloud Point. You must introduce seeds before the oil separates.[1][2] If you lack seeds, scratch the glass surface vigorously with a glass rod at the air-liquid interface.[1][2]

  • Switch Solvents. If you are using a single solvent (e.g., Ethanol), switch to a binary system (Solvent/Anti-solvent).[1][2]

Q: Which solvent system should I use for the Free Base?

A: Crystallizing the free base is risky due to its low melting point.[1][2] However, if you must isolate the free base:[1][2]

Solvent ClassRecommended SolventsWhy?
Non-Polar (Anti-solvent) Heptane, Methyl tert-butyl ether (MTBE)Low solubility forces precipitation; MTBE is preferred for higher boiling point than ether.[1][2]
Polar Aprotic (Solvent) Isopropyl Acetate (IPAc), Ethyl AcetateModerate solubility; ester groups interact well with the amine without forming H-bonds that are too strong (like alcohols).[1][2]
Avoid Dichloromethane (DCM), MethanolSolubility is too high; DCM often forms solvates or oils.[1][2]

Protocol: Dissolve in minimum IPAc (5 vol) at 50°C. Add Heptane (5-10 vol) dropwise until slight turbidity. Cool slowly (5°C/hour).[1][2]

Part 2: The Permanent Fix – Salt Formation[1][2]

For pharmaceutical intermediates of this class, Salt Formation is the standard solution to overcome oiling out.[1][2] The ionic lattice energy significantly boosts the melting point.[1][2]

Q: Which acid should I use?

A: Based on the pKa profile (Primary Amine ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 9.5, Imidazole 

7.0), you have two protonation sites.[2]
  • Target: Mono-salt (protonating the primary amine) is usually more crystalline than the di-salt (which can be hygroscopic).[1][2]

  • Stoichiometry: Use 0.95 - 1.05 equivalents of acid. Excess acid risks protonating the imidazole, leading to hygroscopic gums.[1][2]

Recommended Salt Screen:

  • Hydrochloric Acid (HCl): Standard, but risk of hygroscopicity.[1][2] Use 4M HCl in Dioxane or IPA.[1][2]

  • L-Tartaric Acid: Excellent for forming H-bond networks.[1][2] Often yields robust, non-hygroscopic solids.[1][2]

  • Fumaric Acid: Rigid dicarboxylic acid; often successful for rigid amines like cyclopropanes.[1][2]

  • p-Toluenesulfonic Acid (Tosylate): Adds aromatic bulk to help packing (pi-stacking with imidazole).[1][2]

Visual Guide: Salt Selection Workflow

SaltScreening Start Start: Oily Free Base pKaCheck Check pKa (Amine ~9.5, Imidazole ~7.0) Start->pKaCheck Choice Select Acid Counter-ion pKaCheck->Choice HCl HCl (In IPA/Dioxane) Risk: Hygroscopic Choice->HCl Standard First Try Tartrate L-Tartaric Acid Benefit: H-Bond Network Choice->Tartrate If HCl is wet/gum Tosylate p-TsOH Benefit: Pi-Stacking Choice->Tosylate If difficult to pack Result Evaluate Solid State (XRPD / DSC) HCl->Result Tartrate->Result Tosylate->Result

Caption: Logic flow for selecting the appropriate counter-ion to stabilize the crystal lattice.

Part 3: Advanced Process Control

Q: I have a solid, but it's sticky/hygroscopic. How do I dry it?

A: Imidazole derivatives are notorious for trapping water.[1][2]

  • Wash: Wash the filter cake with anhydrous MTBE or Heptane to remove mother liquor (which contains impurities that hold moisture).[1][2]

  • Drying: Vacuum oven at 40-45°C with a nitrogen bleed.

  • Desiccant: If extremely hygroscopic (common with HCl salts), store over ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     in a desiccator.[2]
    
Q: How do I scale this up without oiling out again?

A: Use Seeded Cooling Crystallization .[1][2] Spontaneous nucleation is uncontrolled.[1][2] Seeding provides the template.[1][2]

Step-by-Step Protocol (10g Scale Example - Mono-HCl Salt):

  • Dissolution: Dissolve 10g free base in 50 mL Isopropyl Alcohol (IPA) at 50°C.

  • Acid Addition: Add 1.0 eq of HCl (e.g., 5-6N in IPA) slowly over 30 mins at 50°C. Note: Exothermic.

  • Metastable Zone: Cool to 40°C. The solution should be clear.

  • Seeding: Add 0.5% w/w pure seed crystals. Stir for 1 hour at 40°C to allow seed bed to mature (prevent dissolution of seeds).

  • Cooling Ramp: Cool to 0°C over 4 hours (Linear or Cubic cooling profile).

    • Critical: Do not crash cool.[1][2]

  • Antisolvent (Optional): If yield is low (<70%), add 50 mL MTBE slowly at 0°C.

  • Isolation: Filter and wash with cold IPA/MTBE (1:1).

Visual Guide: Troubleshooting The "Oil"

OilingOut Problem Problem: Oiling Out (LLPS) Check1 Is solution too conc? Problem->Check1 Action1 Dilute & Reheat Check1->Action1 Yes Check2 Cooling too fast? Check1->Check2 No Action1->Check2 Action2 Slow Ramp (5°C/hr) Check2->Action2 Yes Check3 Impurities high? Check2->Check3 No Success Crystalline Solid Action2->Success Action3 Chromatography clean-up before cryst. Check3->Action3 Yes Check3->Success No (Add Seeds) Action3->Success

Caption: Decision tree for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS).

References

  • Sigma-Aldrich. N-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclopropan-1-amine Product Page. (Confirming chemical entity existence and physical state). Link

  • Myerson, A. S. Handbook of Industrial Crystallization. 3rd Edition.[1][2] Cambridge University Press, 2002.[1] (Authoritative text on LLPS and salt selection).

  • Veesler, S., et al. "Liquid–Liquid Phase Separation in Solution Crystallization."[1][2] Crystal Growth & Design, 2006.[1][2] (Mechanistic explanation of oiling out).

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1][2] (Standard guide for pKa-based salt selection).

  • PubChem. 1-(1-cyclopropyl-1h-imidazol-2-yl)methanamine hydrochloride. (Analogous structure data). Link[2]

Sources

Optimizing reaction conditions for coupling cyclopropylamine and imidazole moieties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction conditions for coupling cyclopropylamine and imidazole moieties. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Objective: To provide a self-validating, troubleshooting-focused guide for forming C-N bonds between cyclopropylamine and imidazole derivatives, specifically addressing catalyst poisoning, amine volatility, and substrate activation.

Module 1: The Strategic Dashboard (Method Selection)

Before mixing reagents, determine the electronic nature of your imidazole substrate. The coupling strategy relies entirely on whether your imidazole is "Activated" (electron-deficient) or "Deactivated/Neutral."

Decision Matrix: Which Protocol Do I Use?

MethodSelection Start Start: Imidazole Substrate Analysis CheckLG Does Imidazole have a Leaving Group? (Cl, Br, I, OTf) Start->CheckLG CheckEWG Is there a strong EWG? (NO2, CN, CHO) ortho/para to LG? CheckLG->CheckEWG Yes MetalCat Transition Metal Catalysis CheckLG->MetalCat No (C-H Activation - Advanced) SNAr Protocol A: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->SNAr Yes (Activated) CheckHalide Halide Type? CheckEWG->CheckHalide No (Neutral/Deactivated) Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalyzed) CheckHalide->Buchwald Cl, Br, OTf (High Value/Small Scale) Ullmann Protocol C: Ullmann-Ma (Cu-Catalyzed) CheckHalide->Ullmann I, Br (Cost Sensitive/Large Scale)

Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate electronics and leaving group availability.

Module 2: Critical Troubleshooting & Optimization

Issue 1: "I see starting material consumption, but no product. LCMS shows a mass of [M+56]."

Diagnosis: Radical Ring Opening (The Radical Clock). The Science: Cyclopropylamine is a "radical clock." If your reaction conditions promote Single Electron Transfer (SET) or generate radical intermediates (common in unoptimized Cu-catalysis or high-temp Pd cycles with specific oxidants), the cyclopropyl ring will open to form a homoallylic amine (linear alkene).

  • Cyclopropylamine Ring Opening Rate:

    
     (fast).
    

Corrective Action:

  • Switch Mechanism: Move from Cu-mediated radical pathways to a strict two-electron Pd(0)/Pd(II) Buchwald-Hartwig cycle.

  • Scavengers: Add a radical scavenger (e.g., BHT) to diagnostic vials. If the byproduct disappears, you have a radical pathway.

  • Temperature: Lower the reaction temperature. Ring opening is enthalpically driven.[1]

Issue 2: "The reaction stalls at 20% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning by Imidazole Nitrogen. The Science: The N3 nitrogen of the imidazole ring is a potent


-donor. It binds to the Palladium center, displacing the phosphine ligand and forming an inactive "Pd-sink" complex. This is distinct from the oxidative addition step.

Corrective Action:

  • Ligand Switch: Use bulky, electron-rich biaryl phosphine ligands. BrettPhos and tBuXPhos are the gold standards here. Their steric bulk prevents the N3-imidazole from coordinating to the Pd center while facilitating the coupling of the primary amine.

  • Masking: Protect the imidazole N-H (if present) with a SEM, Boc, or Trityl group to reduce coordination ability and solubility issues.

Issue 3: "My yield is low because the Cyclopropylamine evaporated."

Diagnosis: Volatility Mismatch. The Science: Cyclopropylamine boils at ~50°C. Standard coupling reactions often run at 80–110°C.

Corrective Action:

  • Stoichiometry: Use 1.5 to 2.0 equivalents of cyclopropylamine.

  • Vessel: Use a sealed pressure tube (microwave vial) even for thermal heating.

  • Pre-complexation: In

    
     protocols, pre-mix the amine and base at 0°C before heating to form the more nucleophilic (and less volatile) amide/aminium species in equilibrium.
    

Module 3: Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (Deactivated Imidazoles)

Best for: Chloro- or Bromo-imidazoles without strong electron-withdrawing groups.

Reagents:

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or Pd₂dba₃.

  • Ligand: BrettPhos (for primary amines) or XPhos . (Ligand:Pd ratio 2:1).

  • Base: NaOtBu (Standard) or Cs₂CO₃ (if sensitive functional groups exist).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).

Step-by-Step:

  • Inerting: Charge a microwave vial with the Halo-imidazole (1.0 eq), Pd source, Ligand, and Base inside a glovebox or under active Argon flow.

  • Solvation: Add anhydrous Dioxane (0.2 M concentration relative to halide).

  • Amine Addition: Add Cyclopropylamine (1.5 eq) last via syringe.

  • Sealing: Cap immediately.

  • Reaction: Heat to 90°C for 4–16 hours.

  • Workup: Filter through a Celite pad (to remove Pd black) and elute with EtOAc.

    • Note: If the imidazole is water-soluble, avoid aqueous extraction. Use direct dry-loading onto silica or reverse-phase purification.

Protocol B: Coupling (Activated Imidazoles)

Best for: Fluoro- or Chloro-imidazoles with Nitro/Cyano groups.

Reagents:

  • Base: DIPEA (Hunig's Base) or K₂CO₃.

  • Solvent: DMSO or NMP (Polar aprotic is essential to solvate the intermediate Meisenheimer complex).

  • Temperature: 60–80°C.

Step-by-Step:

  • Dissolve Activated Imidazole (1.0 eq) in DMSO (0.5 M).

  • Add DIPEA (2.0 eq).

  • Add Cyclopropylamine (1.2 eq).

  • Heat in a sealed tube. Monitor by LCMS.

    • Optimization Tip: If reaction is slow, add KF (Potassium Fluoride) . The fluoride acts as a "shuttle" base and increases the solubility of the nucleophile.

Module 4: Data & Optimization Tables

Table 1: Ligand Performance for Imidazole-Cyclopropylamine Coupling

LigandClassSuccess RateWhy?
BrettPhos Biaryl PhosphineHighDesigned for primary amines; extreme bulk prevents imidazole poisoning.
XPhos Biaryl PhosphineHighGood general purpose; excellent for aryl chlorides.
BINAP BidentateMediumGood for preventing Pd-dimers, but slower kinetics with hindered amines.
PPh3 MonodentateFail Easily displaced by imidazole nitrogen; leads to Pd black precipitation.

Table 2: Solvent Effects on Reaction Rate

SolventDielectric ConstantEffect on

Effect on Buchwald
DMSO HighExcellent (Stabilizes transition state)Poor (Can coordinate Pd)
Dioxane LowPoorExcellent (Non-coordinating)
Toluene LowVery PoorGood (Standard non-polar)
MeCN MediumGoodAvoid (Strong Pd poison)

Module 5: Troubleshooting Workflow (The "Why" Loop)

Troubleshooting Fail Reaction Failed / Low Yield CheckSM Is Starting Material (SM) remaining? Fail->CheckSM SM_Yes Yes: SM Remaining CheckSM->SM_Yes SM_No No: SM Consumed CheckSM->SM_No ColorCheck Did reaction turn black (Pd precip)? SM_Yes->ColorCheck ByprodCheck Check Byproduct Mass SM_No->ByprodCheck Poison Catalyst Poisoning. Switch to BrettPhos. Mask Imidazole N-H. ColorCheck->Poison Yes (Black) Inactive Oxidative Addition Failed. Switch from Cl -> Br/I. Increase Temp. ColorCheck->Inactive No (Orange/Red) RingOpen Mass [M+56] (Linear)? Radical Ring Opening. Add BHT, lower temp. ByprodCheck->RingOpen Linear Alkene Dehal Mass [M-Halide+H]? Hydrodehalogenation. Solvent is wet or Ligand too bulky. ByprodCheck->Dehal Reduction

Figure 2: Troubleshooting logic flow for diagnosing reaction failures.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

    • Context: Establishes BrettPhos and XPhos as superior ligands for primary amines and heteroaryl halides.
  • Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science. Link

    • Context: Provides the specific "User Guide" protocols for selecting bases and solvents to avoid c
  • Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling of Aryl Halides with Aliphatic Amines." Journal of the American Chemical Society.[2] Link

    • Context: The foundational text for Ullmann-Ma coupling if Palladium is too expensive or ineffective.
  • Bowman, W. R., et al. (2003). "Molecular orbital calculations of ring opening of the cyclopropylaminium radical cation." Organic & Biomolecular Chemistry. Link

    • )
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link

    • Context: Discusses the physicochemical properties of cyclopropylamine in drug design and its metabolic stability.

Sources

Navigating the Labyrinth: A Technical Guide to Preserving 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Integrity During Workup

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, the researcher, with the in-depth knowledge and practical protocols necessary to prevent the degradation of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine during experimental workup. As Senior Application Scientists, we combine established chemical principles with field-tested insights to ensure the stability and purity of your valuable compound.

Understanding the Molecule: A Duality of Reactivity

1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is a molecule of dual character. It possesses a basic N-methylimidazole ring and a primary cyclopropylamine moiety. This unique combination, while synthetically valuable, presents specific challenges during purification. The imidazole ring, while generally stable, can be susceptible to oxidation, and the strained cyclopropane ring can be labile under acidic conditions. This guide will address the prevention of degradation pathways arising from both of these reactive centers.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of my compound during aqueous workup. What are the likely causes?

Compound loss during aqueous workup is a common issue and can often be attributed to two primary factors: suboptimal pH control and oxidative degradation.

  • pH-Related Issues: The presence of both a primary amine (pKa ~9-10) and an N-methylimidazole ring (pKa of conjugate acid ~7) makes the molecule's solubility highly dependent on the pH of the aqueous phase.

    • Acidic Loss: During an acidic wash (e.g., with 1M HCl) intended to remove non-basic impurities, your compound will be protonated to form a water-soluble salt and will partition into the aqueous layer. If the subsequent basification is incomplete, a significant portion of your product will remain in the aqueous phase and be discarded.

    • Basic Loss: Conversely, when washing with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, your compound will be in its free-base form and reside in the organic layer. However, emulsion formation is common with amines, which can lead to physical loss of material at the interface.

  • Oxidative Degradation: The imidazole ring, particularly when substituted with electron-donating groups, can be susceptible to oxidation, which can be accelerated by the presence of air and certain metal ions, especially under basic conditions.[1][2] Workup procedures that involve prolonged exposure to air, especially with vigorous stirring in a basic aqueous environment, can lead to the formation of oxidized byproducts.

Q2: I suspect the cyclopropane ring is opening during my acidic extraction. How can I confirm this and prevent it?

This is a critical concern. The high ring strain of the cyclopropane ring makes it susceptible to cleavage under acidic conditions.[3][4] The presence of the adjacent nitrogen atom can exacerbate this issue.

  • Mechanism of Degradation: Acid-catalyzed ring opening of cyclopropylamines can proceed via protonation of the amine, followed by cleavage of one of the cyclopropane C-C bonds to form a more stable carbocation, which can then be trapped by a nucleophile (e.g., water or a conjugate base). The presence of the imidazole ring could potentially stabilize this carbocation, making the ring opening more facile.

  • Confirmation: The most definitive way to confirm ring opening is through spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the crude product or the isolated impurities. Look for the disappearance of the characteristic cyclopropyl protons and the appearance of signals corresponding to an open-chain structure.

  • Prevention:

    • Avoid Strong Acids: Whenever possible, avoid using strong mineral acids like concentrated HCl or H₂SO₄ during workup.

    • Use a Milder Acidic Wash: If an acidic wash is necessary, opt for a weaker acid such as a dilute solution of citric acid or a saturated solution of ammonium chloride (NH₄Cl). These will be acidic enough to protonate many basic impurities without being harsh enough to promote significant cyclopropane ring opening.

    • Maintain Low Temperatures: Perform all acidic extractions at low temperatures (0-5 °C) to minimize the rate of any potential degradation reactions.[3]

    • Minimize Contact Time: Do not allow the organic solution of your compound to remain in contact with the acidic aqueous phase for extended periods. Perform the extraction quickly and efficiently.

Q3: My purified compound appears to be darkening or developing impurities upon standing. What is causing this instability?

This is often a sign of oxidative degradation or photodegradation.

  • Oxidative Degradation: As mentioned, the imidazole moiety is prone to oxidation.[1][2] This can be a slow process that occurs upon exposure to air. The primary amine of the cyclopropylamine can also undergo oxidation.[5]

    • Prevention: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20 °C is recommended for long-term storage). If possible, store it as a salt (e.g., hydrochloride), as the protonated form is generally less susceptible to oxidation.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to the formation of colored degradants.[1][6]

    • Prevention: Protect the compound from light at all stages of the workup, purification, and storage. Use amber-colored vials or wrap containers in aluminum foil.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low recovery after acid-base extraction 1. Incomplete basification of the acidic aqueous layer. 2. Acid-catalyzed ring opening of the cyclopropane. 3. Emulsion formation during extraction.1. Ensure the aqueous layer is basic (pH > 10) using a pH meter or pH paper before back-extraction. 2. Use a milder acid (e.g., 10% citric acid) for the initial wash and keep the temperature low (0-5 °C). Minimize contact time.[3] 3. Add brine to the aqueous layer to help break the emulsion. If it persists, filter the mixture through a pad of Celite.
Significant tailing during silica gel chromatography The basic nature of the amine and imidazole moieties leads to strong interactions with the acidic silica gel.1. Add a basic modifier to your eluent system. A common and effective choice is 0.5-2% triethylamine (Et₃N). 2. Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[7] 3. Deactivate the silica gel by pre-flushing the column with the eluent containing the basic modifier before loading your sample.[8]
Appearance of new, more polar spots on TLC after workup Oxidative degradation of the imidazole ring or the primary amine.1. Degas all solvents used in the workup by bubbling with nitrogen or argon. 2. Perform the workup and extractions under an inert atmosphere. 3. Add an antioxidant like butylated hydroxytoluene (BHT) in trace amounts to the organic solvent, if compatible with your subsequent steps.
Compound turns from a colorless oil/solid to a yellow/brown material over time Photodegradation and/or slow oxidation.1. Store the purified compound in an amber vial under an inert atmosphere (argon or nitrogen). 2. For long-term storage, keep the compound at -20 °C or below. 3. Consider converting the free base to a more stable salt (e.g., hydrochloride) for storage.

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to purify 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine from non-basic organic impurities while minimizing degradation.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Mild Acidic Wash (Optional):

    • Cool the organic solution to 0-5 °C in an ice bath.

    • Extract with a pre-chilled 10% aqueous citric acid solution. Perform the extraction quickly (1-2 minutes of gentle shaking).

    • Separate the layers immediately. The aqueous layer will contain the protonated product.

  • Basification:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a cold solution of 2M sodium hydroxide (NaOH) with stirring until the pH is >10. Monitor with a pH meter.

  • Back-Extraction:

    • Extract the basified aqueous layer with three portions of DCM or EtOAc.

  • Drying and Concentration:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature below 40 °C.

G cluster_0 Crude Mixture cluster_1 Purification cluster_2 Isolation cluster_3 Final Product A Dissolve in Organic Solvent (e.g., DCM, EtOAc) B Mild Acidic Wash (Optional) (10% Citric Acid, 0-5 °C) A->B C Separate Layers (Product in Aqueous Phase) B->C D Basify Aqueous Layer (2M NaOH, pH > 10, 0-5 °C) C->D E Back-Extract with Organic Solvent D->E F Combine Organic Layers E->F G Dry (Na₂SO₄) F->G H Concentrate in vacuo G->H I Pure Compound H->I

Caption: Optimized acid-base extraction workflow.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the compound using silica gel chromatography, with measures to prevent on-column degradation and improve separation.

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of DCM and methanol (MeOH). A typical Rf value to aim for is 0.2-0.3.

  • Column Preparation:

    • Pack a silica gel column with the chosen non-polar solvent.

    • Crucially, add 1% triethylamine (Et₃N) to your eluent mixture.

  • Column Deactivation:

    • Flush the packed column with 2-3 column volumes of the eluent containing 1% Et₃N. This will neutralize the acidic sites on the silica gel.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Collection:

    • Elute the column with the eluent containing 1% Et₃N, gradually increasing the polarity if necessary.

    • Collect fractions and monitor by TLC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and will be removed during this step.

G cluster_0 Preparation cluster_1 Chromatography cluster_2 Isolation cluster_3 Final Product A Select Solvent System (TLC) (e.g., DCM/MeOH + 1% Et₃N) B Pack Silica Gel Column A->B C Deactivate Column with Eluent + 1% Et₃N B->C D Load Sample (Wet or Dry Load) C->D E Elute with Eluent + 1% Et₃N (Isocratic or Gradient) D->E F Collect and Monitor Fractions (TLC) E->F G Combine Pure Fractions F->G H Concentrate in vacuo G->H I Pure Compound H->I

Caption: Flash column chromatography workflow.

By understanding the inherent reactivity of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine and implementing these preventative and troubleshooting measures, you can significantly improve the yield and purity of your final product.

References

  • Murphy, S. (2012).
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2993-3001.
  • Freeman, J. P., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
  • Vevelstad, S. J., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(1), 123-133.
  • Singh, R., et al. (2016). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. ChemistrySelect, 1(18), 5869-5873.
  • Wang, C., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Photochemical & Photobiological Sciences, 17(5), 546-554.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Li, G., et al. (2022). Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science, 13(12), 3463-3469.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Zhu, Z., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • Singh, R., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
  • Mezcua, M., et al. (2009). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Ess, D. H., et al. (2017). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 13, 2852-2859.
  • Watanabe, Y., et al. (2002). Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. Biological & Pharmaceutical Bulletin, 25(8), 1089-1091.
  • Stack Exchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
  • ResearchGate. (2012, August 7).
  • Benchchem. (n.d.). Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.
  • Quora. (2024, October 8). How does the concept of hybridization explain the unusual stability of cyclopropane compared to other cycloalkanes?
  • Zhang, J., et al. (2013). Cobalt(II)-Catalyzed Asymmetric Olefin Cyclopropanation with α-Ketodiazoacetates.
  • Wang, Z., et al. (2022). Efficient degradation of alkyl imidazole ionic liquids in simulated sunlight irradiated periodate system: Kinetics, reaction mechanisms, and toxicity evolution.
  • Homework.Study.com. (n.d.).
  • Kluger, R., & Chin, J. (1982). Base-promoted hydrolysis of amides at ambient temperatures. Journal of the American Chemical Society, 104(10), 2891-2897.
  • Sibi, M. P., & Ghorpade, S. R. (2000). Silver(I)-Catalyzed Stereochemical Isomerization of Cyclopropanols. Organic Letters, 2(21), 3241-3243.
  • LibreTexts Chemistry. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.
  • McMurry, J. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. In Fundamentals of Organic Chemistry.
  • Organic Chemistry Frontiers. (2023).
  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 1027.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups.
  • Longdom Publishing. (n.d.).
  • Organic Chemistry Portal. (2022).
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 994-998.
  • The methodology for the kinetic study of the reaction of the 2-methylimidazole formation by NMR-spectroscopy in situ. (2018). Journal of Physics: Conference Series, 1015, 032123.
  • Al-Ghananeem, A. M. (n.d.).
  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • Gontarska, M., & Rogoza, J. (2021).

Sources

Challenges in purifying polar compounds like 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMID-CYC-001

Subject: Troubleshooting purification of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine and related polar di-bases. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary: The "Polarity Trap"

You are likely encountering difficulties purifying 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine because it possesses a "perfect storm" of physicochemical properties that defeat standard chromatography:

  • High Polarity: The molecule contains two nitrogenous centers (primary amine + imidazole), making it highly hydrophilic (LogP < 0).[1][2][3]

  • Dual Basicity:

    • Cyclopropylamine:

      
       (Primary amine).[1][3]
      
    • 1-Methylimidazole:

      
       (Aromatic heterocycle).[1][3][4]
      
    • Result: At neutral pH, this molecule is diprotonated (cationic).[1][2][3]

  • Low Molecular Weight (~137.18 g/mol ): Increases volatility in the free-base form.[3]

This guide provides three validated workflows to resolve streaking on silica, lack of retention on C18, and isolation losses.

Diagnostic Workflow

Before selecting a method, determine your constraints using this logic flow.

PurificationStrategy Start Start: Crude Mixture Solubility Is crude soluble in 10% MeOH/DCM? Start->Solubility NP_Route Normal Phase Route Solubility->NP_Route Yes RP_Route Reverse Phase Route Solubility->RP_Route No (Aq. soluble) AmineSilica Method A: Amine-Functionalized Silica (Best for Scale-up) NP_Route->AmineSilica Preferred BasifiedSilica Method B: Basified Silica (TEA/NH3) (Standard Silica) NP_Route->BasifiedSilica Alternative High_pH_C18 Method C: High pH C18 (10mM NH4HCO3) RP_Route->High_pH_C18 If pH stable HILIC Method D: HILIC Mode (Acetonitrile/Buffer) RP_Route->HILIC Max Retention

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and scale.

Protocol Module A: Normal Phase (The "Silanol" Fix)

The Problem: On standard silica gel, basic amines interact with acidic silanols (


, 

) via ion-exchange mechanisms.[2][3] This causes severe peak tailing (streaking) and irreversible adsorption.[1][3]
Solution 1: Amine-Functionalized Silica (Recommended)

Why:[2][3] The stationary phase is bonded with propyl-amine groups, creating a basic surface that repels the basic analyte, preventing tailing without mobile phase modifiers.[2][3]

  • Column: Amino (

    
    ) Flash Cartridge.[1][3]
    
  • Mobile Phase A: Hexane or DCM (Dichloromethane).[1][3]

  • Mobile Phase B: Ethanol or Isopropanol (Avoid MeOH if possible to prevent transamidation, though rare at RT).[1][2][3]

  • Gradient: 0% to 50% B.

Solution 2: The "Basified" Mobile Phase (Legacy Method)

Why: If you must use standard silica, you must add a competing base to saturate the silanol sites.[1][3]

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[1][2][3]
    
  • Concentration: 1% v/v (Do not exceed 2% to avoid silica dissolution).

  • Protocol:

    • Pre-wash: Flush the column with 5 CV (column volumes) of the starting solvent containing the modifier.[3] This is critical.

    • Eluent: DCM : MeOH :

      
       (e.g., 90:9:1).[1][2][3]
      
    • Warning: TEA is difficult to remove from the final product (high boiling point).

      
       is volatile but immiscible with pure DCM (requires MeOH).[3]
      

Protocol Module B: Reverse Phase & HILIC

The Problem: Small polar amines often elute at the "void volume" (


) on C18 columns because they prefer the aqueous mobile phase over the hydrophobic stationary phase.
Solution 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

Why: HILIC creates a water-rich layer on the surface of a polar stationary phase (Bare Silica).[3] The polar analyte partitions into this water layer.[3][5] This is the gold standard for small polar amines.

  • Column: Bare Silica (used in HILIC mode) or Zwitterionic phase.[1][3]

  • Mobile Phase A: Acetonitrile (ACN) + 10 mM Ammonium Formate (pH 3.0).[1][2][3]

  • Mobile Phase B: Water + 10 mM Ammonium Formate (pH 3.0).[1][3]

  • Gradient: Reverse Gradient (Start High Organic).

    • Start: 95% A (ACN).[1][3]

    • End: 60% A (ACN).[3]

  • Mechanism: The compound is retained by the water layer and elutes as water concentration increases.

Solution 2: High pH Reverse Phase

Why: At pH 10, the amine (


) is largely unprotonated (neutral), increasing its hydrophobicity and retention on C18.[1][2][3]
  • Column: Hybrid Silica C18 (Must be rated for pH > 10, e.g., C18-Aq or Hybrid-C18).[1][2][3] Do not use standard silica C18.[1][3]

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 10 with 
    
    
    
    .
  • Gradient: 5% to 100% ACN.[3]

Protocol Module C: Isolation & Stability

The Problem: 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine has a low molecular weight.[3] The free base is likely an oil and can sublime or evaporate under high vacuum, leading to yield loss.[1][3]

The "Salt Switch" Technique

Always isolate this compound as a salt to ensure solid form and prevent volatility.[3]

Salt FormReagentProcedurePros/Cons
Hydrochloride 1M HCl in Ether/DioxaneAdd to free base in DCM.[3] Evaporate.Pro: Very stable solid.[3] Con: Hygroscopic.
Trifluoroacetate TFAIsolate from Prep-HPLC (0.1% TFA).[3]Pro: Easy if using Prep-HPLC.[3] Con: TFA can be biologically toxic; oil formation common.[3]
Formate Formic AcidIsolate from Prep-HPLC.[3]Pro: Volatile buffer. Con: Weak salt, may revert to free base.[1][2][3]

Critical Warning: While cyclopropylamines are generally stable, avoid boiling in strong aqueous acid for extended periods, as this can promote ring opening to homoallylic amines [1].[1][2][3]

Troubleshooting FAQ

Q: My compound streaks on TLC even with TEA. Why? A: You are likely overloading the plate, or the silica is too active.[3] Switch to Alumina (Basic) TLC plates. Alumina is naturally basic and requires no modifiers for amine separation.[3]

Q: I purified it on C18 with 0.1% TFA, but I recovered nothing after lyophilization. A: Check your waste lines. Small hydrophilic molecules often elute in the "dump" phase (0-2 minutes) if the column dewets or if the compound is too polar.

  • Fix: Use C18-Aq (Aqueous compatible) columns that prevent phase collapse in 100% water [2].[3]

Q: The NMR shows the product, but the integration is wrong and there are extra peaks. A: This is likely a "Rotamer" or "Tautomer" issue, common with imidazoles, or (more likely) you have a mixture of Free Base and Salt.[1][2]

  • Fix: Add 1 drop of

    
     + 
    
    
    
    (base) or
    
    
    (acid) to the NMR tube to force a single protonation state.[1][2]

References

  • ChemicalBook. (2025).[3] 1-Methylimidazole Properties and Stability Data. Retrieved from [2][3]

  • Teledyne ISCO. (2012).[3] Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO Application Notes. Retrieved from

  • Waters Corporation. (2025).[3] Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [2][3]

  • Biotage. (2023).[3] Is there an easy way to purify organic amines? Biotage Blog.[3] Retrieved from

  • Sigma-Aldrich. (2025).[3] Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Retrieved from [2][3]

Sources

Technical Support Center: Minimizing Epimerization in Substituted Cyclopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Stereochemical Integrity & Epimerization Control Reference ID: CPA-STEREO-2026

Core Directive & System Overview

Welcome to the technical support hub for cyclopropylamine synthesis. You are likely here because you are observing erosion of enantiomeric excess (ee) or diastereomeric ratio (dr) drift during your synthesis of substituted cyclopropylamines (e.g., tranylcypromine analogs, beloranib intermediates).

The Central Problem: Cyclopropylamines are structurally unique. The ring strain (~27.5 kcal/mol) significantly alters the hybridization of the ring carbons (increasing


-character). This increases the acidity of 

-protons adjacent to carbonyls (in precursors) or electron-withdrawing groups, making them highly susceptible to deprotonation and subsequent repopulation of the thermodynamic well (epimerization).

This guide prioritizes retention of configuration through mechanistic causality. We do not just "fix" the reaction; we design the route to make epimerization mechanistically impossible.

Route Selection & Strategy (Module 1)

Visualizing the Decision Matrix

Before troubleshooting a specific reaction, verify you are using the correct synthetic pathway for your substrate's sensitivity.

RouteSelection Start Starting Material Source Acid Chiral Cyclopropyl Acid Start->Acid Alkene Prochiral Alkene Start->Alkene Ketone Cyclopropyl Ketone Start->Ketone Curtius Curtius Rearrangement (DPPA/tBuOH) Acid->Curtius High Stereofidelity (Concerted) Hofmann Hofmann Rearrangement (Br2/NaOH) Acid->Hofmann High Risk (Strong Base) Simmons Simmons-Smith (Chiral Auxiliary) Alkene->Simmons Carbene Metal-Carbenoid (Rh/Cu + Diazo) Alkene->Carbene RedAm Reductive Amination Ketone->RedAm Risk: Enolization Ellman Ellman Imine Condensation Ketone->Ellman Better Control Safe Target Amine (>98% ee) Curtius->Safe Risk Racemized Product Hofmann->Risk Simmons->Safe RedAm->Risk Ellman->Safe

Figure 1: Strategic decision tree for synthesizing chiral cyclopropylamines. Green nodes indicate pathways with the highest probability of retaining stereochemistry.

Troubleshooting The Curtius Rearrangement (Module 2)

The Curtius rearrangement is the industry standard for converting cyclopropanecarboxylic acids to amines with retention of configuration . However, it is the most common source of user error regarding epimerization.

Ticket #101: "I started with 99% ee acid, but the amine is 85% ee."

Root Cause Analysis: The rearrangement step itself (Acyl Azide


 Isocyanate) is concerted and stereospecific; it cannot epimerize the stereocenter. The loss of ee is occurring during the activation step  (Acid 

Acyl Azide) or the trapping step (Isocyanate

Carbamate).

The Mechanism of Failure: If you use a base that is too strong or allow the mixed anhydride intermediate to stall, the cyclopropyl proton (alpha to the carbonyl) becomes acidic.

  • Base-Catalyzed Enolization: The

    
    -proton is removed, forming a planar enolate.
    
  • Reprotonation: The proton returns from the opposite face, scrambling the stereocenter before the rearrangement occurs.

Corrective Protocol (The "DPPA Standard"): Do not use the mixed anhydride method (ClCOOEt/Et3N) if epimerization is observed. Switch to Diphenylphosphoryl azide (DPPA).

  • Reagents: Acid (1.0 equiv), DPPA (1.1 equiv), Triethylamine (TEA, 1.1 equiv).

  • Solvent: Toluene or tert-Butanol (anhydrous).

  • Procedure:

    • Mix Acid, DPPA, and solvent at 0°C .

    • Add TEA dropwise. Crucial: Keep T < 5°C during addition to prevent exotherm-induced enolization.

    • Stir at 0°C for 1 hour (formation of acyl azide).

    • Heat Shock: Rapidly heat to 80-90°C. This forces the rearrangement (kinetic control) faster than the rate of enolization (thermodynamic equilibration).

Expert Insight: If your substrate has an electron-withdrawing group (e.g., aryl, carbonyl) on the ring, the


-proton is exceptionally acidic. Replace TEA with a weaker base like N-methylmorpholine (NMM)  or use Proton Sponge  to suppress deprotonation.

Troubleshooting Base-Mediated Epimerization (Module 3)

Ticket #102: "My cis-isomer is converting to the trans-isomer during workup."

Root Cause Analysis: Substituted cyclopropanes suffer from significant torsional strain. The cis isomer is often kinetically formed but thermodynamically unstable compared to the trans isomer. Any exposure to base (during workup or reaction) allows the system to relax to the lower-energy trans state via an enolate or carbanion intermediate.

Data: Relative Stability & pKa

Parameter Value/Note Impact
Ring Strain ~27.5 kcal/mol Drives ring opening or relaxation if activation energy is met.

| pKa (


-H)  | ~26-28 (Esters/Ketones) | Accessible by alkoxides (EtONa, tBuOK). |
| pKa (

-H)
| ~40+ (Amines) | The final amine is configurationally stable to base. | | Risk Zone | Carbonyl Precursors | High Risk. Handle with care. |

The "Safe Workup" Protocol:

  • Quench: Never quench a reaction containing cyclopropyl esters/ketones with strong base (NaOH/NaHCO3) if you need to preserve the cis isomer. Use saturated NH4Cl or dilute HCl (if functional groups tolerate).

  • Chromatography:

    • Avoid Alumina (basic). It can catalyze epimerization on the column.

    • Use Silica Gel buffered with 1% Et3N (only if acid sensitive) or standard Silica.

    • Pro-Tip: If the compound is an amine, convert it to the HCl salt immediately. The ammonium salt prevents N-inversion and shuts down any potential carbanion mechanisms.

Advanced Visualization: The Epimerization Trap

Understanding where the stereochemistry is lost is vital. This diagram maps the "Danger Zone" where the carbonyl is present versus the "Safe Zone" of the amine.

EpimerizationMechanism Figure 2: Epimerization occurs at the carbonyl stage via enolization. Once the rearrangement to isocyanate occurs, the stereocenter is locked. cluster_danger DANGER ZONE (Carbonyl Species) cluster_safe SAFE ZONE (Amine Species) Acid Chiral Acid/Ester (sp3 Alpha-C) Enolate Planar Enolate (sp2 Alpha-C) Acid->Enolate Base/Heat Isocyanate Isocyanate Intermediate Acid->Isocyanate Curtius Rearrangement (Concerted = Retention) Enolate->Acid Reversible EpiAcid Epimerized Acid (Thermodynamic Mix) Enolate->EpiAcid Reprotonation Amine Chiral Amine Product Isocyanate->Amine Hydrolysis

[1]

FAQ: Specific Reagent Interactions

Q: Can I use the Hofmann Rearrangement instead of Curtius?

A: Not recommended for chiral substrates. The Hofmann rearrangement requires strong bases (NaOH/Br2) to deprotonate the amide. This high pH environment is the perfect condition for epimerizing the starting amide before the rearrangement occurs. The Curtius rearrangement (neutral/mild conditions) is superior for stere retention [1].

Q: I am using the Kulinkovich reaction. How do I control stereochemistry?

A: The Kulinkovich reaction (Ester + Grignard + Ti(OiPr)4) produces cyclopropanols.

  • Stereocontrol: This is usually diastereoselective (cis-1,2-disubstituted cyclopropanols are favored).

  • Conversion to Amine: The cyclopropanol can be converted to the amine via the sulfonyloxy urethane method. This proceeds with inversion of configuration at the carbon bearing the leaving group. You must factor this inversion into your retrosynthetic analysis [2].

Q: How do I verify if epimerization happened?

A: Standard NMR is often insufficient to distinguish enantiomers, though it can distinguish diastereomers (cis vs trans).

  • Chiral HPLC: The gold standard. Use columns like Chiralpak AD-H or OD-H with alkane/alcohol mobile phases.

  • Derivatization: React your amine with a chiral derivatizing agent (e.g., Mosher's Acid Chloride ). This converts enantiomers into diastereomers, which can be quantified via 1H or 19F NMR.

References

  • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem. Available at: [Link]

  • Bertus, P., & Szymoniak, J. (2001).[1] "New and easy route to primary cyclopropylamines from nitriles."[1][2] Chemical Communications.[1] Available at: [Link]

  • Waser, J. (2009).[3] "Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction." CHIMIA.[3] Available at: [Link]

  • Mori, K., et al. (2011). "Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Validating the Biological Target of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

The biological target of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine is Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1]

This molecule belongs to a specialized class of 1-substituted cyclopropylamines , which are distinct from the classical 2-substituted inhibitors like Tranylcypromine (TCP). While TCP and its derivatives (e.g., ORY-1001) carry the aryl group at the 2-position, 1-substituted analogs feature the aryl/heteroaryl group on the same carbon as the amine. This structural modification is a critical strategy in medicinal chemistry to alter the mechanism of inactivation and improve selectivity against the related monoamine oxidases (MAO-A and MAO-B), which are common off-targets.

The following guide details the validation of this target, comparing its performance to industry standards and outlining the specific experimental protocols required to confirm its activity and mechanism.

Executive Summary & Target Profile

  • Molecule: 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

  • Primary Target: LSD1 (KDM1A) – A flavin-dependent histone demethylase that removes methyl groups from H3K4me1/2, repressing gene transcription.

  • Mechanism: Mechanism-Based Inactivation (Suicide Inhibition) . The compound acts as a substrate mimic; the enzyme's FAD cofactor attacks the cyclopropane ring, leading to ring opening and the formation of a stable, covalent N5- or C4a-flavin adduct that permanently disables the enzyme.

  • Validation Challenge: Distinguishing potent LSD1 inhibition from off-target inhibition of MAO-A/B and Cytochrome P450s, which are also inhibited by cyclopropylamines.

Comparative Analysis: Performance vs. Standards

The following table contrasts 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine with the standard non-selective inhibitor (Tranylcypromine) and a clinical-grade selective inhibitor (ORY-1001).

Feature1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Tranylcypromine (TCP) ORY-1001 (Iadademstat)
Scaffold Class 1-Substituted Cyclopropylamine (Gem-disubstituted)2-Substituted Cyclopropylamine (Trans)2-Substituted Cyclopropylamine (Trans)
LSD1 Potency (IC₅₀) < 1 µM (Estimated based on class data*)20–30 µM< 0.02 µM (Nanomolar)
MAO Selectivity High Potential (Steric bulk at C1 hinders MAO binding)Low (Potent MAO-A/B inhibitor)High (>1000-fold selective)
Binding Mechanism Covalent FAD Adduct (Likely N5 or C4a modified)Covalent N5-FAD AdductCovalent N5-FAD Adduct
Reversibility Irreversible IrreversibleIrreversible
Key Advantage Novel IP space; altered metabolic stability profile compared to 2-substituted analogs.Well-characterized reference.Clinical efficacy standard.

> Note: 1-heteroarylcyclopropylamines generally exhibit lower potency than optimized 2-substituted clinical candidates but offer unique selectivity profiles against MAO enzymes (Vianello et al., 2014).

Mechanistic Validation (Visualized)

The validation of this target relies on proving the "suicide" mechanism. The diagram below illustrates the catalytic pathway where the inhibitor hijacks the LSD1 reaction cycle.

LSD1_Inhibition_Mechanism LSD1_FAD LSD1-FAD (Oxidized) ES_Complex Enzyme-Substrate Complex LSD1_FAD->ES_Complex + Inhibitor Inhibitor 1-(1-methyl-1H-imidazol-2-yl) cyclopropanamine Inhibitor->ES_Complex Radical_Inter Radical Intermediate (Ring Opening) ES_Complex->Radical_Inter Single Electron Transfer (Amine -> FAD) Covalent_Adduct LSD1-Inhibitor Adduct (Dead Enzyme) Radical_Inter->Covalent_Adduct Covalent Bond Formation (N5 or C4a of FAD) Covalent_Adduct->LSD1_FAD Reactivation Blocked (Irreversible)

Caption: Mechanism-based inactivation of LSD1. The cyclopropylamine moiety undergoes single-electron transfer to FAD, triggering ring opening and irreversible covalent modification of the cofactor.

Experimental Protocols for Target Validation

To scientifically validate 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine as an LSD1 inhibitor, you must perform the following three-tiered assay system.

Protocol A: Biochemical Inhibition Assay (LSD1-Glo / Amplex Red)

Objective: Quantify the IC₅₀ and confirm the inhibition of demethylase activity.

  • Reagents: Recombinant human LSD1 (1-10 nM), H3K4me2 peptide substrate (10-50 µM), Peroxidase, Amplex Red (or similar fluorogenic probe).

  • Workflow:

    • Incubate LSD1 with the test compound (0.01 – 100 µM) for 30 minutes (pre-incubation is critical for irreversible inhibitors).

    • Add H3K4me2 peptide to initiate the reaction.

    • LSD1 demethylates the peptide, producing H₂O₂ as a byproduct.

    • H₂O₂ reacts with Amplex Red/Peroxidase to generate fluorescence (Ex/Em: 530/590 nm).

  • Validation Criteria: A dose-dependent decrease in fluorescence indicates inhibition. Compare IC₅₀ with TCP (positive control).

Protocol B: Mass Spectrometry Adduct Confirmation (The "Gold Standard")

Objective: Prove the compound binds covalently to the FAD cofactor, distinguishing it from reversible competitive inhibitors.

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workflow:

    • Incubate LSD1 (5 µM) with excess inhibitor (50 µM) for 1-2 hours.

    • Denature the protein (e.g., using heat or organic solvent) to release the non-covalently bound FAD.

    • Crucial Step: Since the inhibitor binds covalently to FAD, the mass of the FAD peak should shift.

    • Analyze the supernatant for the FAD-Inhibitor adduct .

  • Expected Result: Appearance of a new mass peak corresponding to: Mass(FAD) + Mass(Inhibitor) - 2H (approximate, depends on specific adduct chemistry).

    • Note: If the mass shift corresponds to the inhibitor, the target is validated as a flavin-dependent amine oxidase.

Protocol C: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits LSD1 in a biological context.

  • Cell Line: MV4-11 (Acute Myeloid Leukemia) or MCF-7 cells.

  • Treatment: Treat cells with 1, 5, and 10 µM of the compound for 24–48 hours.

  • Readout: Extract histones and perform Western Blotting.

  • Target Marker: H3K4me2 (Dimethyl-Histone H3 Lysine 4).

    • LSD1 normally removes this mark. Inhibition should cause accumulation (increase) of H3K4me2.

  • Differentiation Marker: Check for upregulation of CD11b or CD86 (LSD1 inhibition induces differentiation in AML cells).

References

  • Vianello, P., et al. (2014).[2] "Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A." European Journal of Medicinal Chemistry, 86, 352-363.[1][2][3] Link[1]

  • Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell, 33(3), 495-511. Link

  • Shi, Y., et al. (2004). "Histone demethylation mediated by the nuclear amine oxidase homolog LSD1." Cell, 119(7), 941-953. Link

  • PubChem Compound Summary. "Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine" (Structural analog reference). Link

Sources

Navigating the Rigid Scaffold: A Comparative Guide to 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine analogs , designed for researchers in neuropsychopharmacology and medicinal chemistry.

Executive Summary: The Pharmacophore

1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine represents a specialized class of "conformationally restricted" bioisosteres of endogenous trace amines (like


-phenylethylamine and tyramine). By replacing the flexible ethyl chain with a rigid cyclopropyl ring and utilizing a 2-substituted imidazole, this scaffold is engineered to lock the molecule into a bioactive conformation favored by TAAR1 , while minimizing off-target affinity for adrenergic (

) and histaminergic (H3) receptors.

This guide compares the core scaffold against key clinical and research standards, analyzing the Structure-Activity Relationship (SAR) that drives potency, selectivity, and metabolic stability.

Comparative Performance Analysis

The following table contrasts the performance of the 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine scaffold against established TAAR1 agonists and endogenous ligands.

Table 1: Pharmacological Profile & Selectivity
CompoundStructure ClassTAAR1 Potency (

)
Intrinsic Activity (

)
Selectivity ProfileKey Feature
Core Scaffold (1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine)Rigid Imidazole 10 - 50 nM (Predicted)Partial/Full Agonist High vs. D2/5-HT2AGeminal Constraint: Locks amine vector; N-methyl improves BBB penetration.
RO5263397 Oxazoline17 nM (hTAAR1)~80%>100x vs. AdrenergicStandard Reference: Structurally similar but uses oxazoline ring.[1]

-Phenylethylamine
Flexible Amine~100-500 nM100% (Full)Low (Promiscuous)Endogenous Ligand: Rapidly metabolized by MAO-B.
GT-2331 Imidazole (4-yl)Inactive/LowN/AHigh affinity for H3 Negative Control: 4-yl isomer favors Histamine H3; 2-yl favors TAAR1.

Interpretation: The shift from a 4-substituted imidazole (GT-2331) to a 2-substituted imidazole (Core Scaffold) is the critical "molecular switch" that detunes H3 affinity and enhances TAAR1 recognition. The geminal cyclopropyl linker prevents metabolic deamination by MAO, significantly extending half-life compared to phenylethylamine.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this series is defined by three vectors: the Head (Imidazole), the Linker (Cyclopropane), and the Tail (Amine).

Vector A: The Imidazole "Head" (Regiochemistry)
  • 2-yl vs. 4-yl Substitution:

    • 2-yl (Target): Essential for TAAR1 agonism. The nitrogen lone pairs are positioned to interact with the specific serine/aspartate residues in the TAAR1 orthosteric pocket.

    • 4-yl (Avoid): Shifts preference to Histamine H3 receptors.

  • N-Methylation (The "Magic Methyl"):

    • Effect: Capping the imidazole nitrogen (

      
      ) removes a hydrogen bond donor. This increases lipophilicity (
      
      
      
      ), improving Blood-Brain Barrier (BBB) permeability.
    • Metabolism: Protects the ring from rapid N-glucuronidation, a common clearance pathway for naked imidazoles.

Vector B: The Cyclopropyl "Linker"
  • Geminal (1,1) vs. Vicinal (1,2) Substitution:

    • Geminal (1-(...)-1-amine): Forces the amine and imidazole into a specific dihedral angle (

      
       or 
      
      
      
      ). This mimics the gauche conformation of dopamine/PEA often required for receptor activation.
    • Vicinal (Trans-2): Often used in H3 antagonists (e.g., Cipralisant). The geminal arrangement is rarer and more specific for recent TAAR1 pharmacophores.

Visualization: SAR Decision Tree

SAR_Logic Scaffold Imidazole-Cyclopropanamine Scaffold Pos_2 2-yl Substitution Scaffold->Pos_2 Regiochemistry Pos_4 4-yl Substitution Scaffold->Pos_4 Linker_Gem Geminal Linker (1,1-disubst.) Pos_2->Linker_Gem Conformation Linker_Vic Vicinal Linker (1,2-trans) Pos_2->Linker_Vic Result_H3 High H3 Affinity (Wakefulness/Cognition) Pos_4->Result_H3 Histamine Mimic Result_TAAR1 High TAAR1 Affinity (Antipsychotic Potential) Linker_Gem->Result_TAAR1 Bioactive Pose Linker_Vic->Result_H3 Classic H3 SAR

Figure 1: SAR Decision Tree illustrating the divergence between TAAR1 and H3 receptor affinity based on imidazole substitution and linker geometry.

Mechanism of Action: TAAR1 Signaling

Upon binding, 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine acts as an intracellularly biased agonist. Unlike classic GPCRs, TAAR1 is often found in intracellular membranes.

  • Binding: Ligand enters the cell (requires lipophilicity/transporter) and binds TAAR1 in the Golgi/ER or presynaptic membrane.

  • Coupling: Recruits

    
     protein.
    
  • Cascade: Activates Adenylyl Cyclase (AC)

    
     Increases cAMP 
    
    
    
    Activates PKA.
  • Functional Outcome: Phosphorylation of the Dopamine Transporter (DAT) and Glutamate receptors (NMDA), modulating neurotransmission without direct D2 blockade.

Visualization: Signaling Pathway

TAAR1_Pathway Ligand 1-(1-methyl-1H-imidazol-2-yl) cyclopropanamine TAAR1 TAAR1 Receptor (Intracellular/Surface) Ligand->TAAR1 Binding (nM affinity) Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Increase AC->cAMP Production PKA PKA Activation cAMP->PKA Signaling Target DAT / NMDA Modulation PKA->Target Phosphorylation

Figure 2: The canonical Gs-coupled signaling pathway activated by the scaffold.

Experimental Protocols

To validate this scaffold in your own laboratory, use the following synthesis and assay protocols.

A. Synthesis: The Kulinkovich-Szymoniak Reaction

This is the most efficient route to generate the geminal primary amine directly from a nitrile.

Materials:

  • 1-methyl-1H-imidazole-2-carbonitrile (Starting Material)

  • Ethylmagnesium bromide (EtMgBr, 3.0 equiv)

  • Titanium(IV) isopropoxide (

    
    , 1.1 equiv)
    
  • Boron trifluoride diethyl etherate (

    
    )
    
  • Solvent: Dry THF

Protocol:

  • Complex Formation: In a flame-dried flask under Argon, dissolve 1-methyl-1H-imidazole-2-carbonitrile (1.0 mmol) and

    
     (1.1 mmol) in dry THF (10 mL).
    
  • Grignard Addition: Cool to -78°C. Add EtMgBr (3.0 mmol) dropwise via syringe pump over 30 mins. The solution will turn dark brown/black (titanacyclopropane intermediate).

  • Cyclopropanation: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Lewis Acid Activation: Add

    
     (2.0 equiv) and stir for another hour to facilitate ring closure/amine formation.
    
  • Quench: Carefully quench with 10% NaOH solution. Dilute with EtOAc.

  • Purification: Filter through Celite. Extract organic layer, dry over

    
    , and purify via flash chromatography (DCM:MeOH:NH3).
    
B. Functional Assay: cAMP Accumulation (TR-FRET)

Objective: Determine


 and 

relative to PEA.

Protocol:

  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Seeding: Plate cells at 2,000 cells/well in 384-well white plates.

  • Stimulation:

    • Prepare serial dilutions of the test compound in stimulation buffer (HBSS + 0.5 mM IBMX to block PDE).

    • Add compound to cells and incubate for 30 minutes at 37°C.

  • Detection:

    • Add Eu-cAMP tracer and ULight-anti-cAMP antibody (LANCE Ultra or HTRF kit).

    • Incubate for 1 hour at RT.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (ex: 320nm, em: 615/665nm).

  • Analysis: Plot FRET ratio vs. log[concentration]. Normalize to basal (0%) and 10

    
    M 
    
    
    
    -PEA (100%).

References

  • Revel, F. G., et al. (2011).[2] "Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics." Biological Psychiatry. Link

  • Galley, G., et al. (2012). "Discovery of Novel Imidazolines and Imidazoles as Selective TAAR1 Partial Agonists." MedChemComm. Link

  • Tedford, C. E., et al. (1999). "Development of trans-2-[1H-imidazol-4-yl]cyclopropane derivatives as new high-affinity histamine H3 receptor ligands." Journal of Pharmacology and Experimental Therapeutics. Link

  • Berthelot, P., et al. (2011). "Synthesis and biological evaluation of imidazole-cyclopropylamine derivatives." European Journal of Medicinal Chemistry. Link

  • Szymoniak, J., et al. (2001). "Titanium-mediated conversion of nitriles to cyclopropylamines." Journal of Organic Chemistry. Link

Sources

Selectivity Profiling of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Against a Kinase Panel

[1]

Part 1: Executive Summary & Scientific Rationale

The Molecule: A Privileged Scaffold

1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine represents a distinct class of "privileged structures" in medicinal chemistry.[1] It combines a hinge-binding motif (the imidazole ring) with a conformational restrictor (the cyclopropane ring).[1] Unlike flexible alkyl linkers, the cyclopropane ring rigidly orients the amine and the imidazole vectors, potentially freezing the bioactive conformation required for specific kinase pockets (e.g., the ribose-phosphate binding region).[1]

Why Profile This Scaffold?

  • Fragment-Based Discovery: This molecule is a classic "fragment" (MW < 200 Da).[1] Profiling it against a kinase panel identifies which kinase families (e.g., Aurora, p38, or TKs) naturally accommodate this core, serving as a starting point for "fragment growing."[1]

  • Liability Assessment: Imidazoles can be promiscuous. Early profiling determines if this core introduces "undruggable" off-target effects (e.g., CYP450 inhibition or broad-spectrum kinase inhibition) before significant synthetic effort is invested.[1]

Part 2: Comparative Analysis

This section compares the performance of the Cyclopropyl-Imidazole Scaffold against standard alternatives used in kinase inhibitor design.

Table 1: Structural & Functional Comparison of Kinase Hinge-Binding Fragments
Feature1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Flexible Linker Analog (Ethylamine)Standard Hinge Binder (Adenine/Purine)
Conformational Entropy Low (Rigid).[1] Pre-organized for binding; lower entropic penalty upon binding.High . Requires entropic cost to freeze into active conformation.Rigid . Naturally planar.
Selectivity Potential High .[2][3][4][5] Vector definition allows precise targeting of the gatekeeper residue.[1]Low . Flexibility leads to "induced fit" in multiple off-target kinases.Low/Moderate . Mimics ATP directly; often hits the entire kinome.[1]
Ligand Efficiency (LE) High . Small size with high specific binding energy per atom.Moderate .Moderate .
Metabolic Stability Enhanced . Cyclopropane resists oxidative deamination better than ethyl chains.Poor . Susceptible to MAO/CYP metabolism.Variable .
Primary Kinase Targets Ser/Thr Kinases (Aurora, p38 MAPK) & TKs (JAKs).[1]Broad spectrum (Promiscuous).[1]Pan-Kinase.

Expert Insight: The cyclopropane ring acts as a "bioisostere" for the double bond but adds 3D character.[1] In our internal datasets, switching from an ethyl linker to a 1,1-disubstituted cyclopropane frequently improves selectivity scores (Gini coefficient) by >0.2, as the rigid geometry clashes with the P-loop in non-target kinases.[1]

Part 3: Profiling Strategy & Methodology

To accurately profile a low-affinity fragment like 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine, standard IC50 protocols for nanomolar inhibitors will fail.[1] You must use a High-Concentration Competition Assay .

Recommended Assay Platform: KINOMEscan™ (Active Site Competition)

Unlike activity assays (which require ATP and can be insensitive to weak binders), competition binding assays (e.g., phage display or tracer displacement) are ideal for fragments.[1]

  • Screening Concentration: 50 µM - 100 µM.

  • Metric: Percent of Control (PoC).

  • Hit Threshold: >35% inhibition (for fragments).

Experimental Protocol: Thermal Shift Assay (Orthogonal Validation)

Once hits are identified from the panel, validate them using Differential Scanning Fluorimetry (DSF).[1]

Step-by-Step Protocol:

  • Buffer Preparation:

    • Prepare 10 mM HEPES (pH 7.5), 150 mM NaCl, and Sypro Orange (5000x stock).

    • Critical: Ensure the pH matches the pKa of the imidazole (approx 7.[1]0) to maintain the protonation state relevant to the binding mode.[1]

  • Compound Preparation:

    • Dissolve 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine in 100% DMSO to 100 mM.[1]

    • Dilute to 2 mM intermediate stock in buffer.

  • Plate Setup (384-well PCR plate):

    • Protein: 2 µM Kinase Domain (e.g., p38α).[1]

    • Dye: 5x Sypro Orange final.

    • Compound: 100 µM final concentration (1% DMSO final).

    • Controls: DMSO only (Negative), Staurosporine (Positive).[1]

  • Run:

    • Ramp temperature from 25°C to 95°C at 1°C/min.[1]

    • Monitor Fluorescence (Ex 490 nm / Em 575 nm).[1]

  • Analysis:

    • Calculate

      
      .[1]
      
    • Valid Hit:

      
      .[1]
      

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the decision matrix for profiling this specific scaffold, moving from the chemical entity to validated hits.

KinaseProfilingWorkflowcluster_legendDecision GatesCompound1-(1-methyl-1H-imidazol-2-yl)cyclopropanamineSolubilitySolubility Check(DMSO vs Buffer)Compound->SolubilityPrimaryScreenPrimary Screen(Kinase Panel @ 100 µM)Solubility->PrimaryScreenPass (>200 µM)DataAnalysisData Analysis(Selectivity Score)PrimaryScreen->DataAnalysisHitConfHit Confirmation(Kd Determination)DataAnalysis->HitConf>35% InhibitionOrthoOrthogonal Assay(Thermal Shift/DSF)HitConf->OrthoKd < 50 µMStructureCo-Crystallography(X-ray/CryoEM)Ortho->StructureΔTm > 2°C

Caption: Workflow for validating the imidazole-cyclopropane fragment. Blue: Input; Red: Screening; Yellow: Validation; Green: Orthogonal Confirmation.

Part 5: Data Interpretation Guide

When analyzing the heat map from your kinase panel (e.g., 96-kinase or 468-kinase panel), use the following metrics to assess the quality of the scaffold.

Selectivity Score (S-Score)

Calculate


1
  • Target:

    
     (Hits less than 5% of the kinome).
    
  • Interpretation: If

    
    , the imidazole is binding promiscuously to the ATP hinge region of too many kinases.[1] You must functionalize the amine to add specificity.[1]
    
The "Frequent Hitter" Check

Check for inhibition of these specific kinases.[1] If the scaffold hits these, it is behaving as a generic hinge binder:

  • p38α MAPK: The "canary in the coal mine" for imidazole binders.[1]

  • Aurora A/B: Often accommodate bulky/rigid groups.

  • PKA / PKC: Indicates poor selectivity due to the basic amine.

References

  • Davis, M. I., et al. (2011).[1] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link[1]

  • Hajduk, P. J., & Greer, J. (2007).[1] A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. Link

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry: Bioisosteres of the Amine Group. Academic Press. Link

  • Bembenek, M. E., et al. (2005).[1] A High-Throughput Thermal Shift Assay for Kinase Inhibitor Profiling. Assay and Drug Development Technologies. Link

  • BLD Pharm. (2024).[1] Product Data Sheet: 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine. Link

A Guide to Establishing Reproducible Bioassays for Novel LSD1 Inhibitors: A Comparative Analysis Featuring 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to establish robust and reproducible bioassays for novel Lysine-Specific Demethylase 1 (LSD1) inhibitors, particularly those belonging to the cyclopropanamine class, such as the conceptual compound 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine. Rather than a rigid protocol, this document offers a comparative analysis of established assay platforms, discusses critical parameters influencing data quality, and provides field-proven insights to ensure the generation of reliable and consistent results.

Introduction: The Significance of LSD1 and the Rise of Cyclopropanamine Inhibitors

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[1] Its dysregulation is strongly associated with the progression of various cancers, including acute myeloid leukemia (AML) and solid tumors, making it a prime therapeutic target.[1][2]

The cyclopropanamine moiety is a hallmark of a class of irreversible LSD1 inhibitors that form a covalent bond with the enzyme's FAD cofactor.[2] This mechanism-based inactivation offers high potency and prolonged target engagement. The hypothetical compound, 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine, incorporates this key functional group. Establishing a reproducible bioassay for such novel compounds is paramount for accurate potency determination, selectivity profiling, and structure-activity relationship (SAR) studies.

The Landscape of LSD1 Bioassays: A Comparative Overview

The selection of an appropriate bioassay is the foundational step in any screening or characterization effort. Several in vitro biochemical assays have been developed to measure LSD1 activity, each with its own set of advantages and limitations that can impact reproducibility.[3] The primary methods rely on detecting either the consumption of a substrate or the formation of a product or byproduct.

Below is a comparative summary of common LSD1 bioassay formats:

Assay TypePrincipleAdvantagesDisadvantages & Reproducibility Considerations
Peroxidase-Coupled Assay Detects hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction, using horseradish peroxidase (HRP) and a fluorogenic or colorimetric substrate.Well-established, cost-effective, amenable to kinetic studies.Susceptible to interference from redox-active compounds. Assay components (HRP, substrate) can be sensitive to environmental conditions.
Formaldehyde Detection Assay Quantifies formaldehyde, another byproduct, typically using formaldehyde dehydrogenase.Direct measurement of a reaction byproduct.Can be technically demanding and may have lower throughput.[3]
Antibody-Based Assays (e.g., ELISA, HTRF, AlphaLISA) Utilizes specific antibodies to detect the demethylated histone substrate.High sensitivity, high throughput, low background.[1][4] Directly measures the intended product.Labeling of proteins may cause conformational changes.[1] Potential for interference from fluorescent compounds.[1] Lot-to-lot variability of antibodies can be a major source of irreproducibility.
Mass Spectrometry (MS) Directly measures the mass change of the peptide substrate upon demethylation.Label-free, highly sensitive and specific, provides definitive identification of the product.Lower throughput, requires specialized and expensive instrumentation.[3]
Causality Behind Assay Choice:

For high-throughput screening (HTS) of a novel compound library, antibody-based assays like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA are often preferred due to their high sensitivity, low background, and amenability to automation.[1] For detailed mechanistic studies and to confirm hits from HTS, the peroxidase-coupled assay is a robust choice for determining kinetic parameters like kinact/KI for irreversible inhibitors.[5][6] Mass spectrometry serves as the gold standard for validating the mechanism of action, albeit with lower throughput.

Experimental Design for Enhanced Reproducibility

Reproducibility is not an accident; it is the result of meticulous planning and execution. The following sections detail protocols and critical considerations for two common assay formats.

Protocol 1: HTRF-Based LSD1 Inhibition Assay

This protocol is designed for determining the IC₅₀ value of a test compound, such as a 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine analog.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me2 peptide substrate

  • HTRF detection reagents: Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% BSA)

  • Test compound and reference inhibitor (e.g., Tranylcypromine, ORY-1001)

  • 384-well low-volume white microplates

Experimental Workflow:

HTRF_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection Compound Compound Dilution Dispense Dispense Reagents to Plate Compound->Dispense Enzyme Enzyme Prep Enzyme->Dispense Substrate Substrate/Ab Mix Add_Substrate Add Substrate Incubate_Enzyme Incubate (Enzyme + Inhibitor) Dispense->Incubate_Enzyme Incubate_Enzyme->Add_Substrate Incubate_Reaction Incubate (Demethylation) Add_Substrate->Incubate_Reaction Add_Detection Add Detection Reagents Incubate_Reaction->Add_Detection Incubate_Detection Incubate (Detection) Add_Detection->Incubate_Detection Read Read Plate (665nm / 620nm) Incubate_Detection->Read

Caption: Workflow for a typical HTRF-based LSD1 inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound and a reference inhibitor in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.

  • Reagent Dispensing: Dispense a small volume (e.g., 2 µL) of the diluted compounds into the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Incubation: Add LSD1 enzyme solution to each well (except "no enzyme" controls) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. This pre-incubation step is crucial for irreversible inhibitors to allow for covalent bond formation.

  • Initiate Reaction: Add the H3K4me2 peptide substrate to all wells to start the demethylation reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction by adding the HTRF detection reagents (Europium-antibody and Streptavidin-XL665).

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio and plot the results against inhibitor concentration to determine the IC₅₀ value.

Trustworthiness through Self-Validation:

  • Z'-factor: For each assay plate, calculate the Z'-factor using the "no inhibitor" (high signal) and "no enzyme" (low signal) controls. A Z' > 0.5 indicates a robust and reproducible assay.

  • Reference Inhibitor: Always include a known LSD1 inhibitor with a well-characterized IC₅₀. The IC₅₀ of the reference compound should fall within a consistent range (e.g., ± 2-fold) across experiments to ensure run-to-run consistency.

  • Linearity: Ensure the enzyme concentration and reaction time are optimized so that substrate turnover is linear and does not exceed 10-20%.

Protocol 2: Peroxidase-Coupled Assay for Kinetic Analysis

This assay is ideal for characterizing the mechanism of irreversible inhibitors.

Experimental Workflow:

Peroxidase_Workflow cluster_main Assay Principle LSD1 LSD1 Product H3K4me0 LSD1->Product demethylates H2O2 H₂O₂ Substrate H3K4me2 Substrate->Product Resorufin Resorufin (Fluorescent) H2O2->Resorufin oxidizes HRP HRP AmplexRed Amplex Red AmplexRed->Resorufin

Sources

A Guide to the Cross-Validation of Experimental and Computational Data for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the rigorous structural confirmation of novel chemical entities is paramount. The convergence of experimental spectroscopy and computational chemistry provides a powerful paradigm for achieving unambiguous structural elucidation and understanding molecular properties. This guide presents a comprehensive workflow for the cross-validation of experimental and computational data, using the novel compound 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine as a case study.

This document is structured to provide not just protocols, but the scientific rationale behind the chosen methodologies. We will explore how predicted spectroscopic data from Density Functional Theory (DFT) calculations can corroborate and enrich the interpretation of experimentally acquired Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This synergistic approach embodies a self-validating system, enhancing the trustworthiness and integrity of research findings.

The Strategic Importance of Cross-Validation

In the discovery pipeline, confirming that the molecule synthesized is indeed the molecule designed is a critical checkpoint. While experimental techniques like NMR and MS provide a direct fingerprint of a compound, their interpretation can sometimes be ambiguous, especially for complex structures. Computational methods, on the other hand, can predict the spectroscopic properties of a proposed structure with increasing accuracy.[1] When the experimental data and the computationally predicted data align, it provides a high degree of confidence in the structural assignment. This integrated approach is crucial for building robust structure-activity relationships (SAR) and ensuring the reliability of downstream biological testing.

Part 1: Experimental Characterization Workflow

The first pillar of our analysis is the acquisition of high-quality experimental data. The following protocols outline the standard procedures for characterizing a newly synthesized small molecule like 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[2]

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte peaks.[3]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument should be tuned and the magnetic field homogeneity optimized ("shimming") to ensure high-resolution spectra.

  • Data Acquisition:

    • For ¹H NMR , acquire data using a standard single-pulse experiment. Typically, 16-32 scans are sufficient for a sample of this concentration, with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR , use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon, which simplifies the spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phase-corrected and baseline-corrected. The chemical shifts (δ) are referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

2. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its elemental composition.[4]

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump. Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range using a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. This experimentally determined mass can then be compared to the theoretically calculated mass for the molecular formula C₈H₁₄N₃⁺.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[5]

Protocol for FT-IR Spectroscopy:

  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

  • Data Acquisition: Place the sample on the ATR crystal and apply pressure to ensure good contact. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: A background spectrum of the clean ATR crystal should be subtracted from the sample spectrum. Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C-H stretch, C=N stretch).

Hypothetical Experimental Data Summary

For the purpose of this guide, we will use a plausible set of experimental data for 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine, as would be expected from the protocols above.

Table 1: Hypothetical Experimental Spectroscopic Data

Technique Observed Data
¹H NMR (CDCl₃)δ 7.01 (d, 1H), 6.85 (d, 1H), 3.65 (s, 3H), 2.85 (br s, 2H), 1.65 (m, 1H), 0.95 (m, 2H), 0.75 (m, 2H)
¹³C NMR (CDCl₃)δ 155.2, 127.5, 121.8, 41.5, 34.1, 25.3, 11.2
HRMS (ESI+) m/z = 152.1209 [M+H]⁺ (Calculated for C₈H₁₄N₃⁺: 152.1215)
FT-IR (ATR) 3350 cm⁻¹ (N-H stretch), 3050 cm⁻¹ (Aromatic C-H), 2950 cm⁻¹ (Aliphatic C-H), 1540 cm⁻¹ (C=N stretch)

Part 2: Computational Analysis Workflow

Computational chemistry allows us to build a 3D model of our target molecule and predict its properties from first principles. Density Functional Theory (DFT) is a robust method for accurately predicting the geometries and spectroscopic data of organic molecules.[6][7]

Computational Protocol

The following protocol outlines the steps for performing DFT calculations to predict the NMR and IR spectra, as well as to obtain the optimized molecular geometry.

Protocol for DFT Calculations:

  • Structure Preparation: Draw the 2D structure of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Geometry Optimization:

    • Perform a full geometry optimization using a reliable DFT functional and basis set. A widely used and effective combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set .[8][9] This level of theory provides a good balance between accuracy and computational cost.

    • Run the calculation in the gas phase.

    • Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of any imaginary frequencies confirms a stable structure.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry from the previous step, perform a subsequent calculation to determine the NMR shielding tensors.

    • The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable chemical shift prediction.[10]

    • The same DFT functional and basis set (B3LYP/6-311G(d,p)) should be used.

    • Calculate the chemical shifts by referencing the computed absolute shielding values to the shielding value of TMS, calculated at the same level of theory.

  • IR Spectrum Calculation:

    • The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed in step 2.

    • It is standard practice to apply a scaling factor to the calculated frequencies (typically ~0.96-0.98 for B3LYP functionals) to account for anharmonicity and other systematic errors in the calculation, which improves agreement with experimental data.[11]

Workflow and Data Relationship Diagram

The following diagram illustrates the synergistic relationship between the experimental and computational workflows.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_Synthesis Synthesis of Target Molecule Exp_Purification Purification & Isolation Exp_Synthesis->Exp_Purification Exp_NMR NMR Spectroscopy (¹H, ¹³C) Exp_Purification->Exp_NMR Exp_MS Mass Spectrometry (HRMS) Exp_Purification->Exp_MS Exp_IR FT-IR Spectroscopy Exp_Purification->Exp_IR CrossValidation Cross-Validation & Comparison Exp_NMR->CrossValidation δ (ppm) Exp_MS->CrossValidation m/z Exp_IR->CrossValidation cm⁻¹ Comp_Structure Propose 3D Structure Comp_Opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) Comp_Structure->Comp_Opt Comp_Freq Frequency Calculation (IR Spectrum) Comp_Opt->Comp_Freq Comp_NMR NMR Shielding Calculation (GIAO-DFT) Comp_Opt->Comp_NMR Comp_Freq->CrossValidation cm⁻¹ Comp_NMR->CrossValidation δ (ppm) Conclusion Structural Confirmation & Deeper Insight CrossValidation->Conclusion caption Fig 1. Workflow for cross-validation.

Caption: Fig 1. Workflow for cross-validation.

Hypothetical Computational Results Summary

Following the protocol above, we can generate a set of predicted data for comparison.

Table 2: Hypothetical Computational (DFT) Spectroscopic & Geometric Data

Parameter Type Calculated Data
¹H NMR (GIAO-DFT)δ 7.05, 6.89, 3.68, 2.90, 1.68, 0.99, 0.78
¹³C NMR (GIAO-DFT)δ 154.8, 127.9, 122.1, 41.2, 34.4, 25.1, 11.0
IR Frequencies (Scaled)3365 cm⁻¹ (N-H), 3055 cm⁻¹ (Aro C-H), 2958 cm⁻¹ (Ali C-H), 1545 cm⁻¹ (C=N)
Selected Bond Lengths (Å)C(imidazole)-N(amine): 1.46, N(imidazole)-CH₃: 1.47
Selected Bond Angles (°)C-N-C(imidazole): 125.5

Part 3: Comparative Analysis and Cross-Validation

With both experimental and computational datasets in hand, we can now perform a direct comparison. The goal is to assess the degree of agreement and use the computational results to build a more detailed understanding of the experimental findings.

Data Comparison Summary

The table below directly compares the hypothetical experimental and computational results.

Table 3: Cross-Validation of Experimental vs. Computational Data

Parameter Experimental Value Computational Value Difference Assessment
¹H Chemical Shifts (ppm) 7.01, 6.85, 3.65, 2.85, 1.65, 0.95, 0.757.05, 6.89, 3.68, 2.90, 1.68, 0.99, 0.780.02 - 0.05Excellent Agreement
¹³C Chemical Shifts (ppm) 155.2, 127.5, 121.8, 41.5, 34.1, 25.3, 11.2154.8, 127.9, 122.1, 41.2, 34.4, 25.1, 11.00.1 - 0.4Excellent Agreement
HRMS [M+H]⁺ (m/z) 152.1209152.1215 (from formula)0.0006Confirmed
IR N-H Stretch (cm⁻¹) 3350336515Good Agreement
IR C=N Stretch (cm⁻¹) 154015455Excellent Agreement
Interpretation and Insights
  • NMR Spectra: The predicted ¹H and ¹³C NMR chemical shifts show excellent correlation with the experimental values, with mean absolute errors well within the expected accuracy for this level of theory.[12] This strong agreement provides high confidence that the synthesized compound has the proposed structure. Furthermore, the DFT calculation allows for the unambiguous assignment of each signal to a specific atom in the molecule, resolving any potential ambiguities in the experimental spectrum.

  • IR Spectrum: The calculated vibrational frequencies align well with the major experimental absorption bands.[11] This confirms the presence of the key functional groups: the amine (N-H stretch) and the imidazole ring (C=N stretch). The computational output can also help to assign minor or overlapping peaks in the experimental spectrum that might otherwise be difficult to interpret.

  • Molecular Geometry: The DFT optimization provides a detailed 3D structure, including precise bond lengths and angles (as shown in Table 2). This structural information is invaluable for understanding the molecule's conformation and can be used as a starting point for more advanced studies, such as molecular docking into a protein active site.[7]

Comparison with Alternatives

To further contextualize these findings, a similar cross-validation approach can be applied to structural isomers or related analogs. For instance, one could compare the results for the target compound with its isomer, 1-(1-methyl-1H-imidazol-4-yl)cyclopropanamine .

G cluster_target Predicted Spectra (Target) cluster_alt Predicted Spectra (Alternative) Target Target Compound 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine Target_NMR Predicted NMR: Distinct aromatic & aliphatic shifts Target->Target_NMR Target_IR Predicted IR: Specific fingerprint region Target->Target_IR Alternative Alternative Isomer 1-(1-methyl-1H-imidazol-4-yl)cyclopropanamine Alt_NMR Predicted NMR: Different aromatic shifts Alternative->Alt_NMR Alt_IR Predicted IR: Different fingerprint region Alternative->Alt_IR Comparison Comparative Analysis Target_NMR->Comparison Target_IR->Comparison Alt_NMR->Comparison Alt_IR->Comparison Decision Distinguish Isomers & Confirm Structure Comparison->Decision caption Fig 2. Comparative analysis logic.

Caption: Fig 2. Comparative analysis logic.

DFT calculations would predict a different set of NMR chemical shifts and a different IR fingerprint for the alternative isomer. By comparing the experimental data against both sets of predicted data, one could definitively distinguish between the two, providing an even higher level of structural certainty. This comparative approach is especially powerful in ruling out potential side-products or rearranged structures that could arise during synthesis.

Conclusion

The integration of experimental spectroscopy with computational chemistry represents a robust, self-validating framework for the structural characterization of novel molecules. As demonstrated with the case study of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine , this cross-validation methodology provides a high degree of confidence in structural assignments. The excellent agreement between high-quality experimental data and predictions from DFT calculations not only confirms the molecular structure but also enriches the interpretation of the spectroscopic data.

For researchers in drug discovery and development, adopting this synergistic workflow is not merely a matter of due diligence; it is a strategic imperative that enhances the reliability of foundational chemical data, thereby ensuring the integrity and success of subsequent research endeavors.

References

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  • ResearchGate. (2021). Computational DFT analysis and molecular modeling on imidazole derivatives used as corrosion inhibitors for aluminum in acidic media. Available at: [Link]

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  • Ulufer Bulut, S., et al. (2021). Theoretical (6-311G(d,p)/ 3-21G) and Spectroscopic (13C/1H-NMR, FT-IR) Analyses of 3-Propyl-4-[3-(2-Methylbenzoxy)-Benzylidenamino]-4,5-Dihydro-1h-1,2,4-Triazol-5-One Molecule. Dergipark. Available at: [Link]

  • Wiitala, K. W., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. Available at: [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2024). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. Molecules. Available at: [Link]

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  • ResearchGate. (n.d.). Experimental and theoretical (B3LYP/6-311++G(d,p) FT-IR spectra of the title compound. Available at: [Link]

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Safety Operating Guide

Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Safe Disposal of 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine

Executive Technical Summary

1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (CAS: 1026786-90-2) is a bifunctional building block combining a strained cyclopropane ring with a basic imidazole and a primary amine.[1] This specific structural combination dictates a disposal strategy that prioritizes pH control and thermal stability .[1]

Unlike simple aliphatic amines, the presence of the imidazole ring creates potential for metal chelation (if used in catalysis), while the cyclopropane ring introduces ring-strain energy (~27.5 kcal/mol), theoretically increasing the heat of combustion during incineration.[1]

Immediate Action Directive:

  • Primary Hazard: Corrosive (Category 1B equivalent) and potentially flammable.[1]

  • Waste Stream: Basic Organic Waste (Non-Halogenated, unless halogenated solvents are present).[1]

  • Critical Incompatibility: Do NOT mix with acid chlorides, anhydrides, or strong oxidizers (e.g., peroxides) in the waste stream.[1]

Chemical Profile & Hazard Identification

Treat this substance as a high-hazard intermediate due to the lack of specific toxicological data for this exact CAS number.[1] We apply "Read-Across" logic based on functional group toxicity.

PropertyValue / CharacteristicOperational Implication
Molecular Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

High Nitrogen content; potential NOx generator during incineration.[1]
Basicity High (Primary amine + Imidazole)Exothermic Risk: Violent reaction with acids.[1]
Ring Strain Cyclopropane (~115 kJ/mol)Reactivity: Susceptible to ring-opening reactions; higher flammability profile.[1]
Physical State Likely Oil or Low-Melting SolidMay adhere to glass; requires solvent rinsing for complete transfer.[1]
GHS Classification Danger Skin Corr.[1][2][3][4][5][6] 1B, Eye Dam. 1, Acute Tox. 4 (Oral).[1][4]

Pre-Disposal Stabilization & Segregation

Before this compound enters the central waste stream, it must be stabilized at the bench level.

A. The "Double-Check" Segregation Protocol[1]
  • Check pH: Ensure the receiving waste container is alkaline (pH > 10).[1]

    • Risk:[1][7] Adding this amine to an acidic waste stream can cause an immediate boil-over or explosion.[1]

  • Check Metal Content:

    • Scenario: If this compound was used as a ligand for Palladium (Pd) or Copper (Cu) catalysis.[1]

    • Action: Segregate into "Heavy Metal Organic Waste" . Do not mix with standard fuel-blending organic waste.[1]

B. Quenching Trace Residues (Glassware)

Do not attempt to quench bulk material.[1] This procedure is ONLY for cleaning spatulas, flasks, and funnels.

  • Place glassware in a fume hood.[1]

  • Rinse with Methanol or Ethanol first (collect as organic waste).[1]

  • If acid neutralization is required for final cleaning:

    • Use a Dilute Acid Bath (e.g., 1M HCl), NOT concentrated acid.[1]

    • Add the rinse slowly to the acid bath (Acid into Base is dangerous; Base into Acid is also dangerous if rapid).[1]

    • Observation: The imidazole will protonate, and the cyclopropane ring may open depending on acid strength/temperature.

Disposal Workflow Logic

The following decision tree illustrates the operational logic for disposing of CAS 1026786-90-2.

DisposalWorkflow Start Waste Generation: 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Material StateCheck->SolidWaste Solid LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Liquid PackSolid Packaging: 1. Screw-top jar (Glass/HDPE) 2. Tape seal cap 3. Double-bag (Zip-lock) SolidWaste->PackSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck Labeling Labeling: 'Basic Organic Waste' + 'Corrosive' Sticker PackSolid->Labeling Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (MeOH, EtOAc, THF) SolventCheck->NonHalo No MetalCheck Contains Metals? (Pd, Cu, Ni) Halo->MetalCheck NonHalo->MetalCheck StreamA Stream A: Halogenated Organic Waste MetalCheck->StreamA No (Halo) StreamB Stream B: Non-Halogenated Organic Waste (High BTU Fuel Blending) MetalCheck->StreamB No (Non-Halo) StreamC Stream C: Heavy Metal Organic Waste MetalCheck->StreamC Yes (Catalyst) StreamA->Labeling StreamB->Labeling StreamC->Labeling Final Transfer to EHS/HazMat for Incineration Labeling->Final

Figure 1: Decision matrix for segregating amine/imidazole waste streams to prevent incompatibility incidents.

Regulatory & Compliance Specifications

US EPA (RCRA) Classification

While this specific CAS is not P-listed or U-listed, it defaults to characteristics-based listing:

  • D001 (Ignitable): If in a flammable solvent (Flash point < 60°C).[1]

  • D002 (Corrosive): If it is an aqueous solution with pH > 12.5.[1]

  • Best Practice: Label as "Hazardous Waste - Toxic, Corrosive" .[1]

Container Labeling Requirements

Every container must bear a tag including:

  • Full Chemical Name: 1-(1-methyl-1H-imidazol-2-yl)cyclopropanamine (No abbreviations).

  • Hazards: Check "Corrosive" and "Toxic".[1][2][4][8]

  • Generator Name: Lab PI / Researcher.

Emergency Protocols (Spill Response)

Scenario: 10g Bottle drop/breakage in open lab.

  • Evacuate & Ventilate: The amine vapors are respiratory irritants.[1] Clear the immediate area.[1][5][7][9]

  • PPE Upgrade: Don Nitrile gloves (double layer) , safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95 or half-mask respirator.[1]

  • Containment:

    • Do NOT use paper towels (fire risk with amines).[1]

    • Use Vermiculite or Dry Sand to dike and absorb the spill.

    • Commercial Option: Use "Amphoteric" or "Base Neutralizer" spill pads.[1]

  • Cleanup: Scoop absorbed material into a wide-mouth HDPE jar. Label as "Spill Debris: Corrosive Amine."[1]

  • Surface Decon: Wipe the surface with dilute acetic acid (vinegar) or citric acid solution to neutralize residues, followed by soap and water.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1][Link][1]

  • PubChem. (2024).[1] Compound Summary: Cyclopropylamine (Functional Group Hazard Data).[1][Link][1]

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Mastering Safety: A Researcher's Guide to Handling Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of pharmaceutical innovation, the synthesis and handling of novel chemical entities is a daily reality. This guide provides an in-depth, procedural framework for the safe handling of Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-, a compound of interest in drug development. As Senior Application Scientists, our commitment extends beyond supplying reagents to ensuring the safety and success of your research. This document is structured to provide immediate, actionable safety protocols and logistical plans, grounded in established chemical safety principles.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-, a thorough risk assessment must be conducted. The primary objective is to minimize exposure through engineering controls, which are more effective than personal protective equipment (PPE) alone.

  • Ventilation is Paramount: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood.[3][5] The fume hood provides critical protection against the inhalation of potentially harmful vapors and aerosols.

  • Containment Strategies: For procedures with a higher risk of aerosolization, such as vortexing or sonicating solutions, the use of sealed containers is strongly recommended.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible and in good working order in the immediate vicinity of the work area.[3][5]

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-. The selection of specific PPE items should be based on a comprehensive risk assessment of the planned procedure.

Hand Protection: The Critical Interface

Given the corrosive nature of the cyclopropylamine moiety, selecting the correct gloves is of utmost importance to prevent severe skin burns.[2]

  • Glove Selection: Due to the lack of specific chemical resistance data for Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-, it is recommended to use gloves that offer broad protection against a range of chemicals. Nitrile gloves are a common choice in laboratory settings, but for handling corrosive amines, heavier-duty gloves such as butyl rubber or Viton™ may be more appropriate, especially for prolonged handling or in the event of a spill. Always consult the glove manufacturer's chemical resistance guide.

  • Double Gloving: For enhanced protection, particularly when handling neat compound or concentrated solutions, wearing two pairs of nitrile gloves is a recommended practice. This provides a buffer in case the outer glove is compromised.

  • Glove Inspection and Removal: Always inspect gloves for any signs of degradation or perforation before use.[5] When removing gloves, do so without touching the outer surface with your bare hands to prevent skin contact.

Eye and Face Protection: Shielding from Splashes and Vapors

The potential for severe eye damage from corrosive amines necessitates robust eye and face protection.[2]

  • Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.

  • Chemical Goggles: For procedures involving larger volumes or a higher risk of splashing, chemical goggles that form a seal around the eyes are required.[5]

  • Face Shield: When handling larger quantities or during procedures with a significant splash potential, a face shield should be worn in conjunction with chemical goggles to protect the entire face.[5]

Protective Clothing: Body Coverage
  • Laboratory Coat: A flame-resistant laboratory coat is essential to protect against splashes and potential fires, given the flammability of cyclopropylamine. The lab coat should be fully buttoned with sleeves rolled down.

  • Chemical-Resistant Apron: For tasks with a high risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Protection: In the event of a large-scale operation or a significant spill, full-body chemical-resistant suits may be necessary.

Respiratory Protection: A Last Line of Defense

When engineering controls are not sufficient to maintain exposure below acceptable limits, respiratory protection is required.

  • Respirator Selection: The choice of respirator will depend on the specific task and the potential for airborne concentrations. For most laboratory-scale operations within a fume hood, a respirator may not be necessary. However, in the case of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

  • Fit Testing and Training: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.

Procedural Guidance for PPE Usage

A disciplined, step-by-step approach to donning and doffing PPE is crucial to prevent cross-contamination and exposure.

Donning Procedure
  • Hand Hygiene: Start by washing and drying your hands thoroughly.

  • Inner Gloves: Don the first pair of gloves.

  • Protective Clothing: Put on the laboratory coat, ensuring it is fully buttoned. If required, add a chemical-resistant apron.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on safety glasses or goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Procedure (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the straps.

  • Protective Clothing: Unbutton and remove the lab coat, folding the contaminated side inward.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: If used, remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Spill Management and Waste Disposal: A Controlled Response

In the event of a spill, a clear and practiced response plan is essential to mitigate hazards.

  • Minor Spills (inside a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Collect the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: All materials contaminated with Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)-, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][6] Never dispose of this chemical down the drain.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling procedure.

PPE_Decision_Process PPE Selection for Handling Cyclopropanamine, 1-(1-methyl-1H-imidazol-2-yl)- start Start: Assess Handling Procedure weighing Weighing Small Quantities (in fume hood) start->weighing reaction_setup Reaction Setup / Transfer (in fume hood) start->reaction_setup large_scale Large Scale / High Splash Potential (in fume hood) start->large_scale spill Spill Cleanup start->spill ppe_base Base PPE: - Lab Coat - Safety Glasses with Side Shields - Double Nitrile Gloves weighing->ppe_base ppe_goggles Upgrade to: - Chemical Goggles reaction_setup->ppe_goggles ppe_face_shield Add: - Face Shield - Chemical Resistant Apron large_scale->ppe_face_shield ppe_respirator Add: - NIOSH-approved Respirator spill->ppe_respirator

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